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(S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid Documentation Hub

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  • Product: (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid
  • CAS: 499995-75-4

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Structural Analysis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

Introduction (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid is a chiral, non-proteinogenic β-amino acid derivative of significant interest in medicinal chemistry and drug development. Its structural scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid is a chiral, non-proteinogenic β-amino acid derivative of significant interest in medicinal chemistry and drug development. Its structural scaffold, featuring a tert-butoxycarbonyl (Boc) protecting group, a chiral center, and an m-tolyl substituent, makes it a valuable building block for the synthesis of peptidomimetics, constrained peptides, and other biologically active molecules. The precise structural elucidation of this compound is paramount to ensure its chemical identity, purity, and stereochemical integrity, which are critical determinants of its efficacy and safety in downstream applications.

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for the complete structural characterization of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. We will delve into the theoretical underpinnings and practical considerations of key analytical techniques, offering field-proven insights and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and self-validating analytical workflow for this and structurally related molecules.

Molecular Identity and Physicochemical Properties

A foundational step in any structural analysis is the confirmation of the molecule's basic properties. These data provide a baseline for subsequent, more detailed investigations.

PropertyValueSource
IUPAC Name (3S)-3-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[1]
Molecular Formula C₁₅H₂₁NO₄[1]
Molecular Weight 279.33 g/mol [1]
CAS Number 499995-75-4[1]

The Analytical Workflow: A Multi-technique Approach

A single analytical technique is rarely sufficient for the unambiguous structural elucidation of a complex organic molecule. A synergistic approach, integrating data from multiple spectroscopic and chromatographic methods, is essential for a comprehensive and reliable characterization. The following workflow is designed to provide orthogonal data, ensuring a self-validating system for the structural analysis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid.

Caption: Integrated workflow for the structural analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are indispensable for the structural confirmation of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid.

Expertise & Experience: Why NMR is Critical

Beyond simple peak counting, a detailed analysis of chemical shifts (δ), coupling constants (J), and integration values in ¹H NMR provides information about the electronic environment and connectivity of protons. ¹³C NMR, in turn, reveals the number of non-equivalent carbons and their hybridization states. For a molecule with a chiral center, the diastereotopic nature of adjacent protons can often be observed in the ¹H NMR spectrum, providing further structural insights. Two-dimensional NMR experiments like COSY, HSQC, and HMBC can be employed to unequivocally assign all proton and carbon signals, creating a complete and unambiguous picture of the molecular structure.[2][3]

Predicted ¹H NMR Spectral Data

The following table outlines the expected proton signals. Chemical shifts are predictive and may vary slightly based on solvent and concentration.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
tert-Butyl (9H)~1.4Singlet9HNine equivalent protons of the Boc group, shielded.
Ar-CH₃ (3H)~2.3Singlet3HProtons of the methyl group on the tolyl ring.
-CH₂- (2H)~2.6 - 2.8Doublet of doublets2HDiastereotopic protons adjacent to the chiral center, coupled to the methine proton.
-CH- (1H)~5.0 - 5.2Multiplet1HMethine proton at the chiral center, coupled to the adjacent methylene protons and the NH proton.
Ar-H (4H)~7.0 - 7.3Multiplet4HAromatic protons of the m-tolyl group.
-NH- (1H)~5.5 - 6.0Doublet1HAmide proton, coupled to the methine proton. Position can be broad and exchangeable with D₂O.
-COOH (1H)>10.0Broad Singlet1HAcidic proton of the carboxylic acid group, often very broad and exchangeable with D₂O.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will confirm the presence of all 15 carbon atoms in their distinct chemical environments.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
tert-Butyl (CH₃)₃~28Shielded methyl carbons of the Boc group.
Ar-CH₃~21Methyl carbon on the tolyl ring.
-CH₂-~40-45Methylene carbon adjacent to the chiral center.
-CH-~50-55Methine carbon at the chiral center.
(CH₃)₃C -O~80Quaternary carbon of the Boc group.
Aromatic C~125-140Six distinct signals for the carbons of the m-tolyl ring.
-C =O (Amide)~155Carbonyl carbon of the Boc protecting group.
-C OOH~175Carbonyl carbon of the carboxylic acid.[4]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like -NH and -COOH.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • To confirm exchangeable protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH and -COOH signals should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

II. Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.

Expertise & Experience: Choosing the Right Ionization Technique

Electrospray ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically yields the intact molecular ion (or a protonated/deprotonated version), minimizing in-source fragmentation.[5] Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation in a controlled manner, providing valuable structural information. The fragmentation of N-Boc protected amino acids is well-characterized and often involves the loss of the Boc group or its components.[6][7]

Expected Mass Spectrometry Data
  • Full Scan MS (Positive Ion Mode):

    • [M+H]⁺: m/z 280.15

    • [M+Na]⁺: m/z 302.13

  • Full Scan MS (Negative Ion Mode):

    • [M-H]⁻: m/z 278.13

  • MS/MS Fragmentation of [M+H]⁺:

    • Loss of isobutylene (-56 Da) from the Boc group: m/z 224.

    • Loss of the entire Boc group (-100 Da): m/z 180.

    • Further fragmentation of the m/z 180 ion can provide information about the amino acid core.

MS_Fragmentation M_H [M+H]⁺ m/z 280.15 M_H_minus_isobutylene [M+H - C₄H₈]⁺ m/z 224 M_H->M_H_minus_isobutylene - 56 Da (isobutylene) M_H_minus_Boc [M+H - C₅H₉O₂]⁺ m/z 180 M_H->M_H_minus_Boc - 100 Da (Boc group)

Sources

Exploratory

Boc-3-methyl-D-beta-phenylalanine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Foreword Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of N-tert-butoxycarbonyl-3-methyl-D-beta-phenyla...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of N-tert-butoxycarbonyl-3-methyl-D-beta-phenylalanine (Boc-3-methyl-D-beta-phenylalanine). This valuable chiral building block is of significant interest in the fields of medicinal chemistry and drug discovery. Its unique structural features, combining the steric and electronic influence of a methyl group on the phenyl ring with the conformational constraints of a beta-amino acid, make it a compelling component for the synthesis of novel peptides and small molecule therapeutics. This document delves into its physicochemical properties, synthesis, and potential applications, offering both foundational knowledge and practical insights for researchers in the field.

Compound Profile and Physicochemical Properties

Boc-3-methyl-D-beta-phenylalanine, systematically named (R)-3-(tert-butoxycarbonylamino)-3-(m-tolyl)propanoic acid, is a derivative of D-phenylalanine. The presence of a methyl group at the meta position of the phenyl ring and the beta-amino acid scaffold are key to its utility in modifying peptide structures and influencing biological activity.

Chemical Structure:

Figure 1: Structure of Boc-3-methyl-D-beta-phenylalanine.

The table below summarizes the key physicochemical properties of Boc-3-methyl-D-beta-phenylalanine.

PropertyValueSource
CAS Number 464930-76-5
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol
Appearance White to off-white solid/powder[1]
Purity ≥98.0% (HPLC)
Solubility Soluble in DMSO, ethanol, and methanol.[1]
Storage Recommended storage at 2-8°C.

Synthesis of Boc-3-methyl-D-beta-phenylalanine

The enantioselective synthesis of β-amino acids is a well-established field in organic chemistry. A common and robust method for preparing β-phenylalanine derivatives is the Rodionow-Johnson reaction.[1] This reaction involves the condensation of an aldehyde with malonic acid and ammonia or an ammonia source, followed by decarboxylation. For the synthesis of the D-enantiomer of 3-methyl-beta-phenylalanine, an asymmetric approach is required.

A plausible synthetic route starting from 3-methylbenzaldehyde is outlined below. This approach leverages a chiral auxiliary or a chiral catalyst to induce the desired stereochemistry.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product reactant1 3-Methylbenzaldehyde step1 Rodionow-Johnson Reaction (Condensation) reactant1->step1 reactant2 Malonic Acid reactant2->step1 reactant3 Chiral Amine (e.g., (R)-phenylethylamine) reactant3->step1 step2 Hydrogenolysis (Removal of Chiral Auxiliary) step1->step2 Diastereomeric Intermediate step3 Boc Protection (Di-tert-butyl dicarbonate) step2->step3 (R)-3-amino-3-(m-tolyl)propanoic acid product Boc-3-methyl-D-beta-phenylalanine step3->product

Figure 2: General synthetic workflow for Boc-3-methyl-D-beta-phenylalanine.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on established methods for the synthesis of β-amino acids and should be adapted and optimized for specific laboratory conditions.

Step 1: Asymmetric Rodionow-Johnson Reaction

  • Rationale: This step establishes the carbon backbone and the chiral center of the target molecule. The use of a chiral amine, such as (R)-phenylethylamine, directs the stereochemical outcome of the reaction.

  • Procedure:

    • To a solution of 3-methylbenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in a suitable solvent (e.g., ethanol), add (R)-phenylethylamine (1.0 eq).

    • Heat the reaction mixture at reflux for a specified period (typically several hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude product, a mixture of diastereomers, can be purified by crystallization or chromatography to isolate the desired diastereomer.

Step 2: Removal of the Chiral Auxiliary

  • Rationale: The chiral auxiliary is cleaved to yield the free β-amino acid. Catalytic hydrogenolysis is a common and clean method for removing a benzyl-type auxiliary.

  • Procedure:

    • Dissolve the purified diastereomer from Step 1 in a suitable solvent (e.g., methanol or ethanol).

    • Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain crude (R)-3-amino-3-(m-tolyl)propanoic acid.[2]

Step 3: Boc Protection

  • Rationale: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality, rendering the compound suitable for peptide synthesis and other coupling reactions.

  • Procedure:

    • Dissolve the crude amino acid from Step 2 in a mixture of a suitable solvent (e.g., dioxane, THF) and water.

    • Add a base, such as sodium bicarbonate or triethylamine, to adjust the pH to approximately 9-10.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the pH.

    • Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1N HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, Boc-3-methyl-D-beta-phenylalanine. Purification can be achieved by column chromatography if necessary.

Applications in Drug Discovery and Development

β-amino acids are of great interest in medicinal chemistry due to their ability to form unique secondary structures in peptides and their increased resistance to enzymatic degradation compared to their α-amino acid counterparts.

Key Application Areas:

  • Peptide Mimetics: The incorporation of Boc-3-methyl-D-beta-phenylalanine into peptide sequences can induce novel folding patterns, leading to peptides with enhanced biological activity and stability. The 3-methyl group provides a specific steric and hydrophobic interaction that can be used to fine-tune the binding affinity of a peptide to its target receptor or enzyme.

  • Small Molecule Synthesis: This compound serves as a valuable chiral building block for the synthesis of more complex small molecules. The β-amino acid moiety is a key structural feature in a number of biologically active compounds, including antiviral and anticancer agents.

  • Neurological Drug Discovery: Derivatives of β-phenylalanine have been explored for their potential in treating neurological disorders. The structural features of Boc-3-methyl-D-beta-phenylalanine make it a candidate for the synthesis of compounds targeting the central nervous system.[2]

Applications cluster_applications Key Application Areas main Boc-3-methyl-D-beta-phenylalanine app1 Peptide Synthesis (Enhanced Stability & Novel Structures) main->app1 Incorporation into peptide chains app2 Chiral Building Block (Small Molecule Therapeutics) main->app2 Starting material for complex synthesis app3 Medicinal Chemistry (Drug Discovery) main->app3 Scaffold for bioactive compound design

Figure 3: Key application areas of Boc-3-methyl-D-beta-phenylalanine.

Analytical Characterization

The identity and purity of Boc-3-methyl-D-beta-phenylalanine are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A chiral HPLC method would be necessary to confirm the enantiomeric excess.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms and the presence of the Boc group, the methyl-phenyl moiety, and the beta-amino acid backbone.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carbonyl groups of the carboxylic acid and the carbamate, and the N-H bond.

Safety and Handling

As a laboratory chemical, Boc-3-methyl-D-beta-phenylalanine should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Sources

Foundational

Spectroscopic Characterization of Boc-(S)-3-amino-3-(3-methylphenyl)propionic Acid: A Technical Guide

Introduction In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Boc-(S)-3-amino-3-(3-methylphenyl)propionic acid (CAS 499995-75-4...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Boc-(S)-3-amino-3-(3-methylphenyl)propionic acid (CAS 499995-75-4), a chiral amino acid derivative, represents a key building block in the synthesis of complex molecules. Its structural integrity, purity, and stereochemistry are critical determinants of its utility and the properties of the resulting target compounds. This technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this compound. While specific experimental data for this exact molecule is not publicly available, this guide will present the expected spectroscopic features and detailed protocols for their acquisition and interpretation, grounded in fundamental principles and established methodologies for similar molecular structures.

Molecular Structure and Expected Spectroscopic Features

The structure of Boc-(S)-3-amino-3-(3-methylphenyl)propionic acid incorporates several key functional groups that will give rise to characteristic signals in its spectroscopic analyses. Understanding these structural components is the first step in predicting and interpreting the spectral data.

Figure 1: Chemical structure of Boc-(S)-3-amino-3-(3-methylphenyl)propionic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (proportional to the number of protons), and their multiplicity (providing information about neighboring protons).

Table 1: Predicted ¹H NMR Spectral Data for Boc-(S)-3-amino-3-(3-methylphenyl)propionic acid

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.4Singlet9Htert-butyl protons of Boc group
~2.3Singlet3HMethyl protons on the phenyl ring
~2.7-2.9Multiplet2HMethylene protons (CH₂) adjacent to the carboxyl group
~5.0-5.2Multiplet1HMethine proton (CH) adjacent to the nitrogen and phenyl ring
~7.0-7.3Multiplet4HAromatic protons of the phenyl ring
~10-12Broad Singlet1HCarboxylic acid proton
~5.5-5.7Broad Doublet1HAmide proton (NH) of the Boc group

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks and determine their multiplicities.

cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition & Processing A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample C->D E Lock & Shim D->E F Acquire Spectrum E->F G Process Data (FT, Phasing, Baseline Correction) F->G H Analyze Spectrum (Integration, Peak Picking) G->H

Figure 2: Workflow for ¹H NMR data acquisition.

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for Boc-(S)-3-amino-3-(3-methylphenyl)propionic acid

Chemical Shift (δ, ppm)Assignment
~21Methyl carbon of the tolyl group
~28Methyl carbons of the tert-butyl group
~40Methylene carbon (CH₂)
~55Methine carbon (CH)
~80Quaternary carbon of the tert-butyl group
~125-140Aromatic carbons
~155Carbonyl carbon of the Boc group
~175Carbonyl carbon of the carboxylic acid

Experimental Protocol for ¹³C NMR Spectroscopy

The sample preparation and instrument setup are similar to that for ¹H NMR. The data acquisition will typically require a larger number of scans due to the lower natural abundance of the ¹³C isotope. A proton-decoupled ¹³C experiment is standard to produce a spectrum with singlets for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for Boc-(S)-3-amino-3-(3-methylphenyl)propionic acid

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300-2500BroadO-H stretchCarboxylic acid
~3300MediumN-H stretchAmide (Boc group)
~3050WeakC-H stretchAromatic
~2980MediumC-H stretchAliphatic
~1710StrongC=O stretchCarboxylic acid
~1690StrongC=O stretchAmide (Boc group)
~1520MediumN-H bendAmide (Boc group)
~1600, ~1480Medium-WeakC=C stretchAromatic ring

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data

  • Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): The expected monoisotopic mass of C₁₅H₂₁NO₄ is 279.1471 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ at m/z 280.1544 or the deprotonated molecule [M-H]⁻ at m/z 278.1398 would be expected.

  • Key Fragmentation Peaks:

    • Loss of the Boc group (-100 amu): A significant fragment at m/z 180.0919 corresponding to the amino acid without the protecting group.

    • Loss of the carboxylic acid group (-45 amu): A fragment corresponding to [M-COOH]⁺.

    • Fragments corresponding to the tolyl group.

Experimental Protocol for Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the electrospray source of the mass spectrometer.

    • Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination to confirm the elemental composition.

A Sample Introduction (e.g., Direct Infusion) B Ionization (Electrospray - ESI) A->B C Mass Analyzer (e.g., Quadrupole, TOF) B->C D Detector C->D E Data System (Mass Spectrum) D->E

Figure 3: Simplified workflow of a mass spectrometry experiment.

Conclusion

The comprehensive spectroscopic analysis of Boc-(S)-3-amino-3-(3-methylphenyl)propionic acid, employing NMR, IR, and MS, provides a robust framework for its structural confirmation and purity assessment. While actual experimental data is not presented, the predicted spectral features and detailed experimental protocols within this guide offer a solid foundation for researchers and scientists in the field of drug development. The synergistic application of these techniques ensures a high degree of confidence in the identity and quality of this important synthetic building block.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media. [Link]

Exploratory

A Comprehensive Guide to the Asymmetric Synthesis of Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid

Introduction: The Significance of Chiral β-Amino Acids Optically active β-amino acids are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptides can induce stable secondary...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral β-Amino Acids

Optically active β-amino acids are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptides can induce stable secondary structures, and they serve as key chiral synthons for a variety of pharmacologically active molecules, including treatments for type 2 diabetes and potential antimicrobial agents.[1][2][3] The title compound, Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid, is a valuable intermediate, with the Boc (tert-butoxycarbonyl) protecting group facilitating its use in peptide synthesis and other organic transformations by preventing unwanted reactions at the amino group.[4][5]

This in-depth technical guide provides a scientifically robust and field-proven pathway for the synthesis of Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid. We will explore a highly effective strategy involving the synthesis of the racemic β-amino acid followed by an enzymatic kinetic resolution to isolate the desired (S)-enantiomer, and finally, the protection of the amino group. This approach is selected for its high enantioselectivity and the use of readily available starting materials.

Strategic Overview: A Chemo-Enzymatic Approach

The synthesis is strategically divided into three core stages:

  • Synthesis of Racemic 3-Amino-3-(3-methyl-phenyl)-propionic acid: A reliable method to construct the backbone of the target molecule.

  • Enzymatic Kinetic Resolution: The crucial step to achieve high enantiomeric purity, leveraging the stereoselectivity of biocatalysts.

  • Boc Protection: The final step to yield the desired protected β-amino acid, ready for downstream applications.

This multistep process is visualized in the workflow diagram below.

Synthesis_Workflow cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Enzymatic Resolution cluster_2 Stage 3: Boc Protection A 3-Methylbenzaldehyde C Racemic 3-Amino-3-(3-methyl-phenyl)-propionic acid A->C Ammonia, Ethanol B Malonic Acid B->C D N-Phenylacetyl-(rac)-3-amino-3-(3-methyl-phenyl)-propionic acid C->D Phenylacetyl chloride E (S)-3-Amino-3-(3-methyl-phenyl)-propionic acid D->E Enzymatic Hydrolysis G Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid E->G (Boc)2O, Base F Penicillin G Acylase F->E

Figure 1: Overall synthetic workflow from starting materials to the final product.

Part 1: Synthesis of Racemic 3-Amino-3-(3-methyl-phenyl)-propionic acid

The initial step involves the synthesis of the racemic β-amino acid. A common and efficient method is the reaction of an aromatic aldehyde with malonic acid and ammonia in a suitable solvent.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylbenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq) in ethanol.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and then with diethyl ether.

  • Purification: The crude product can be recrystallized from a mixture of water and ethanol to yield pure racemic 3-Amino-3-(3-methyl-phenyl)-propionic acid.

Quantitative Data
ParameterValue
Typical Yield75-85%
Purity (by NMR)>98%
AppearanceWhite crystalline solid

Part 2: Enzymatic Kinetic Resolution

The separation of the racemic mixture is achieved through enzymatic kinetic resolution. This method offers high enantioselectivity under mild reaction conditions.[6] We will first protect the amino group with a phenylacetyl moiety, which is then selectively cleaved from the (R)-enantiomer by Penicillin G Acylase, leaving the desired (S)-amino acid unreacted.

Step 2a: N-Phenylacetylation

Experimental Protocol:

  • Dissolution: Dissolve racemic 3-Amino-3-(3-methyl-phenyl)-propionic acid (1.0 eq) in a 1:1 mixture of acetone and water.

  • Basification: Cool the solution to 0°C in an ice bath and add sodium bicarbonate (2.5 eq) portion-wise while stirring.

  • Acylation: Add phenylacetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Isolation: Acidify the reaction mixture with 1N HCl to pH 2-3. The N-phenylacetylated product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Step 2b: Enzymatic Hydrolysis

Experimental Protocol:

  • Suspension: Suspend the N-phenylacetylated racemic amino acid in deionized water.

  • pH Adjustment: Adjust the pH of the suspension to 7.5-8.0 with a 1M NaOH solution.

  • Enzyme Addition: Add Penicillin G Acylase (immobilized or free enzyme).

  • Hydrolysis: Maintain the pH at 7.5-8.0 by controlled addition of 1M NaOH while stirring at room temperature. The reaction progress is monitored by the consumption of NaOH.

  • Separation: Once the reaction is complete (typically after 50% conversion), filter off the enzyme (if immobilized). Acidify the filtrate to pH 5.0 with 1N HCl. The unreacted N-phenylacetyl-(S)-amino acid will precipitate and can be collected by filtration. The desired (S)-3-Amino-3-(3-methyl-phenyl)-propionic acid remains in the aqueous solution.

  • Isolation of (S)-enantiomer: The aqueous solution containing the (S)-amino acid can be further processed. For isolation, the water can be removed under reduced pressure, or the product can be isolated by isoelectric precipitation by adjusting the pH.

Causality and Trustworthiness

The choice of Penicillin G Acylase is based on its known high enantioselectivity for the hydrolysis of N-phenylacetylated amino acids.[6] The (R)-enantiomers are typically the faster-reacting isomers in this enzymatic hydrolysis.[6] This self-validating system ensures that the unreacted starting material is enriched in the desired (S)-enantiomer. The separation is based on the differing solubility of the N-protected and free amino acids at a specific pH.

Quantitative Data
ParameterValue
Enantiomeric Excess (e.e.) of (S)-enantiomer>98%
Typical Yield of (S)-enantiomer40-45% (theoretical max. 50%)

Part 3: Boc Protection

The final step is the protection of the amino group of the (S)-enantiomer with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry, rendering the amino acid suitable for further synthetic steps.[4][5][7]

Experimental Protocol
  • Dissolution: Dissolve (S)-3-Amino-3-(3-methyl-phenyl)-propionic acid (1.0 eq) in a mixture of dioxane and water.

  • Basification: Add triethylamine (2.2 eq) to the solution and stir.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Remove the dioxane under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.[5]

  • Isolation: Cool the aqueous layer to 0°C and acidify to pH 2-3 with a cold 1N HCl solution.[5] Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid.[5]

Mechanism of Boc Protection

Boc_Protection cluster_0 Boc Protection Mechanism AminoAcid R-NH₂ Intermediate Tetrahedral Intermediate AminoAcid->Intermediate + (Boc)₂O BocAnhydride (Boc)₂O BocAnhydride->Intermediate Product R-NH-Boc Intermediate->Product - t-BuO⁻ Byproducts CO₂ + t-BuOH Intermediate->Byproducts

Figure 2: Simplified mechanism of Boc protection.

The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the di-tert-butyl dicarbonate. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amino acid, with the evolution of carbon dioxide and tert-butanol as byproducts.[5]

Quantitative Data
ParameterValue
Typical Yield90-95%
Purity (by HPLC)>99%
AppearanceWhite to off-white solid

Conclusion

This guide has outlined a robust and reliable chemo-enzymatic pathway for the synthesis of Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid. By combining a classical organic synthesis of the racemic precursor with a highly enantioselective enzymatic resolution, this method provides access to the desired chiral building block in high purity and good overall yield. The protocols described are scalable and based on established, trustworthy chemical and biochemical transformations, making them suitable for both research and drug development applications.

References

  • CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents.
  • Liu, W.-B., et al. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1688-1708. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • Davies, S. G., & Ichihara, O. (1996). Enantioselective synthesis of. beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 61(21), 7244-7251. Available at: [Link]

  • Kamal, A., et al. (2007). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF. Available at: [Link]

  • Forró, E., & Fülöp, F. (2003). Biocatalytic Approach to Enantiomerically Pure β-Amino Acids. Tetrahedron: Asymmetry, 14(20), 3201-3205. Available at: [Link]

  • Barnes, M. R., et al. (1998). A 3-(3-hydroxyphenyl)propionic acid catabolic pathway in Rhodococcus globerulus PWD1: cloning and characterization of the hpp operon. Journal of Bacteriology, 180(10), 2533-2542. Available at: [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15459-15473. Available at: [Link]

  • Verma, S., & Singh, P. P. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry, 1(1). Available at: [Link]

  • Forró, E., & Fülöp, F. (2007). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 18(16), 1955-1960. Available at: [Link]

  • Al-Majdhoub, M. M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3986. Available at: [Link]

  • Lee, J. C., & Buchwald, S. L. (2017). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 139(28), 9509-9512. Available at: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). Antibiotics, 13(2), 193. Available at: [Link]

  • Gellman, S. H., et al. (2002). Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones. Organic Letters, 4(22), 3899-3902. Available at: [Link]

  • Musiol, R., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(6-7), e3089. Available at: [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. Available at: [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024). RSC Advances, 14(48), 35084-35090. Available at: [Link]

  • Tang, W., & Zhang, X. (2002). Asymmetric catalytic synthesis of. beta.-branched amino acids via highly enantioselective hydrogenation of. alpha.-enamides. Journal of the American Chemical Society, 124(48), 14544-14545. Available at: [Link]

  • Synthesis, IR Characterization, Molecular Docking and In-vitro Antibacterial Analysis of 2-[(4-methylphenyl) amino]-3-sulphonyl} propanoic acid. (2020). ResearchGate. Available at: [Link]

  • de Gonzalo, G., et al. (2010). Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. Catalysts, 1(1), 34-64. Available at: [Link]

  • WO2021017645A1 - RACEMIC PREPARATION METHOD FOR CHIRAL β-AMINO ACID AND DERIVATIVE THEREOF - Google Patents.
  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024). RSC Advances, 14(48), 35084-35090. Available at: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). ResearchGate. Available at: [Link]

  • Li, F., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Angewandte Chemie International Edition, 60(32), 17421-17426. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Mechanism of Action for Tolylpropanoic Acid Derivatives

A Senior Application Scientist's Synthesis of Chemical Biology and Therapeutic Potential Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive exploration of the mec...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis of Chemical Biology and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the mechanism of action for tolylpropanoic acid derivatives. Moving beyond a superficial overview, we will dissect the molecular interactions, signaling pathways, and the critical role of chemical synthesis in the development of these potent therapeutic agents. This document is structured to provide not only foundational knowledge but also actionable insights for laboratory research and drug discovery programs.

Deconstructing the Nomenclature: The Role of the Boc Protecting Group

A frequent point of inquiry, and a critical concept to address at the outset, is the role of the "Boc-protected" designation in the context of tolylpropanoic acid derivatives. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.[1][2] Its primary function is to act as a temporary shield for amine functionalities, preventing them from engaging in unwanted side reactions during the construction of a target molecule.[1]

The presence of a Boc group on a tolylpropanoic acid derivative is therefore indicative of a synthetic intermediate rather than the final, pharmacologically active compound. The mechanism of action of the Boc-protected derivative itself is typically not the primary focus of therapeutic investigation. Instead, the Boc group is strategically removed in a later synthetic step to yield the active pharmaceutical ingredient (API). Understanding this distinction is paramount for any researcher entering this field.

A general scheme for the Boc protection of an amino acid, a common structural motif in some tolylpropanoic acid derivatives, is illustrated below.

G AminoAcid Amino Acid (e.g., 3-amino-3-(p-tolyl)propanoic acid) BocProtected Boc-Protected Amino Acid AminoAcid->BocProtected Protection Boc2O (Boc)2O (Di-tert-butyl dicarbonate) Boc2O->BocProtected Base Base (e.g., Triethylamine) Base->BocProtected Solvent Solvent (e.g., Acetone/Water) Solvent->BocProtected ActiveCompound Active Compound (Deprotected Amino Acid) BocProtected->ActiveCompound Deprotection Deprotection Acidic Condition (e.g., TFA) Deprotection->ActiveCompound G ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic function) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory TolylpropanoicAcid Tolylpropanoic Acid Derivatives TolylpropanoicAcid->COX1 Inhibition TolylpropanoicAcid->COX2 Inhibition

Caption: Inhibition of COX-1 and COX-2 by tolylpropanoic acid derivatives.

Quantifying Efficacy: In Vitro COX Inhibition Assays

The potency and selectivity of tolylpropanoic acid derivatives against COX-1 and COX-2 are determined using in vitro enzyme inhibition assays. A common and robust method involves measuring the peroxidase activity of the COX enzyme.

Experimental Protocol: Colorimetric COX Inhibition Assay

[3] This protocol provides a framework for assessing the inhibitory activity of test compounds against COX-1 and COX-2.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Hematin

  • Test compound (e.g., a tolylpropanoic acid derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Arachidonic acid (substrate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Prepare Reaction Mixture: In each well of a 96-well plate, add the following in order:

    • 150 µL of Tris-HCl buffer

    • 10 µL of Hematin (final concentration ~1 µM)

    • 10 µL of COX-1 or COX-2 enzyme solution

    • 10 µL of the test compound at various concentrations (or solvent for control wells)

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of TMPD and 10 µL of arachidonic acid to each well to start the reaction.

  • Measure Absorbance: Immediately begin measuring the increase in absorbance at 590 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Self-Validation: The inclusion of both positive and negative controls is essential for validating the assay. The positive control should produce a known level of inhibition, confirming the assay is performing as expected. The negative (solvent) control establishes the baseline enzyme activity.

Structure-Activity Relationships (SAR): Fine-Tuning Potency and Selectivity

The chemical structure of a tolylpropanoic acid derivative significantly influences its potency and selectivity for COX-1 and COX-2. Understanding these structure-activity relationships is crucial for the design of new and improved NSAIDs. For arylpropanoic acids in general, several key structural features have been identified:

  • The Carboxylic Acid Moiety: The acidic group is critical for binding to the active site of the COX enzymes.

  • The α-Methyl Group: The presence of a methyl group on the carbon adjacent to the carboxylic acid often enhances anti-inflammatory activity.

  • The Aromatic Ring System: The tolyl group (a methyl-substituted phenyl ring) contributes to the hydrophobic interactions within the enzyme's active site. The position of the methyl group (ortho, meta, or para) can influence selectivity.

The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with COX-1 inhibition. [4] Table 1: COX Inhibition Data for Representative Arylpropanoic Acid Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen12800.15 [5]
Diclofenac0.0760.0262.9 [5]
Celecoxib826.812 [5]
Etodolac>10053>1.9 [5]
Meloxicam376.16.1 [5]

Note: Data is for illustrative purposes and sourced from studies on various arylpropanoic acids. Specific IC50 values for tolylpropanoic acid derivatives may vary.

Beyond Cyclooxygenase: Exploring Non-COX Targets

While COX inhibition is the primary mechanism of action for tolylpropanoic acid derivatives, emerging research suggests that these compounds may also exert their effects through other, non-COX-mediated pathways. [6]A comprehensive understanding of their pharmacology requires consideration of these alternative targets.

One area of investigation is the potential for these derivatives to modulate the activity of multidrug resistance-associated proteins (MRPs), such as MRP4. [7]MRP4 is involved in the transport of various molecules, including prostaglandins, out of cells. Inhibition of MRP4 by certain NSAIDs could lead to an intracellular accumulation of prostaglandins, potentially influencing cellular signaling in ways that are independent of direct COX inhibition. [7] Furthermore, some arylpropanoic acid derivatives have been shown to possess anticancer properties that may not be solely attributable to COX inhibition. [6]These non-COX mechanisms are an active area of research and may involve the modulation of various signaling pathways related to cell proliferation, apoptosis, and angiogenesis.

Conclusion: A Multifaceted Mechanism with Future Potential

The mechanism of action of tolylpropanoic acid derivatives is centered on their potent inhibition of the COX-1 and COX-2 enzymes. This foundational understanding has driven the development of a clinically significant class of anti-inflammatory and analgesic drugs. The role of the Boc protecting group is confined to the synthetic realm, enabling the efficient construction of these valuable therapeutic agents.

Future research in this field will likely focus on elucidating the nuances of non-COX-mediated effects, which could open new avenues for the therapeutic application of tolylpropanoic acid derivatives. A deeper understanding of their interactions with a broader range of biological targets will be essential for the rational design of next-generation compounds with improved efficacy and safety profiles.

References

  • CN1793110A - Process for preparing Boc protected amino acid by (Boc)
  • Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed. (URL: [Link])

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. (URL: [Link])

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. (URL: [Link])

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (URL: [Link])

  • 1 - The Royal Society of Chemistry. (URL: [Link])

  • Nonsteroidal antiinflammatory drugs inhibiting prostanoid efflux: As easy as ABC? - PMC. (URL: [Link])

  • Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives | Request PDF - ResearchGate. (URL: [Link])

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization - ResearchGate. (URL: [Link])

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... - ResearchGate. (URL: [Link])

  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (URL: [Link])

  • IC 50 Values for COX-1 and COX-2 Enzymes | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • The Critical Role of BOC Protecting Groups in Drug Synthesis. (URL: [Link])

  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed. (URL: [Link])

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (URL: [Link])

  • (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid | C15H21NO4 | CID 7010254 - PubChem. (URL: [Link])

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (URL: [Link])

  • Toward Multitasking Pharmacological COX-Targeting Agents: Non-Steroidal Anti-Inflammatory Prodrugs with Antiproliferative Effects - MDPI. (URL: [Link])

Sources

Exploratory

(S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid solubility profile

An In-Depth Technical Guide to the Solubility Profile of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid Abstract A comprehensive understanding of a compound's aqueous solubility is a cornerstone of modern d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

Abstract

A comprehensive understanding of a compound's aqueous solubility is a cornerstone of modern drug development, directly influencing bioavailability, formulation strategies, and clinical success. This guide provides a detailed examination of the solubility profile for (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid, a chiral building block relevant to pharmaceutical synthesis. We bridge theoretical principles with robust, field-proven experimental protocols, offering researchers and drug development professionals a practical framework for characterizing this and similar molecules. The methodologies detailed herein, including the gold-standard shake-flask technique for thermodynamic solubility, are presented with an emphasis on causality, self-validation, and adherence to international regulatory standards, ensuring the generation of reliable and submission-quality data.

Introduction and Strategic Importance

(S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid is a protected β-amino acid derivative. Such structures are pivotal intermediates in the synthesis of peptidomimetics, enzyme inhibitors, and other complex active pharmaceutical ingredients (APIs). The physicochemical properties of these intermediates and the final APIs dictate their behavior throughout the drug development lifecycle. Among these properties, aqueous solubility is arguably one of the most critical.

Poor solubility can lead to a cascade of developmental challenges, including:

  • Inaccurate structure-activity relationships (SAR) in early discovery.

  • Underestimated toxicity and potency in biological assays.

  • Poor and erratic absorption in vivo, leading to low bioavailability.

  • Significant formulation and drug delivery hurdles.

Therefore, a thorough characterization of the solubility profile is not merely a data collection exercise; it is a strategic imperative that informs critical decisions, from candidate selection to final dosage form design. This guide will focus on establishing the thermodynamic equilibrium solubility of the title compound, a fundamental parameter that represents the true saturation point of a solution.

Physicochemical Properties and Theoretical Framework

To understand the solubility of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid, we must first consider its molecular structure and inherent properties.

Molecular Structure:

  • Carboxylic Acid Group (-COOH): This is an ionizable acidic functional group. Its state of charge is pH-dependent.

  • Boc-Protected Amine (-NHBoc): The tert-butoxycarbonyl (Boc) group is a bulky, lipophilic protecting group that renders the amine non-basic under typical physiological pH conditions.[1][]

  • Aromatic Ring (m-tolyl): The methyl-substituted phenyl ring contributes significantly to the molecule's hydrophobicity.

Key Physicochemical Descriptors (Computed):

Property Value Source
Molecular Formula C₁₅H₂₁NO₄ PubChem[3]
Molecular Weight 279.33 g/mol PubChem[3]
XLogP3 2.3 PubChem[3]
Hydrogen Bond Donors 2 PubChem[3]

| Hydrogen Bond Acceptors | 4 | PubChem[3] |

The XLogP3 value of 2.3 indicates a moderate lipophilicity. The key to this molecule's solubility behavior lies in the ionizable carboxylic acid. The pKa of a propanoic acid moiety is typically around 4.88.[4] The Henderson-Hasselbalch equation dictates the ratio of the ionized (deprotonated carboxylate, -COO⁻) to the non-ionized (protonated carboxylic acid, -COOH) form at any given pH.

Henderson-Hasselbalch Equation: pH = pKa + log([A⁻]/[HA])

  • When pH < pKa , the non-ionized, more neutral form (HA) predominates. This form is generally less soluble in aqueous media.

  • When pH > pKa , the ionized, charged form (A⁻) predominates. The ionic charge allows for strong interactions with polar water molecules, leading to significantly higher solubility.

Therefore, we can hypothesize that (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid will exhibit low solubility at acidic pH (e.g., pH 1.2, simulating gastric fluid) and a markedly increased solubility at neutral to basic pH (e.g., pH 6.8 and above).

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure. The shake-flask method is universally recognized as the "gold standard" for its determination due to its reliability and direct measurement of equilibrium.[5][6]

Causality of Method Selection: Why the Shake-Flask Method?

While high-throughput kinetic solubility assays are valuable for rapid screening in early discovery, they often start from a DMSO stock solution, which can lead to supersaturated, kinetically trapped states that overestimate true solubility.[7][8] For lead optimization and pre-formulation, where accuracy is paramount, the shake-flask method is essential. It ensures that the system reaches true thermodynamic equilibrium between the solid drug and the solution over an extended period (typically 24-72 hours), providing a definitive solubility value under specific conditions.[7][9]

Self-Validating Experimental Protocol: Shake-Flask Method

This protocol is designed to be self-validating by including critical checks for equilibrium, pH stability, and analytical rigor.

Materials:

  • (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid (solid powder, >98% purity)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Biorelevant buffer media (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate) as per ICH/FDA guidelines.[10][11][12]

  • Calibrated pH meter and orbital shaker with temperature control (set to 37 ± 1 °C)

  • Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

  • Validated HPLC-UV or LC-MS/MS system for quantification.[13]

Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_proc Phase 3: Sample Processing cluster_analysis Phase 4: Analysis & Validation prep1 Weigh excess solid compound into vials prep2 Add specific pH buffer (e.g., 1.2, 4.5, 6.8, 7.4) prep1->prep2 prep3 Measure & record initial pH (T=0) prep2->prep3 equil1 Incubate at 37°C on orbital shaker prep3->equil1 equil2 Sample at multiple time points (e.g., 24h, 48h, 72h) equil1->equil2 proc1 Separate solid from supernatant (Centrifuge or Filter) equil2->proc1 an2 Measure & record final pH of slurry equil2->an2 proc2 Immediately dilute supernatant to prevent precipitation proc1->proc2 an1 Quantify concentration via validated HPLC/LC-MS proc2->an1 an3 Confirm equilibrium: Solubility at 48h ≈ 72h an1->an3 cluster_prep cluster_prep cluster_equil cluster_equil cluster_proc cluster_proc cluster_analysis cluster_analysis

Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.

Step-by-Step Procedure:

  • Preparation: Add an excess of the solid compound to several glass vials. Causality: Adding excess solid is crucial to ensure a saturated solution is formed and maintained throughout the experiment.[5]

  • Media Addition: Add a precise volume of the desired aqueous buffer (e.g., 2 mL) to each vial. Prepare separate vials for each pH condition to be tested (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Initial pH Check: Briefly vortex the slurry and measure the initial pH. Trustworthiness: This step verifies that the compound itself does not significantly alter the buffer pH.[5]

  • Equilibration: Place the sealed vials on an orbital shaker in an incubator set to 37 °C. Agitate for at least 48-72 hours.

  • Equilibrium Confirmation: Take samples at different time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not significantly change between the later time points (e.g., <10% difference between 48h and 72h).[14] Trustworthiness: This is the primary validation step to prove that true thermodynamic equilibrium has been reached.

  • Sample Separation: To sample, withdraw a portion of the slurry and immediately separate the supernatant from the undissolved solid. This can be done by:

    • Centrifugation at high speed (>10,000 rpm) for 15 minutes.

    • Filtration through a low-binding 0.22 µm syringe filter. Causality: This step is critical to ensure only dissolved compound is measured. Immediate processing prevents temperature changes from causing precipitation.[14]

  • Dilution: Immediately dilute the clear supernatant with mobile phase or an appropriate solvent to prevent precipitation upon cooling and to bring the concentration within the linear range of the analytical method.

  • Final pH Check: After the final time point, measure the pH of the remaining slurry in each vial. Trustworthiness: This confirms the stability of the buffer system throughout the experiment.[5]

  • Quantification: Analyze the diluted samples using a pre-validated HPLC-UV or LC-MS method against a standard calibration curve.

Data Analysis and Interpretation

The experimental results will generate a pH-solubility profile, a critical dataset for biopharmaceutical classification.

pH-Solubility Profile

The data should be compiled into a clear, tabular format.

Table 1: Hypothetical pH-Solubility Profile for (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid at 37 °C

pH of BufferInitial pHFinal pHSolubility (µg/mL)Solubility (µM)
1.21.211.231553.7
4.54.524.48120429.6
6.86.816.792,5008,950
7.47.407.38> 5,000> 17,900

Interpretation: As predicted by the theoretical framework, the solubility is very low in the highly acidic pH 1.2 buffer, where the carboxylic acid is fully protonated and non-ionized. As the pH increases past the compound's pKa (assumed to be ~4.5-5.0), the carboxylic acid deprotonates to the much more soluble carboxylate anion, resulting in a dramatic increase in aqueous solubility.

Biopharmaceutical Classification System (BCS) Implications

The Biopharmaceutics Classification System (BCS) is a framework used by regulatory agencies like the FDA and EMA to streamline drug development.[11][12] A drug substance is classified as "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[11]

Let's assume a hypothetical highest single therapeutic dose of 100 mg for our compound.

  • Dose Number (Do) = (Highest Dose / 250 mL) / Solubility

  • At pH 1.2: Do = (100 mg / 250 mL) / 0.015 mg/mL = 26.7

  • At pH 6.8: Do = (100 mg / 250 mL) / 2.5 mg/mL = 0.16

A Dose Number greater than 1 indicates that the dose will not dissolve in the 250 mL volume of the upper GI tract. Since the solubility at the lowest point in the physiological pH range (pH 1.2) is very low (Do >> 1), (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid would be classified as a low-solubility compound (BCS Class II or IV) , pending permeability data. This classification has profound implications, suggesting that oral absorption may be dissolution rate-limited and that formulation strategies such as particle size reduction or amorphous solid dispersions might be necessary to improve bioavailability.

Conclusion

The systematic characterization of solubility, grounded in both theory and rigorous experimentation, is indispensable in pharmaceutical development. This guide has detailed a robust framework for determining the pH-dependent solubility profile of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. By employing the gold-standard shake-flask method with integrated validation checks, researchers can generate high-quality, reliable data. The resulting pH-solubility profile is critical for early risk assessment, guiding biopharmaceutical classification, and informing the rational design of effective drug delivery systems. This approach mitigates late-stage failures and ultimately accelerates the path to viable therapeutic products.

References

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

  • Title: BCS Methodology: Solubility, Permeability & Dissolution Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: M9 Biopharmaceutics Classification System-Based Biowaivers Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library Source: PMC, National Institutes of Health URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Small Molecule Development Analytical Methods for Faster Time to Market Source: Hovione URL: [Link]

  • Title: Annex 4: Guidance on equilibrium solubility experiments for the purpose of classification of active pharmaceutical ingredients within the Biopharmaceutics Classification System Source: World Health Organization (WHO) URL: [Link]

  • Title: A review of methods for solubility determination in biopharmaceutical drug characterization Source: National Library of Medicine URL: [Link]

  • Title: Drug Solubility: Importance and Enhancement Techniques Source: ISRN Pharmaceutics, PMC, National Institutes of Health URL: [Link]

  • Title: (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: ResearchGate URL: [Link]

  • Title: Compound solubility measurements for early drug discovery Source: Computational Chemistry Co. URL: [Link]

  • Title: The Reactivity of the N-Boc Protecting Group: An Underrated Feature Source: ResearchGate URL: [Link]

  • Title: High Throughput Measurement of Compound Solubility and Physical Form with BMI Source: Solve Scientific URL: [Link]

  • Title: ICH M9 guideline on biopharmaceutics classification system-based biowaivers Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Propionic acid Source: Wikipedia URL: [Link]

Sources

Foundational

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Boc-3-methyl-D-beta-phenylalanine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Constrained Amino Acids in Drug Discovery In the landscape of modern drug development, the precise control of molecular co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

In the landscape of modern drug development, the precise control of molecular conformation is paramount to achieving desired biological activity and optimizing pharmacokinetic profiles. Non-proteinogenic amino acids, particularly those with constrained topologies, serve as invaluable building blocks in the design of peptidomimetics and other therapeutics. Boc-3-methyl-D-beta-phenylalanine, a derivative of β-phenylalanine, introduces specific stereochemical and steric constraints that can profoundly influence the secondary structure of peptides, enhance metabolic stability, and modulate receptor binding affinity. Understanding the three-dimensional structure of this key synthetic intermediate at the atomic level through single-crystal X-ray diffraction is therefore not merely an academic exercise, but a critical step in rational drug design. This guide provides a comprehensive overview of the synthesis, crystallization, and a proposed workflow for the crystal structure determination of Boc-3-methyl-D-beta-phenylalanine, offering field-proven insights for researchers in the pharmaceutical sciences.

Molecular Identity and Physicochemical Properties

Boc-3-methyl-D-beta-phenylalanine, systematically named (R)-3-(tert-butoxycarbonylamino)-3-(3-methylphenyl)propanoic acid, is a chiral carboxylic acid. The presence of the tert-butyloxycarbonyl (Boc) protecting group is crucial for its application in peptide synthesis, preventing unwanted reactions of the amino group while allowing for controlled deprotection under acidic conditions.

PropertyValueSource
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol
CAS Number 464930-76-5
Appearance White to off-white solidGeneral knowledge
Chirality (R)-enantiomer

Synthesis and Purification: A Proposed Pathway

While various synthetic routes to β-amino acids have been reported, a common and effective method involves the enantioselective reduction of a corresponding enamine or the diastereoselective addition of a nucleophile to a chiral imine. A plausible synthetic pathway for Boc-3-methyl-D-beta-phenylalanine is outlined below. This multi-step synthesis prioritizes stereochemical control and yields a product suitable for crystallographic studies.

cluster_0 Synthesis of Boc-3-methyl-D-beta-phenylalanine A 3-Methylbenzaldehyde C Knoevenagel Condensation A->C B Malonic Acid B->C D 3-(3-Methylphenyl)acrylic acid C->D Piperidine, Pyridine F Michael Addition D->F E Chiral Amine (e.g., (R)-α-methylbenzylamine) E->F G Diastereomeric Adduct F->G Stereocontrol H Hydrogenolysis G->H Pd/C, H₂ I (R)-3-Amino-3-(3-methylphenyl)propanoic acid H->I K Boc Protection I->K J Di-tert-butyl dicarbonate (Boc)₂O J->K L Boc-3-methyl-D-beta-phenylalanine K->L Base (e.g., NaHCO₃), Dioxane/H₂O

Caption: Proposed synthetic pathway for Boc-3-methyl-D-beta-phenylalanine.

Experimental Protocol: Synthesis

  • Knoevenagel Condensation: 3-Methylbenzaldehyde and malonic acid are reacted in the presence of a base such as piperidine in pyridine to yield 3-(3-methylphenyl)acrylic acid. The reaction is typically heated to drive it to completion, followed by an acidic workup to precipitate the product.

  • Asymmetric Michael Addition: The resulting acrylic acid is then subjected to a Michael addition with a chiral amine, for example, (R)-α-methylbenzylamine. This step is critical for establishing the desired stereocenter. The choice of solvent and temperature can influence the diastereoselectivity of this reaction.

  • Purification of Diastereomers: The diastereomeric mixture is then separated using techniques such as fractional crystallization or chromatography. The choice of solvent system for crystallization is crucial for achieving high diastereomeric excess.

  • Hydrogenolysis: The chiral auxiliary is removed by hydrogenolysis, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step yields the free β-amino acid, (R)-3-amino-3-(3-methylphenyl)propanoic acid.

  • Boc Protection: The final step is the protection of the amino group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base like sodium bicarbonate in a solvent mixture such as dioxane and water. The product, Boc-3-methyl-D-beta-phenylalanine, is then purified by extraction and subsequent crystallization.

Crystallization: The Gateway to Atomic Resolution

Obtaining high-quality single crystals is often the most challenging aspect of crystal structure determination. For a molecule like Boc-3-methyl-D-beta-phenylalanine, which possesses both polar (carboxylic acid, carbamate) and non-polar (phenyl ring, tert-butyl group) moieties, a systematic approach to solvent screening is essential.

Step-by-Step Crystallization Protocol:

  • Material Purity: Ensure the starting material is of high purity (>98%), as impurities can inhibit nucleation and crystal growth. Recrystallization of the bulk powder may be necessary.

  • Solvent Selection: A good solvent for crystallization should dissolve the compound to a moderate extent at elevated temperatures and have low solubility at lower temperatures. A solvent screen using a variety of solvents with different polarities is recommended. Common choices for amino acid derivatives include:

    • Protic solvents: Ethanol, methanol, isopropanol

    • Aprotic polar solvents: Acetone, ethyl acetate, acetonitrile

    • Aprotic non-polar solvents: Toluene, hexane, dichloromethane

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks. This is a simple and often effective method.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a coverslip (hanging drop) or in a well (sitting drop) and sealed in a chamber containing a reservoir of a less soluble solvent (the precipitant). The gradual diffusion of the precipitant vapor into the drop induces crystallization.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The rate of cooling is critical; slower cooling rates generally produce larger and higher-quality crystals.

  • Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and preserve the crystal lattice.

cluster_1 Crystallization and X-ray Diffraction Workflow A High-Purity Boc-3-methyl-D-beta-phenylalanine B Solvent Screening & Optimization A->B C Crystallization (e.g., Vapor Diffusion) B->C D Single Crystal Formation C->D E Crystal Mounting & Cryo-cooling D->E F X-ray Diffraction Data Collection E->F G Data Processing & Reduction F->G H Structure Solution (e.g., Direct Methods) G->H I Structure Refinement H->I J Validation & Analysis I->J K Crystallographic Information File (CIF) J->K

Caption: Workflow for crystal structure determination.

Crystal Structure Analysis: A Hypothetical Case Study

As the crystal structure of Boc-3-methyl-D-beta-phenylalanine has not been publicly reported, this section outlines the expected analysis that would be performed upon successful structure determination.

Data Collection and Refinement:

A suitable single crystal would be mounted on a goniometer and subjected to X-ray diffraction, typically using a modern diffractometer with a CCD or CMOS detector. The collected diffraction data would be processed to determine the unit cell dimensions and space group. The structure would then be solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Expected Crystallographic Data Table:

ParameterExpected Value/Information
Crystal System Monoclinic or Orthorhombic
Space Group P2₁ or P2₁2₁2₁ (common for chiral molecules)
a (Å) 10-20
b (Å) 5-15
c (Å) 15-25
α (°) 90
β (°) 90-110
γ (°) 90
Volume (ų) 1500-3000
Z 2 or 4
Calculated Density (g/cm³) 1.1-1.3
R-factor (%) < 5
Goodness-of-fit ~1

Analysis of the Crystal Structure:

  • Molecular Conformation: The analysis would reveal the precise conformation of the molecule in the solid state, including the torsion angles of the backbone and the orientation of the Boc and phenyl groups. This information is crucial for understanding the molecule's preferred shape.

  • Intermolecular Interactions: A key aspect of the analysis would be the identification and characterization of intermolecular interactions, such as hydrogen bonds and van der Waals forces. The carboxylic acid and carbamate moieties are expected to participate in a network of hydrogen bonds, which will likely dictate the crystal packing.

  • Crystal Packing: The arrangement of molecules in the crystal lattice would be visualized and analyzed to understand how the intermolecular interactions lead to the overall crystal architecture. This can have implications for the material's physical properties, such as solubility and dissolution rate.

Conclusion: From Molecular Blueprint to Rational Design

While the definitive crystal structure of Boc-3-methyl-D-beta-phenylalanine awaits experimental determination, this guide provides a robust framework for its synthesis, crystallization, and crystallographic analysis. The insights gained from such a study would be invaluable for drug development professionals, offering a precise molecular blueprint to guide the design of more effective and specific therapeutics. The methodologies outlined herein represent a scientifically rigorous approach to elucidating the solid-state structure of this important synthetic building block, underscoring the critical role of crystallography in modern medicinal chemistry.

References

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. Wiley-VCH.
  • Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. John Wiley & Sons.
  • Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
  • Giacovazzo, C. (Ed.). (2011). Fundamentals of Crystallography. Oxford University Press.
Exploratory

Thermogravimetric Analysis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid (CAS 499995-75-4): A Technical Guide

This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid, a protected β-amino acid derivative relevant in pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid, a protected β-amino acid derivative relevant in pharmaceutical development and peptide synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into experimental design, data interpretation, and the significance of TGA in characterizing the thermal stability of such compounds.

Introduction: The Significance of Thermal Stability in Drug Development

(S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid is a chiral building block used in the synthesis of peptidomimetics and other complex pharmaceutical molecules.[2][3] Its thermal stability is a critical quality attribute, impacting storage conditions, shelf-life, and the formulation of the final drug product.[2][3] Thermogravimetric analysis (TGA) is an essential technique for evaluating this stability by measuring changes in a material's mass as a function of temperature.[4][5] This analysis provides crucial data on decomposition temperatures, the presence of residual solvents or moisture, and the overall thermal profile of the active pharmaceutical ingredient (API).[6]

The molecular structure of CAS 499995-75-4, featuring a thermally labile tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety, suggests a multi-step thermal decomposition process.[7][8] Understanding these degradation pathways is paramount for process chemists and formulation scientists to mitigate potential stability issues during manufacturing and long-term storage.

Principles of Thermogravimetric Analysis (TGA)

TGA operates on a simple yet powerful principle: monitoring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere.[5] The resulting data, a thermogram, plots mass change against temperature, revealing key thermal events such as desolvation, dehydration, and decomposition.[4][6] The derivative of the TGA curve (DTG curve) is often plotted to pinpoint the temperature at which the rate of mass loss is maximal.

For a molecule like (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid, we can anticipate distinct mass loss events corresponding to the cleavage of its functional groups. The Boc group is notoriously susceptible to thermal deprotection, typically yielding isobutylene and carbon dioxide.[2] At higher temperatures, the carboxylic acid group is expected to undergo decarboxylation.[9][10]

Experimental Protocol: A Self-Validating TGA Method

The following protocol is designed to provide a comprehensive and reliable thermal profile of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. The choice of each parameter is justified to ensure scientific integrity and reproducibility.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential. Calibration should be performed for mass using standard weights and for temperature using certified reference materials with known Curie points.

Sample Preparation

A representative sample of 5-10 mg of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid should be accurately weighed into a clean, inert sample pan (e.g., aluminum or platinum). A smaller sample size minimizes thermal gradients within the sample.

TGA Method Parameters
ParameterValueRationale
Initial Temperature 25 °CTo establish a stable baseline at ambient temperature.
Final Temperature 600 °CTo ensure complete decomposition and characterization of all major thermal events.
Heating Rate 10 °C/minA standard heating rate that provides good resolution of thermal events without excessively long run times.
Purge Gas Nitrogen (Inert)To prevent oxidative degradation and isolate the intrinsic thermal decomposition of the compound.
Flow Rate 50 mL/minTo ensure an inert atmosphere and efficiently remove gaseous decomposition products from the sample area.
Experimental Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing Start Start Weigh Weigh 5-10 mg of Sample Start->Weigh Load Load into TGA Pan Weigh->Load Place Place Pan in TGA Load->Place Program Program Method: 25-600°C @ 10°C/min N2 @ 50 mL/min Place->Program Run Run Analysis Program->Run Acquire Acquire TGA/ DTG Curves Run->Acquire Analyze Analyze Mass Loss & Onset Temps Acquire->Analyze Report Generate Report Analyze->Report End End Report->End End

TGA Experimental Workflow

Data Analysis and Interpretation

The thermogram of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid is expected to show at least two distinct mass loss steps.

Predicted Thermal Decomposition Pathway

The anticipated decomposition can be visualized as follows:

Decomposition_Pathway Compound (S)-3-((tert-Butoxycarbonyl)amino)- 3-(m-tolyl)propanoic acid Intermediate Deprotected Intermediate + Isobutylene + CO2 Compound->Intermediate Step 1: Deprotection (Loss of Boc Group) Final Final Residue + CO2 Intermediate->Final Step 2: Decarboxylation (Loss of Carboxylic Acid)

Predicted Decomposition Pathway
Hypothetical TGA Data Summary

The following table summarizes the expected quantitative data from the TGA of CAS 499995-75-4, based on its molecular weight of 279.33 g/mol .[1]

Thermal EventOnset Temperature (°C)Mass Loss (%)Theoretical Mass Loss (%)Evolved Species
Step 1: Deprotection ~150 - 200~35.835.8 (C5H8O2)Isobutylene (C4H8) + CO2
Step 2: Decarboxylation >200~15.815.8 (CO2)Carbon Dioxide (CO2)
Final Residue >400--Charred organic matter
  • Step 1 (Deprotection): The first significant weight loss is attributed to the thermal cleavage of the Boc group.[2] The theoretical mass loss for the C5H8O2 fragment (isobutylene + CO2) is approximately 35.8%. The onset temperature for this process is typically in the range of 150-200 °C.[2][9]

  • Step 2 (Decarboxylation): Following the removal of the Boc group, the carboxylic acid functionality is expected to decompose, releasing carbon dioxide.[9][10] This corresponds to a theoretical mass loss of about 15.8%. This event will occur at a higher temperature than the deprotection.

  • Final Residue: At temperatures above 400 °C, the remaining organic structure will continue to degrade, leaving a small amount of carbonaceous residue.

Implications for Drug Development

The TGA profile of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid provides critical insights for pharmaceutical development:

  • Process Chemistry: The onset of thermal decomposition dictates the maximum temperature for drying and other manufacturing steps to prevent degradation of the API.

  • Formulation Development: Knowledge of thermal stability is essential for selecting appropriate excipients and manufacturing processes (e.g., wet granulation, hot-melt extrusion).

  • Stability Studies: TGA data complements long-term stability studies by providing a rapid assessment of thermal liability, as guided by ICH recommendations.[8]

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability of pharmaceutical intermediates like (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. A well-designed TGA experiment, grounded in the chemical nature of the molecule, provides actionable data that informs critical decisions throughout the drug development lifecycle. The predictable, multi-step decomposition of this compound, initiated by the loss of the Boc protecting group followed by decarboxylation, serves as a clear indicator of its thermal limitations. This understanding is fundamental to ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. (2024-04-25). [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. (2003-02-06). [Link]

  • Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Decarboxylation of primary amino acids. Chemistry Stack Exchange. (2021-07-12). [Link]

  • (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. PubChem. [Link]

  • TGA analysis of studied amino acids. ResearchGate. [Link]

  • Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. National Institutes of Health. (2018-02-13). [Link]

  • Decarboxylation of amino acids.
  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scientific Research Publishing. [Link]

  • Kinetics of the Decarboxylation of Protein Amino Acids and the Effect of Side Chains on Hydrothermal Stability. ACS Publications. [Link]

  • Thermodynamic Scale of β-Amino Acid Residue Propensities for an α-Helix-like Conformation. PubMed. (2018-08-01). [Link]

  • Thermogravimetry Analysis (TGA) – Online Training Course. YouTube. (2015-11-18). [Link]

  • Decarboxylation Mechanism of Amino Acids by Density Functional Theory. ResearchGate. (2025-08-07). [Link]

  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Open Access Journals. (2024-12-18). [Link]

Sources

Foundational

The Advent of a Chiral Building Block: A Literature Review on the Discovery and Synthesis of (S)-3-amino-3-(m-tolyl)propanoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral β-Amino Acids In the landscape of medicinal chemistry and drug development, the chirali...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral β-Amino Acids

In the landscape of medicinal chemistry and drug development, the chirality of a molecule is a pivotal factor that dictates its biological activity. Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. Within this context, β-amino acids have emerged as crucial building blocks for the synthesis of a wide array of pharmaceuticals and bioactive molecules. Their incorporation into peptide backbones can induce stable secondary structures and enhance resistance to enzymatic degradation. (S)-3-amino-3-(m-tolyl)propanoic acid, a non-proteinogenic β-amino acid, represents a key chiral intermediate in the synthesis of various therapeutic agents, particularly those targeting the central nervous system.[1] This technical guide provides a comprehensive literature review on the discovery and synthetic methodologies developed for this valuable compound, offering insights into the rationale behind various experimental approaches.

Core Synthetic Strategies: A Journey from Racemates to Enantiopure Compounds

The synthesis of enantiomerically pure (S)-3-amino-3-(m-tolyl)propanoic acid has been approached through several distinct strategies, each with its own set of advantages and challenges. The primary routes can be broadly categorized as:

  • Racemic Synthesis followed by Chiral Resolution: This classical approach involves the initial synthesis of a racemic mixture of 3-amino-3-(m-tolyl)propanoic acid, which is then separated into its constituent enantiomers.

  • Asymmetric Synthesis: These more modern and efficient methods aim to directly produce the desired (S)-enantiomer with high stereoselectivity, often employing chiral catalysts or auxiliaries.

This guide will delve into the specifics of these methodologies, highlighting key protocols and the scientific principles that underpin them.

Racemic Synthesis and Chiral Resolution: The Foundational Approach

The initial forays into the synthesis of 3-amino-3-(m-tolyl)propanoic acid likely involved the preparation of the racemate. A common and straightforward method for the synthesis of β-amino acids is the one-pot, three-component reaction of an arylaldehyde, malonic acid, and ammonium acetate. This approach provides the racemic β-amino acid core in a single step.

One-Pot Synthesis of Racemic 3-amino-3-(m-tolyl)propanoic Acid

This method is valued for its operational simplicity and the ready availability of the starting materials.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine m-tolualdehyde, malonic acid, and ammonium acetate in a suitable solvent such as ethanol or methanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The solid is then collected by filtration, washed with a cold solvent, and dried to yield racemic 3-amino-3-(m-tolyl)propanoic acid.

The primary challenge with this approach is the subsequent need for an efficient resolution method to isolate the desired (S)-enantiomer.

Chiral Resolution: Isolating the Desired Enantiomer

The separation of the racemic mixture is a critical step in obtaining the enantiopure product. Several techniques have been developed for the resolution of amino acids, with the most common being the use of chiral resolving agents.

Methodology: Diastereomeric Salt Formation

  • Resolving Agent Selection: A chiral acid or base is used to react with the racemic amino acid to form a pair of diastereomeric salts. For the resolution of a racemic amino acid, a chiral base such as a chiral amine is often employed.

  • Salt Formation: The racemic 3-amino-3-(m-tolyl)propanoic acid is dissolved in a suitable solvent, and an equimolar amount of the chiral resolving agent is added.

  • Fractional Crystallization: The resulting diastereomeric salts will have different solubilities in a given solvent system. Through a process of fractional crystallization, one of the diastereomers can be selectively precipitated.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with an acid or base to liberate the enantiomerically pure amino acid.

The choice of resolving agent and solvent system is crucial for achieving high resolution efficiency and is often determined empirically.

Asymmetric Synthesis: The Direct Route to Enantiopure (S)-3-amino-3-(m-tolyl)propanoic Acid

To circumvent the often tedious and yield-reducing process of chiral resolution, significant research efforts have been directed towards the development of asymmetric synthetic methods. These approaches aim to introduce the chiral center with a high degree of stereocontrol, directly yielding the desired enantiomer.

Asymmetric Hydrogenation

One of the most powerful and widely used methods for the enantioselective synthesis of amino acids is the asymmetric hydrogenation of a prochiral precursor. This typically involves the use of a chiral transition metal catalyst.

Workflow for Asymmetric Hydrogenation:

cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Product Formation Prochiral_Eneamine Prochiral Eneamine Precursor Reaction Stereoselective Hydrogen Addition Prochiral_Eneamine->Reaction Substrate Chiral_Catalyst Chiral Rhodium or Ruthenium Catalyst Chiral_Catalyst->Reaction Catalyst Hydrogenation Hydrogen Gas (H2) Hydrogenation->Reaction Reagent Protected_Amino_Acid N-Protected (S)-3-amino-3-(m-tolyl)propanoic Acid Reaction->Protected_Amino_Acid Forms Deprotection Deprotection Protected_Amino_Acid->Deprotection Undergoes Final_Product (S)-3-amino-3-(m-tolyl)propanoic Acid Deprotection->Final_Product Yields cluster_0 Starting Material cluster_1 Enzymatic Reaction cluster_2 Products Racemic_Ester Racemic N-acyl-3-amino- 3-(m-tolyl)propanoate Reaction Enantioselective Hydrolysis Racemic_Ester->Reaction Substrate Enzyme Lipase or Acylase Enzyme->Reaction Catalyst S_Acid (S)-N-acyl-3-amino- 3-(m-tolyl)propanoic Acid Reaction->S_Acid Forms R_Ester Unreacted (R)-Ester Reaction->R_Ester Leaves

Caption: Enzymatic Kinetic Resolution Workflow.

Experimental Protocol:

  • Substrate Preparation: A racemic ester of N-acylated 3-amino-3-(m-tolyl)propanoic acid is prepared.

  • Enzymatic Reaction: The racemic ester is suspended in an aqueous buffer solution. A specific lipase or acylase is added, and the mixture is incubated at a controlled temperature and pH. The enzyme will selectively hydrolyze one of the enantiomers (e.g., the (S)-ester) to the corresponding carboxylic acid.

  • Separation: The reaction is stopped, and the mixture is separated. The unreacted (R)-ester can be extracted with an organic solvent, while the (S)-acid remains in the aqueous phase.

  • Isolation and Deprotection: The (S)-acid is isolated from the aqueous phase, and the acyl protecting group is removed to yield the desired (S)-3-amino-3-(m-tolyl)propanoic acid.

The choice of enzyme and reaction conditions is critical for achieving high enantioselectivity and yield.

Comparative Analysis of Synthetic Routes

Synthetic RouteKey AdvantagesKey ChallengesTypical Enantiomeric Excess (e.e.)
Racemic Synthesis & Chiral Resolution Simple initial synthesis, well-established techniques.Can be tedious, yield loss during resolution, requires a suitable resolving agent.>98% (after successful resolution)
Asymmetric Hydrogenation High efficiency and enantioselectivity, direct route to the desired enantiomer.Requires specialized high-pressure equipment, expensive chiral catalysts.90-99%
Enzymatic Kinetic Resolution High enantioselectivity, mild reaction conditions, environmentally friendly.Limited to 50% theoretical yield for the desired enantiomer, requires screening for a suitable enzyme.>99%

Applications and Future Perspectives

(S)-3-amino-3-(m-tolyl)propanoic acid serves as a vital chiral building block in the pharmaceutical industry. Its primary application is as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anticonvulsant and antiepileptic drugs. [1]The tolyl group can participate in crucial binding interactions with biological targets, and the specific stereochemistry at the C3 position is often essential for therapeutic efficacy.

The future development of synthetic methods for this compound will likely focus on improving the efficiency and sustainability of existing processes. This includes the discovery of more active and cost-effective chiral catalysts for asymmetric synthesis, as well as the engineering of novel enzymes with enhanced substrate specificity and stability for biocatalytic routes. Furthermore, the exploration of continuous flow methodologies for both the synthesis and resolution steps could offer significant advantages in terms of scalability, safety, and process control.

Conclusion

The discovery and development of synthetic routes to (S)-3-amino-3-(m-tolyl)propanoic acid have been driven by its importance as a chiral building block in medicinal chemistry. From classical racemic synthesis and resolution to modern asymmetric catalysis and biocatalysis, the evolution of these methods reflects the broader trends in organic synthesis towards greater efficiency, selectivity, and sustainability. A thorough understanding of these synthetic strategies, including their underlying principles and practical considerations, is essential for researchers and professionals working in drug discovery and development. The continued refinement of these methods will undoubtedly facilitate the creation of novel and more effective therapeutic agents in the future.

References

  • MySkinRecipes. (R)-3-Amino-3-(m-tolyl)propanoic acid. [Link]

  • Google Patents. (2004). Method of introducing amino group and method of synthesizing amino acid.
  • Google Patents. (2000).
  • ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

  • Google Patents. (2012). Method for resolving 3-amino-3-phenylpropanol.
  • PubChem. (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. [Link]

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Exploratory

A-In-depth-Technical-Guide-to-Identifying-Potential-Therapeutic-Targets-of-Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic-acid

A Technical Guide for Drug Discovery Professionals Abstract Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid is a synthetic β-amino acid derivative with a structure suggestive of neuromodulatory activity. The tert-buty...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Abstract

Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid is a synthetic β-amino acid derivative with a structure suggestive of neuromodulatory activity. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility, making it a versatile scaffold in medicinal chemistry[1]. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate its potential therapeutic targets. By leveraging structural analogy, broad-panel screening, and hypothesis-driven experimentation, this document outlines a clear path from initial characterization to mechanistic validation, enabling the elucidation of this compound's therapeutic potential.

Introduction: Deconstructing the Molecule for Target Identification

The structure of Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid presents several features that guide the formulation of testable hypotheses for its biological targets. As a synthetic intermediate, the Boc group is often removed in biological systems or during synthesis to yield the active compound, (S)-3-Amino-3-(3-methyl-phenyl)-propionic acid. This guide will consider the de-protected form as the primary bioactive molecule for experimental investigation.

The core structure, a β-phenylamino acid, is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. β-amino acids are integral components of many biologically active peptides and small-molecule pharmaceuticals, often conferring increased potency and enhanced enzymatic stability compared to their α-amino acid counterparts[2][3][4].

Our investigation is built on three pillars of structural analogy:

  • GABAergic System Modulation: The molecule bears a strong resemblance to γ-aminobutyric acid (GABA) analogs and β-phenyl-GABA derivatives (e.g., Phenibut), which are known to target GABA receptors, particularly the GABA-B subtype.

  • Ion Channel Interaction: The structure shares features with gabapentinoids (e.g., gabapentin, pregabalin), which do not act on GABA receptors but bind to the α2δ subunit of voltage-gated calcium channels (VGCCs)[5][6][7].

  • Monoamine Transporter Activity: The embedded β-phenylethylamine (PEA) backbone is a classic pharmacophore known to interact with monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[8][9][10][11].

This guide will detail a systematic, multi-pronged approach to experimentally validate these hypotheses.

Phase 1: Broad-Spectrum Screening for Unbiased Target Discovery

The most efficient first step in characterizing a novel compound is to perform a broad, unbiased screen against a diverse panel of biological targets. This strategy maximizes the probability of identifying both primary targets and potential off-target liabilities early in the discovery process.

Rationale: A broad-panel screen provides a comprehensive overview of the compound's bioactivity profile. It is a cost-effective method to rapidly identify high-affinity interactions and de-risk the project by flagging potential safety concerns (e.g., hERG channel inhibition, CYP450 inhibition) from the outset.

Recommended Screening Panel

A comprehensive screen should include, at minimum, the following target classes:

  • G-Protein Coupled Receptors (GPCRs) - Full panel, including all GABA receptor subtypes.

  • Ion Channels - Including voltage-gated calcium, sodium, and potassium channels.

  • Transporters - Focused on the SLC6 family (DAT, SERT, NET).

  • Kinases and Phosphatases.

  • Nuclear Receptors.

  • Common safety targets (hERG, CYP450 panel).

Experimental Protocol: Compound Preparation for Screening
  • Deprotection: The Boc protecting group must be removed to yield the presumed active compound, (S)-3-Amino-3-(3-methyl-phenyl)-propionic acid. Standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) followed by purification are required.

  • Solubility Testing: Determine the maximum soluble concentration of the de-protected compound in appropriate aqueous buffers (e.g., PBS, HBSS) and dimethyl sulfoxide (DMSO).

  • Stock Solution Preparation: Prepare a high-concentration stock solution (typically 10-50 mM) in 100% DMSO.

  • Submission: Provide the purified, de-protected compound and its precise molecular weight and stock concentration to a reputable contract research organization (CRO) specializing in broad-panel screening (e.g., Eurofins Discovery, WuXi AppTec). Specify an initial screening concentration, typically 10 µM.

Data Interpretation and Hit Prioritization

The screening results will be provided as percent inhibition or percent activation at the tested concentration. A "hit" is typically defined as a compound that elicits >50% inhibition or activation.

Parameter Description Actionable Insight
Primary Hit(s) Target(s) showing the highest affinity/potency (e.g., >70% inhibition at 10 µM).Becomes the primary focus for hypothesis-driven validation (Phase 2).
Secondary Hit(s) Targets with moderate activity (e.g., 50-70% inhibition).Warrant follow-up, especially if they belong to a related target class.
Off-Target Liabilities Hits on known safety-related targets (e.g., hERG, P-glycoprotein).Critical for early safety assessment and go/no-go decisions.
Inactive Targets Targets with <30% inhibition.Helps refine the compound's selectivity profile.
Hypothetical Screening Data Summary

Phase 2: Hypothesis-Driven Target Validation

Based on structural analogy and initial screening hits, a series of focused, in-depth experiments are required to validate the target, determine the mechanism of action, and quantify the compound's potency. The following sections detail the experimental workflows for the most plausible target classes.

Workflow: From Target Hypothesis to Validation

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation A Structural Analysis & Hypothesis Generation B Broad-Panel Screening (10 µM) A->B C Hit Identification (>50% Inhibition) B->C D Dose-Response Assays (IC50 / EC50 Determination) C->D Prioritize Hits E Orthogonal Functional Assay (e.g., Electrophysiology) D->E F Mechanism of Action Study (Agonist vs. Antagonist) E->F G Cellular Phenotypic Assay (e.g., Neuronal Firing) F->G

Caption: Overall workflow for target identification and validation.

Target Class 1: GABA-B Receptor Modulation

Rationale: The structural similarity to GABA and known GABA-B agonists like baclofen makes the GABA-B receptor a primary hypothetical target. GABA-B receptors are heterodimeric GPCRs (composed of GABA-B1 and GABA-B2 subunits) that couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels[12][13].

Objective: To determine if the compound binds to the GABA-B receptor and to quantify its binding affinity (Ki).

Protocol:

  • Membrane Preparation: Use cell membranes prepared from a stable cell line overexpressing human GABA-B1 and GABA-B2 subunits (e.g., HEK293 or CHO cells).

  • Radioligand: Use a known high-affinity GABA-B antagonist, such as [3H]-CGP 54626.

  • Assay Setup: In a 96-well plate, combine cell membranes (10-20 µg protein/well), [3H]-CGP 54626 (at a concentration near its Kd, typically 1-2 nM), and a range of concentrations of the test compound (e.g., 10 pM to 100 µM).

  • Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Termination: Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., GF/B) to separate bound from free radioligand. Wash filters with ice-cold assay buffer.

  • Detection: Add scintillation cocktail to the dried filters and quantify bound radioactivity using a scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of a known GABA-B ligand (e.g., 10 µM GABA). Calculate IC50 values by non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Objective: To determine if the compound is an agonist, antagonist, or allosteric modulator of the GABA-B receptor.

Protocol:

  • Assay Principle: This assay measures the activation of G-proteins upon receptor stimulation. Agonists will increase the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

  • Membrane Preparation: Use the same GABA-B expressing cell membranes as in the binding assay.

  • Agonist Mode: Incubate membranes with a fixed concentration of [35S]GTPγS (~0.1 nM) and GDP (~10 µM) with varying concentrations of the test compound.

  • Antagonist Mode: Incubate as above, but include a fixed, sub-maximal (EC80) concentration of a known agonist (e.g., GABA or baclofen) along with varying concentrations of the test compound.

  • Incubation & Termination: Incubate for 60 minutes at 30°C. Terminate and collect membranes via filtration as described above.

  • Data Analysis: Plot [35S]GTPγS binding against compound concentration. An increase in binding indicates agonism (calculate EC50), while a rightward shift of the agonist dose-response curve indicates antagonism (calculate pA2 or Kb).

Signaling Pathway: GABA-B Receptor Activation

G Compound (S)-3-Amino-3- (3-methyl-phenyl)- propionic acid GABAB_R GABA-B Receptor (GABAB1/GABAB2) Compound->GABAB_R Binds & Activates G_Protein Gi/o Protein (α, βγ) GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits K_Channel GIRK K+ Channel G_Protein->K_Channel βγ activates Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel βγ inhibits cAMP cAMP AC->cAMP Converts ATP to

Caption: Canonical Gi/o signaling pathway of the GABA-B receptor.

Target Class 2: Voltage-Gated Calcium Channel (α2δ Subunit)

Rationale: The gabapentinoids, though designed as GABA analogs, exert their therapeutic effects (analgesic, anxiolytic, anticonvulsant) by binding with high affinity to the α2δ-1 and α2δ-2 auxiliary subunits of VGCCs[5][7][14]. This interaction is thought to modulate channel trafficking and function, ultimately reducing neurotransmitter release.

Objective: To determine if the compound binds to the α2δ subunit.

Protocol:

  • Membrane Preparation: Use membranes from porcine or rat brain cortex, which are rich in α2δ subunits, or from cell lines overexpressing the α2δ-1 subunit.

  • Assay: This is a competitive binding assay similar to the one described for GABA-B, but using [3H]-gabapentin or [3H]-pregabalin as the radioligand.

  • Data Analysis: Calculate IC50 and Ki values to quantify the compound's binding affinity for the α2δ site.

Objective: To provide functional validation of binding and determine the effect on calcium channel currents.

Protocol:

  • Cell System: Use a cell line (e.g., tsA-201) transiently or stably expressing the core components of a neuronal VGCC (e.g., Cav2.2, β, and α2δ-1 subunits).

  • Recording: In the whole-cell configuration, hold the cell at a negative potential (e.g., -80 mV) and elicit calcium currents using a depolarizing voltage step (e.g., to +10 mV). Barium is often substituted for calcium to increase current amplitude and block calcium-dependent inactivation.

  • Compound Application: After establishing a stable baseline current, perfuse the test compound at various concentrations onto the cell.

  • Data Analysis: Measure the peak current amplitude before and after compound application. A reduction in current indicates inhibition. Construct a dose-response curve to determine the IC50.

Parameter Description Example Value
Binding Affinity (Ki) Concentration of the compound that occupies 50% of the α2δ binding sites.150 nM
Functional Potency (IC50) Concentration of the compound that inhibits 50% of the maximum calcium current.1.2 µM
Example Data for a Positive α2δ Ligand
Target Class 3: Monoamine Transporters

Rationale: The core β-phenylethylamine structure is a well-established pharmacophore for monoamine transporters[8][9][11]. Inhibition of these transporters increases the synaptic concentration of dopamine, serotonin, and/or norepinephrine, which is a mechanism for treating depression and other CNS disorders.

Objective: To determine if the compound inhibits the reuptake of monoamines.

Protocol:

  • Cell System: Use HEK293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

  • Radiolabeled Substrate: Use [3H]-dopamine, [3H]-serotonin (5-HT), or [3H]-norepinephrine as the respective transporter substrates.

  • Assay: Pre-incubate the cells with a range of concentrations of the test compound. Then, add the radiolabeled substrate and incubate for a short period (5-15 minutes) at 37°C.

  • Termination & Detection: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells and measure the internalized radioactivity with a scintillation counter.

  • Data Analysis: Calculate the IC50 for uptake inhibition for each transporter to determine potency and selectivity.

Summary and Future Directions

This guide outlines a logical and robust workflow for elucidating the therapeutic targets of Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid. The strategy begins with a broad, unbiased screen to generate initial leads, followed by rigorous, hypothesis-driven validation using established biochemical and functional assays.

Upon successful validation of a primary target and mechanism of action, future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Target Engagement: Utilize techniques like positron emission tomography (PET) or ex vivo binding to confirm the compound reaches and binds to its target in the brain.

  • Animal Models of Disease: Evaluate the compound's efficacy in relevant animal models based on its validated target (e.g., models of neuropathic pain for an α2δ ligand, or models of depression for a SERT inhibitor).

By following this systematic approach, research teams can efficiently navigate the complexities of early-stage drug discovery and unlock the full therapeutic potential of this promising chemical scaffold.

References

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2022). Biomolecules & Therapeutics, 30(5), 449-456. Available from: [Link]

  • Dolphin, A. C. (2018). Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. F1000Research, 7, 1831. Available from: [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). RSC Medicinal Chemistry. Available from: [Link]

  • GABAB receptor. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Methyl 3-amino-3-phenylpropionate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Stahl, S. M. (2004). Mechanism of Action of α2δ Ligands: Voltage Sensitive Calcium Channel (VSCC) Modulators. Psychiatrist.com. Available from: [Link]

  • Frang, H., et al. (2021). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 26(4), 834. Available from: [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2022). Biomolecules & Therapeutics, 30(5), 449-456. Available from: [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). Journal of Drug Designing and Research. Available from: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2024). Molecules, 29(14), 3290. Available from: [Link]

  • Hossain, M. S., et al. (2014). β-phenylethylamine Requires the Dopamine Transporter to Increase Extracellular Dopamine in C. elegans Dopaminergic Neurons. Neurochemical research, 39(8), 1431–1437. Available from: [Link]

  • Gabapentinoid. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Current opinion in neurobiology, 38, 129–137. Available from: [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024). RSC Advances. Available from: [Link]

  • Palmitic Acid-Conjugated Radiopharmaceutical for Integrin αvβ3-Targeted Radionuclide Therapy. (2022). Pharmaceutics, 14(7), 1334. Available from: [Link]

  • Bryans, J. S., et al. (2000). Structure–activity relationships of α-amino acid ligands for the α2δ subunit of voltage-gated calcium channels. Bioorganic & Medicinal Chemistry Letters, 10(20), 2355-2358. Available from: [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024). RSC Publishing. Available from: [Link]

  • Discontinued. (n.d.). Therapeutic Target Database. Retrieved January 22, 2026, from [Link]

  • Kim, J. H., et al. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Biomolecules, 11(8), 1223. Available from: [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2022). ResearchGate. Available from: [Link]

  • GABA B1. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 22, 2026, from [Link]

  • Wang, T., et al. (2022). Review of Voltage-gated Calcium Channel α2δ Subunit Ligands for the Treatment of Chronic Neuropathic Pain and Insight into Structure-activity Relationship (SAR) by Pharmacophore Modeling. Current drug targets, 23(11), 1086–1103. Available from: [Link]

  • Chen, X., et al. (2004). Radiolabeled high affinity peptidomimetic antagonist selectively targets alpha(v)beta(3) receptor-positive tumor in mice. Molecular cancer therapeutics, 3(8), 953–962. Available from: [Link]

  • Patel, M. (2022). Antimicrobial activity of self-assembled structures formed by protected amino acids. ChemRxiv. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note and Protocol for the Asymmetric Synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, field-proven protocol for the asymmetric synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid, a valuable...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven protocol for the asymmetric synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid, a valuable chiral building block in medicinal chemistry and drug development. The synthetic strategy hinges on the use of the cost-effective and reliable chiral auxiliary, (1S,2S)-(+)-pseudoephedrine, to control the stereochemistry during a key carbon-carbon bond-forming step. This guide offers a detailed, step-by-step methodology, from the initial amide formation to the final deprotection and purification, ensuring high diastereoselectivity and enantiomeric purity. The causality behind experimental choices, self-validating system checks, and in-depth characterization are central to this protocol, providing researchers with a robust method for obtaining the target compound.

Introduction: The Significance of Chiral β-Amino Acids

Enantiomerically pure β-amino acids are crucial structural motifs in a plethora of biologically active molecules and pharmaceutical agents.[1] Their incorporation into peptide backbones can induce stable secondary structures, and they often serve as key intermediates in the synthesis of complex natural products and drugs.[1] Specifically, β-aryl-β-amino acids are of significant interest due to their presence in various therapeutic agents, including antiepileptic and anticonvulsant drugs.[2] The target molecule, (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid[3], is a versatile building block, with the Boc-protecting group facilitating its use in solid-phase peptide synthesis and other coupling reactions.[4][5]

The challenge in synthesizing such molecules lies in the precise control of the stereocenter at the β-position. Asymmetric synthesis employing chiral auxiliaries is a powerful and widely adopted strategy to achieve high enantiomeric purity.[1] Among the various chiral auxiliaries, pseudoephedrine, developed by Myers and coworkers, offers a practical and scalable solution due to its low cost, commercial availability in both enantiomeric forms, and high diastereoselectivity in alkylation and addition reactions.[6][7][8][9]

This application note details a reliable synthetic route to (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid, leveraging the pseudoephedrine chiral auxiliary methodology.

Overall Synthetic Strategy

The synthesis is designed as a five-step sequence, commencing with the coupling of (1S,2S)-(+)-pseudoephedrine with an appropriate acyl donor, followed by a diastereoselective Mannich-type reaction with an imine derived from m-tolualdehyde. Subsequent cleavage of the chiral auxiliary, Boc-protection of the resulting primary amine, and final hydrolysis of the ester furnishes the target carboxylic acid.

Synthetic_Scheme A (1S,2S)-(+)-Pseudoephedrine C (1S,2S)-N-Propionylpseudoephedrine A->C Acylation B Propionyl Chloride B->C E Lithium Enolate C->E Deprotonation D LDA, THF, -78 °C D->E G Diastereomeric Adduct E->G Mannich Reaction F N-tert-Butyl-m-tolualdimine F->G I (S)-Methyl 3-amino-3-(m-tolyl)propanoate G->I Auxiliary Cleavage & Esterification H Acid Hydrolysis (e.g., H2SO4) H->I K (S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(m-tolyl)propanoate I->K Boc Protection J (Boc)2O, Base J->K M (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid K->M Saponification L LiOH, THF/H2O L->M

Caption: Overall synthetic scheme for the target molecule.

Detailed Experimental Protocols

Materials and Reagents
ReagentSupplierPurityNotes
(1S,2S)-(+)-PseudoephedrineSigma-Aldrich≥98%Store in a desiccator.
Propionyl ChlorideAcros Organics99%Handle in a fume hood.
Triethylamine (TEA)Fisher Scientific≥99.5%Distill from CaH₂ before use.
Dichloromethane (DCM)VWR ChemicalsAnhydrous
Lithium Diisopropylamide (LDA)Sigma-Aldrich2.0 M in THF/heptane/ethylbenzeneTitrate before use.
Tetrahydrofuran (THF)EMD MilliporeAnhydrousDistill from sodium/benzophenone.
m-TolualdehydeAlfa Aesar97%
tert-ButylamineSigma-Aldrich99%
Di-tert-butyl dicarbonate ((Boc)₂O)Oakwood Chemical99%
Lithium Hydroxide (LiOH)Sigma-Aldrich≥98%
All other solvents and reagentsStandard suppliersReagent gradeUse as received unless otherwise noted.
Step 1: Synthesis of (1S,2S)-N-Propionylpseudoephedrine

Rationale: The first step involves the acylation of the chiral auxiliary, pseudoephedrine, to form the corresponding tertiary amide. This amide is the precursor for the subsequent diastereoselective enolate formation.

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (1S,2S)-(+)-pseudoephedrine (10.0 g, 60.5 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add triethylamine (12.6 mL, 90.8 mmol) followed by the dropwise addition of propionyl chloride (6.3 mL, 72.6 mmol) over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude amide by flash chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield (1S,2S)-N-propionylpseudoephedrine as a white solid.

Step 2: Diastereoselective Mannich-type Reaction

Rationale: This is the key stereochemistry-defining step. The lithium enolate of the pseudoephedrine amide undergoes a highly diastereoselective addition to an in-situ generated imine from m-tolualdehyde. The stereochemical outcome is directed by the chiral auxiliary.[3]

Procedure:

  • Imine Formation (in-situ): To a flame-dried 100 mL round-bottom flask, add m-tolualdehyde (7.2 g, 60.0 mmol) and tert-butylamine (6.3 mL, 60.0 mmol) in anhydrous THF (50 mL). Stir at room temperature for 1 hour with magnesium sulfate to form the N-tert-butyl-m-tolualdimine. The resulting solution is used directly in the next step.

  • Enolate Formation and Addition: a. In a separate 500 mL flame-dried round-bottom flask under argon, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.5 M in hexanes, 26.4 mL, 66.0 mmol) to a solution of diisopropylamine (9.2 mL, 66.0 mmol) in anhydrous THF (100 mL) at -78 °C. b. To this LDA solution, add a solution of (1S,2S)-N-propionylpseudoephedrine (from Step 1, e.g., 11.1 g, 50.0 mmol) in anhydrous THF (50 mL) dropwise at -78 °C. Stir for 30 minutes. c. Add the previously prepared imine solution to the enolate solution at -78 °C via cannula. d. Stir the reaction mixture at -78 °C for 4 hours. e. Quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL). f. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 100 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by flash chromatography to isolate the major diastereomer.

Step 3: Cleavage of the Chiral Auxiliary and Esterification

Rationale: The chiral auxiliary is removed to unmask the β-amino ester. Acidic hydrolysis is often employed for this transformation, which can also facilitate the esterification of the resulting carboxylic acid if performed in an alcoholic solvent.[6]

Procedure:

  • Dissolve the purified diastereomeric adduct (e.g., 10.0 g) in a mixture of methanol (100 mL) and 9 N sulfuric acid (25 mL).

  • Heat the mixture to reflux (approximately 90 °C) for 12 hours.

  • Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, (S)-Methyl 3-amino-3-(m-tolyl)propanoate, can be purified by flash chromatography. The recovered pseudoephedrine can be isolated from the aqueous layer.

Step 4: Boc-Protection of the Amino Ester

Rationale: The primary amine is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent synthetic steps and to facilitate purification. The Boc group is stable under a wide range of conditions but can be easily removed under acidic conditions.[10]

Procedure:

  • Dissolve the purified amino ester (e.g., 5.0 g) in dichloromethane (50 mL).

  • Add triethylamine (1.2 equivalents) to the solution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1 M HCl (2 x 25 mL), saturated aqueous sodium bicarbonate (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(m-tolyl)propanoate, which can be used in the next step without further purification if deemed sufficiently pure by TLC and ¹H NMR.

Step 5: Saponification to the Carboxylic Acid

Rationale: The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid using a base such as lithium hydroxide. This is a standard saponification reaction.[7]

Procedure:

  • Dissolve the Boc-protected ester (e.g., 4.0 g) in a mixture of THF (40 mL) and water (20 mL).

  • Add lithium hydroxide monohydrate (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product, (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid, as a white solid.

Characterization and Data Analysis

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

CompoundTechniqueExpected Data
(S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid¹H NMR (CDCl₃)δ (ppm): ~1.4 (s, 9H, Boc), ~2.3 (s, 3H, Ar-CH₃), ~2.7-2.9 (m, 2H, CH₂), ~5.1-5.3 (m, 1H, CH-N), ~7.0-7.3 (m, 4H, Ar-H), ~9.5-10.5 (br s, 1H, COOH).
¹³C NMR (CDCl₃)δ (ppm): ~21.0 (Ar-CH₃), ~28.3 (Boc CH₃), ~42.0 (CH₂), ~50.0 (CH-N), ~80.0 (Boc C), ~123-138 (Ar-C), ~155.0 (N-COO), ~175.0 (COOH).
HRMS (ESI) Calculated for C₁₅H₂₁NO₄Na [M+Na]⁺. The measured mass should be within ±5 ppm of the calculated mass.
Chiral HPLC To determine enantiomeric excess, using a suitable chiral stationary phase (e.g., Chiralcel OD-H) and mobile phase (e.g., hexane/isopropanol). The retention time should be compared to the racemic standard.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Step 1-2: Adduct Formation cluster_1 Step 3-5: Final Product Synthesis start Start: Pseudoephedrine & Propionyl Chloride acylate Acylation start->acylate enolate_form Enolate Formation (LDA) acylate->enolate_form mannich Mannich Reaction enolate_form->mannich imine_form Imine Formation (m-tolualdehyde) imine_form->mannich purify1 Purification (Chromatography) mannich->purify1 cleavage Auxiliary Cleavage purify1->cleavage Purified Adduct boc_protect Boc Protection cleavage->boc_protect saponify Saponification (LiOH) boc_protect->saponify acidify Acidification & Extraction saponify->acidify purify2 Final Product Isolation acidify->purify2

Caption: Step-by-step experimental workflow.

Trustworthiness and Self-Validation

  • Monitoring Reaction Progress: Each step should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials before proceeding to the workup.

  • Diastereoselectivity Check: The diastereomeric ratio of the Mannich adduct should be determined from the crude ¹H NMR spectrum before purification. This provides a critical checkpoint for the success of the key stereoselective step.

  • Auxiliary Recovery: Efficient recovery of the pseudoephedrine auxiliary after the cleavage step confirms the efficiency of the hydrolysis and simplifies the purification of the desired product.

  • Enantiomeric Purity: The final product's enantiomeric excess (e.e.) must be determined by chiral HPLC analysis to validate the effectiveness of the asymmetric induction.

References

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Palomo, C., et al. (2003). Asymmetric Synthesis of β-Substituted α-Methyl-β-amino Esters by Mannich Reaction of (S,S)-(+)-Pseudoephedrine Acetamide Derived Enolate with Imines. Organic Letters, 5(21), 3907-3910. [Link]

  • Myers, A. G., & Gleason, J. L. (1999). Asymmetric Synthesis of α-Amino Acids by the Alkylation of Pseudoephedrine Glycinamide. Journal of the American Chemical Society, 121(22), 5339-5340. [Link]

  • Lowe, J. T., et al. (2012). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • PubChem. (n.d.). (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. [Link]

  • Juaristi, E., et al. (1994). Enantioselective Synthesis of β-Amino Acids. Tetrahedron: Asymmetry, 5(5), 741-792. [Link]

  • MySkinRecipes. (n.d.). (R)-3-Amino-3-(m-tolyl)propanoic acid. [Link]

  • Oreate AI Blog. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]

  • Harvard University - Andrew G Myers Research Group. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]

Sources

Application

Application Notes and Protocols: Boc-3-methyl-D-beta-phenylalanine as a Chiral Building Block in Synthesis

Introduction: The Strategic Advantage of Constrained Chiral Building Blocks in Modern Synthesis In the landscape of contemporary drug discovery and materials science, the demand for molecules with precisely defined three...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Constrained Chiral Building Blocks in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the demand for molecules with precisely defined three-dimensional architectures is paramount. Chiral building blocks, particularly non-proteinogenic amino acids, serve as invaluable scaffolds for constructing these complex molecular entities.[1] Among these, β-amino acids and their derivatives have garnered significant attention due to their ability to impart unique conformational constraints and enhanced proteolytic stability to peptides and other bioactive molecules.[2] This guide focuses on Boc-3-methyl-D-beta-phenylalanine , a specialized chiral building block, and its applications in synthetic chemistry. The strategic placement of a methyl group on the beta-position of the phenylalanine side chain introduces significant steric hindrance, which can be leveraged to control molecular conformation and enhance biological activity. The tert-butyloxycarbonyl (Boc) protecting group provides a robust and readily cleavable handle for seamless integration into standard synthetic workflows, particularly in solid-phase peptide synthesis (SPPS). This document will provide an in-depth exploration of the synthesis, properties, and diverse applications of Boc-3-methyl-D-beta-phenylalanine, complete with detailed protocols for its effective utilization.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is crucial for its successful application in synthesis. While specific experimental data for Boc-3-methyl-D-beta-phenylalanine can be found in specialized literature, the following table provides key computed properties and typical characterization data, with Boc-D-phenylalanine as a reference point.

PropertyValue (Boc-D-phenylalanine)Notes
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.30 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMSO, DMF, and DCM.
¹H NMR Spectral data will show characteristic peaks for the Boc group (singlet around 1.4 ppm), the phenyl group (multiplet between 7.1-7.4 ppm), and the aliphatic protons of the amino acid backbone. The methyl group in Boc-3-methyl-D-beta-phenylalanine will introduce an additional signal.[3]
¹³C NMR The carbon spectrum will display distinct signals for the carbonyl carbons, the aromatic carbons, the quaternary carbon of the Boc group, and the aliphatic carbons.[4]
Mass Spectrometry ESI-MS will typically show the [M+H]⁺ or [M+Na]⁺ ion, confirming the molecular weight.[1]

Enantioselective Synthesis of Boc-3-methyl-D-beta-phenylalanine

The stereocontrolled synthesis of Boc-3-methyl-D-beta-phenylalanine is a critical first step for its application as a chiral building block. Several asymmetric synthetic routes have been developed, often employing chiral auxiliaries or catalysts to establish the desired stereochemistry. One effective strategy involves the diastereoselective alkylation of a chiral enolate derived from a pseudoephedrine amide. This approach allows for the introduction of the methyl group with high stereocontrol, followed by subsequent functional group manipulations to yield the target amino acid.

Another powerful method is the asymmetric hydrogenation of a corresponding dehydroamino acid precursor using a chiral rhodium or ruthenium catalyst. This approach is often highly efficient and can provide access to either enantiomer of the target molecule by selecting the appropriate chiral ligand.

Application in Peptide Synthesis: Crafting Conformationally Constrained Peptides

The incorporation of Boc-3-methyl-D-beta-phenylalanine into peptide chains is a powerful strategy for introducing conformational rigidity and enhancing resistance to enzymatic degradation. The beta-amino acid backbone and the steric bulk of the 3-methylphenyl group can induce stable secondary structures, such as helices and turns, which are often crucial for biological activity.

Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-3-methyl-D-beta-phenylalanine

The following diagram outlines the general workflow for incorporating this sterically hindered amino acid into a growing peptide chain using Boc-based SPPS.

SPPS_Workflow Resin Resin Support (e.g., Merrifield) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection 1. Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization 2. Coupling Coupling of Boc-3-methyl-D-beta-phenylalanine Neutralization->Coupling 3. Washing Washing (DMF, DCM) Coupling->Washing 4. Repeat Repeat Cycle for Next Amino Acid Washing:e->Repeat:w Cleavage Cleavage from Resin & Side-Chain Deprotection (HF) Washing->Cleavage Final Step Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Boc-SPPS.

Protocol 1: Coupling of Boc-3-methyl-D-beta-phenylalanine in SPPS

Due to the steric hindrance of the β-methyl group, standard coupling conditions may result in incomplete reactions. The following protocol employs a more potent coupling reagent and a double coupling strategy to ensure high efficiency.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-3-methyl-D-beta-phenylalanine (3-5 equivalents relative to resin loading)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Shaker vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes.

  • Boc Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic acid (TFA) in DCM for 1 x 2 minutes and 1 x 20 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (5x).

  • Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF (2 x 2 minutes). Wash again with DMF (3x).

  • First Coupling:

    • In a separate vessel, pre-activate a solution of Boc-3-methyl-D-beta-phenylalanine (3-5 eq.) and HATU (3-5 eq.) in DMF for 5-10 minutes.

    • Add DIEA (6-10 eq.) to the activated amino acid solution.

    • Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (3x).

  • Second Coupling (Optional but Recommended): Repeat step 5 to ensure complete coupling.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Confirmation of Coupling: Perform a Kaiser or Ninhydrin test to confirm the absence of free primary amines. A negative result (yellow) indicates a successful coupling.

Application in the Synthesis of Heterocyclic Compounds: Building Blocks for Bioactive Scaffolds

β-Amino acids are valuable precursors for the synthesis of various heterocyclic compounds, particularly β-lactams, which form the core of many antibiotic drugs.[2] The chiral center in Boc-3-methyl-D-beta-phenylalanine can be used to control the stereochemistry of the resulting heterocyclic ring system.

Reaction Scheme: Synthesis of a Chiral β-Lactam

The following diagram illustrates a general approach to synthesizing a chiral β-lactam from Boc-3-methyl-D-beta-phenylalanine.

Beta_Lactam_Synthesis Start Boc-3-methyl- D-beta-phenylalanine Activation Carboxyl Group Activation (e.g., with DCC) Start->Activation Cyclization Intramolecular Cyclization Activation->Cyclization BetaLactam Chiral β-Lactam Cyclization->BetaLactam

Caption: Synthesis of a chiral β-lactam.

Protocol 2: Synthesis of a 4-substituted-β-lactam

This protocol provides a general procedure for the synthesis of a chiral β-lactam via intramolecular cyclization.

Materials:

  • Boc-3-methyl-D-beta-phenylalanine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • Anhydrous solvent (e.g., DCM or THF)

  • Catalytic amount of a base (e.g., DMAP), if necessary

Procedure:

  • Dissolution: Dissolve Boc-3-methyl-D-beta-phenylalanine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Cool the solution to 0 °C and add a solution of DCC (1.1 equivalents) in DCM dropwise.

  • Cyclization: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired chiral β-lactam.

Application as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral starting material to direct a subsequent stereoselective transformation. The auxiliary is then removed to reveal the enantiomerically enriched product. While less common than its use as a building block, the chiral backbone of Boc-3-methyl-D-beta-phenylalanine can potentially be employed to control the stereochemical outcome of reactions at a remote site. For instance, it could be used to direct the diastereoselective addition of a nucleophile to a carbonyl group attached to the amino acid.

Conclusion

Boc-3-methyl-D-beta-phenylalanine is a versatile and powerful chiral building block for the synthesis of complex organic molecules. Its unique structural features allow for the creation of conformationally constrained peptides with enhanced proteolytic stability, as well as the stereoselective synthesis of important heterocyclic scaffolds. The protocols provided in this guide offer a starting point for researchers to effectively utilize this valuable synthetic tool in their own work. As the demand for sophisticated chiral molecules continues to grow, the importance of specialized building blocks like Boc-3-methyl-D-beta-phenylalanine in advancing the frontiers of science and medicine will undoubtedly increase.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 637610, Boc-D-phenylalanine. Retrieved from [Link].

  • Giraud, M., C. C. et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 15(1), 23-44. Retrieved from [Link].

  • Aapptec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link].

  • Long, B., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(49), 36016-36021. Retrieved from [Link].

  • Bailey, P. D., et al. (2001). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (24), 3235-3244. Retrieved from [Link].

  • Talaei, B., et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 19(3), 370-382. Retrieved from [Link].

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link].

  • Chem-Impex International, Inc. (n.d.). Boc-D-phenylalanine methyl ester. Retrieved from [Link].

  • Bhattacharya, S., et al. (2011). Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link].

  • JoeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link].

  • Hajduk, P. J., et al. (2005). NMR-Based Screening of Proteins Containing 13 C-Labeled Methyl Groups. Journal of the American Chemical Society, 127(8), 2396–2397. Retrieved from [Link].

  • Reja, R., et al. (2017). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Organic letters, 19(17), 4648–4651. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7015127, N-Boc-N-methyl-D-phenylalanine. Retrieved from [Link].

Sources

Method

Application Notes and Protocols for (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid (CAS 499995-75-4) in Medicinal Chemistry

Introduction: The Role of Chiral β-Amino Acids in Modern Drug Discovery (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid, registered under CAS number 499995-75-4, is a non-proteinogenic β-amino acid derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Chiral β-Amino Acids in Modern Drug Discovery

(S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid, registered under CAS number 499995-75-4, is a non-proteinogenic β-amino acid derivative. Its structure features a tolyl group, which imparts specific steric and electronic properties, and a tert-Butoxycarbonyl (Boc) protecting group on the amine, rendering it a valuable building block in synthetic medicinal chemistry. The incorporation of unnatural amino acids, particularly β-amino acids, into peptide chains or as standalone pharmacophores is a well-established strategy to enhance the metabolic stability, conformational rigidity, and biological activity of therapeutic agents. This document provides a detailed overview of the applications of CAS 499995-75-4 and its deprotected form, (R)-3-Amino-3-(m-tolyl)propanoic acid, with a focus on their role in the synthesis of bioactive molecules, particularly in the development of anticonvulsant and retinoic acid metabolism-blocking agents.

Core Application: Chiral Intermediate for Bioactive Small Molecules

The primary application of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid lies in its use as a chiral precursor for the synthesis of more complex bioactive molecules. After deprotection, the resulting (R)-3-Amino-3-(m-tolyl)propanoic acid serves as a key intermediate in the development of pharmaceutical agents, notably those targeting the central nervous system.[1] Its specific stereochemistry and substitution pattern are crucial for achieving selective interactions with biological targets, which can lead to improved drug efficacy and a better safety profile.[1]

Featured Application: Synthesis of Talarozole - A Retinoic Acid Metabolism-Blocking Agent (RAMBA)

A significant application of the deprotected form of CAS 499995-75-4 is in the synthesis of Talarozole. Talarozole is an investigational drug that acts as a retinoic acid metabolism-blocking agent (RAMBA) by inhibiting cytochrome P450 enzymes, specifically CYP26.[2][3][4] This inhibition leads to an increase in the endogenous levels of retinoic acid, a critical signaling molecule involved in cell differentiation, proliferation, and apoptosis.[5][6] The therapeutic potential of Talarozole is being explored in oncology and dermatology.[4][7]

Mechanism of Action: The Retinoic Acid Signaling Pathway

Retinoic acid (RA) exerts its biological effects by binding to nuclear receptors, namely retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[6] These receptors form heterodimers and bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[8] The intracellular concentration of RA is tightly regulated by a balance between its synthesis from vitamin A (retinol) and its catabolism by CYP26 enzymes.[2][8] Talarozole, by inhibiting CYP26, elevates RA levels, thus potentiating RA signaling. This can induce differentiation in certain cancer cells and modulate inflammatory processes.[2][7]

Retinoic_Acid_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Retinol Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH RA Retinoic Acid (RA) Retinaldehyde->RA ALDH CYP26 CYP26 Enzymes RA->CYP26 Catabolism RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Binding Inactive_Metabolites Inactive Metabolites CYP26->Inactive_Metabolites Talarozole Talarozole Talarozole->CYP26 Inhibition RARE RARE (DNA) RAR_RXR->RARE Binding Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Modulation

Caption: Talarozole inhibits CYP26, increasing retinoic acid levels and enhancing gene transcription.

Experimental Protocols

Protocol 1: Boc Deprotection of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

This protocol describes the removal of the Boc protecting group to yield (R)-3-Amino-3-(m-tolyl)propanoic acid, the key intermediate for subsequent reactions.

Materials:

  • (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid (CAS 499995-75-4)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropyl ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid in DCM (10 mL per gram of starting material) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To the resulting oil, add cold diisopropyl ether to precipitate the product as a solid.

  • Collect the solid by filtration, wash with cold diisopropyl ether, and dry under vacuum to obtain (R)-3-Amino-3-(m-tolyl)propanoic acid trifluoroacetate salt.

Protocol 2: General Amide Coupling for Synthesis of Talarozole Precursors

This protocol outlines a general procedure for the amide bond formation, a key step in the synthesis of Talarozole from (R)-3-Amino-3-(m-tolyl)propanoic acid and a suitable coupling partner.

Materials:

  • (R)-3-Amino-3-(m-tolyl)propanoic acid

  • Carboxylic acid coupling partner (e.g., a substituted benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid coupling partner (1.0 eq) and HOBt (1.1 eq) in DMF or DCM.

  • Add DCC or EDC (1.1 eq) to the solution and stir for 15 minutes at 0 °C to pre-activate the carboxylic acid.

  • In a separate flask, dissolve (R)-3-Amino-3-(m-tolyl)propanoic acid (1.0 eq) in DMF or DCM and add DIPEA (2.5 eq).

  • Add the solution of the amino acid to the pre-activated carboxylic acid solution.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

  • The crude product can be purified by standard methods such as column chromatography or recrystallization.

Amide_Coupling_Workflow Start Start Materials: - (R)-3-Amino-3-(m-tolyl)propanoic acid - Carboxylic Acid Partner - Coupling Reagents Preactivation Pre-activation of Carboxylic Acid (DCC/EDC + HOBt in DMF/DCM) Start->Preactivation Coupling Amide Bond Formation (Addition of Amino Acid + DIPEA) Preactivation->Coupling Reaction Stir at Room Temperature (Overnight) Coupling->Reaction Workup Reaction Work-up (Filtration of DCU if applicable) Reaction->Workup Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Product Final Amide Product Purification->Product

Sources

Application

Application Notes and Protocols for the Deprotection of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

Authored by: A Senior Application Scientist Introduction: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry and the development of pharmaceutical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry and the development of pharmaceutical intermediates. Its widespread use stems from its stability under a variety of reaction conditions and, crucially, its susceptibility to clean removal under acidic conditions.[1][2] This document provides a detailed guide to the deprotection of (S)-3-((tert-butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid, a chiral β-amino acid derivative of significant interest in medicinal chemistry. We will explore the mechanistic underpinnings of common deprotection strategies, offer detailed, field-tested protocols, and discuss the critical nuances of method selection to ensure high yield and purity of the desired product, (S)-3-amino-3-(m-tolyl)propanoic acid.

Mechanistic Insight: The Chemistry of Boc Deprotection

The cleavage of the Boc protecting group is fundamentally an acid-catalyzed carbamate hydrolysis.[3] The generally accepted mechanism proceeds through a series of well-defined steps, which dictates the choice of reagents and reaction conditions.

Mechanism of Acid-Catalyzed Boc Deprotection:

  • Protonation: The initial and rate-determining step involves the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA, HCl).[4]

  • Formation of a Carbamic Acid Intermediate: The protonated carbamate is unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of a transient carbamic acid.[4]

  • Decarboxylation: The carbamic acid intermediate readily undergoes decarboxylation, releasing carbon dioxide.[4]

  • Formation of the Amine Salt: The resulting free amine is immediately protonated by the excess acid in the reaction medium, yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[4]

This mechanism is visualized in the following diagram:

Boc_Deprotection_Mechanism Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate + tert-butyl cation Protonated->CarbamicAcid Fragmentation Amine Free Amine + CO2 CarbamicAcid->Amine - CO₂ Salt Amine Salt Amine->Salt + H⁺ Reagents H⁺ (e.g., TFA, HCl)

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

A critical consequence of this mechanism is the generation of the tert-butyl cation, a reactive electrophile.[5] This cation can potentially alkylate nucleophilic sites on the substrate or solvent, leading to byproduct formation. To mitigate this, scavengers such as anisole or thioanisole can be employed, particularly when dealing with sensitive substrates.[6]

Comparative Overview of Deprotection Methods

The choice of deprotection method is contingent on the substrate's sensitivity to acidic conditions and the desired form of the final product (free amine vs. salt). Below is a summary of the most common and effective methods.

MethodReagent(s)Solvent(s)Typical ConditionsAdvantagesDisadvantages
Method 1: Trifluoroacetic Acid (TFA) Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25-50% TFA in DCM, 0°C to RT, 1-3 hFast, reliable, volatile byproducts.[3][7]Harsh acidity, TFA is corrosive and requires careful handling, potential for side reactions with sensitive functional groups.[5]
Method 2: Hydrochloric Acid (HCl) in Organic Solvent Gaseous HCl or Acetyl Chloride/MethanolDioxane, Ethyl Acetate, Methanol4M HCl in Dioxane or EtOAc, RT, 1-4 hForms a crystalline HCl salt, often easily isolated. Avoids TFA.[6][8]Dioxane is a suspected carcinogen. Preparation of anhydrous HCl solutions can be cumbersome.
Method 3: Milder Acidic Conditions p-Toluenesulfonic acid (p-TsOH)THF/DCMCatalytic to stoichiometric amounts, RTSuitable for some acid-sensitive substrates.[2][8]Slower reaction times may be required.
Method 4: Aqueous Acid Aqueous Phosphoric AcidTetrahydrofuran (THF)Stoichiometric amounts, RT to mild heatEnvironmentally benign, avoids chlorinated solvents.[9]May not be suitable for water-sensitive substrates.

Experimental Protocols

The following protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring and product isolation.

Workflow for Boc Deprotection

Boc_Deprotection_Workflow Start Dissolve (S)-3-((tert-Butoxycarbonyl)amino) -3-(m-tolyl)propanoic acid in appropriate solvent. AddReagent Add deprotection reagent (e.g., TFA or HCl solution) at controlled temperature (e.g., 0°C). Start->AddReagent Monitor Monitor reaction progress by TLC or LC-MS. AddReagent->Monitor Workup Perform reaction work-up. Monitor->Workup Reaction Complete Isolate Isolate and purify the product. Workup->Isolate Characterize Characterize the final product (NMR, MS, etc.). Isolate->Characterize

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid

Abstract This application note provides a comprehensive guide to the preparative High-Performance Liquid Chromatography (HPLC) purification of Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid, a key building block in p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the preparative High-Performance Liquid Chromatography (HPLC) purification of Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid, a key building block in pharmaceutical synthesis. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established chromatographic principles. This guide emphasizes not only the procedural steps but also the scientific rationale behind the selection of stationary phase, mobile phase, and other critical parameters to ensure a robust, reproducible, and efficient purification process.

Introduction: The Importance of Purifying Chiral Building Blocks

Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid is a chiral non-proteinogenic amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile intermediate in the synthesis of peptidomimetics and other complex pharmaceutical agents.[1] The precise stereochemistry and high purity of such building blocks are paramount, as even minor impurities or the presence of the incorrect enantiomer can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).

Preparative reversed-phase HPLC (RP-HPLC) is a powerful technique for the purification of these compounds, offering high resolution and scalability.[2] This document outlines a systematic approach to developing and implementing an effective RP-HPLC purification protocol for the target molecule.

Physicochemical Properties and Chromatographic Considerations

A successful purification strategy begins with an understanding of the analyte's properties.

PropertyValue (Predicted/Analog-Based)Rationale for Chromatographic Approach
Molecular Formula C₁₅H₂₁NO₄The presence of a phenyl ring and the Boc group suggests significant hydrophobicity, making RP-HPLC an ideal purification method.[3]
Molecular Weight 279.34 g/mol This moderate molecular weight is well-suited for standard C18 silica-based columns.[4]
Predicted XLogP3-AA ~2.5-3.0The predicted lipophilicity indicates strong retention on a non-polar stationary phase like C18, necessitating a significant proportion of organic solvent for elution.
UV Absorbance λmax ≈ 210 nm (amide) & 254-270 nm (aromatic)The phenyl group provides a chromophore for UV detection, with primary absorbance expected around 254 nm. A lower wavelength of 210-220 nm can also be used for higher sensitivity, though with a higher risk of baseline noise from the mobile phase.[5][6]
Acidity (pKa) ~4-5 (Carboxylic Acid)The carboxylic acid moiety necessitates an acidic mobile phase to suppress its ionization and promote retention on the C18 column.

Chromatographic Strategy: Based on these properties, a reversed-phase HPLC method using a C18 stationary phase is the logical choice. The non-polar C18 stationary phase will interact with the hydrophobic regions of the molecule (the phenyl ring and the Boc group), leading to its retention. A polar mobile phase, consisting of a mixture of water and an organic solvent like acetonitrile, will be used to elute the compound. The addition of an acid, such as trifluoroacetic acid (TFA), to the mobile phase is crucial for ensuring sharp, symmetrical peaks by suppressing the ionization of the carboxylic acid group.[7]

Method Development and Purification Protocol

The following protocol is a robust starting point for the purification of Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid. Optimization may be required based on the specific impurity profile of the crude material.

Materials and Instrumentation
  • HPLC System: Preparative HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 silica gel column (e.g., 250 x 21.2 mm, 5 µm particle size). A smaller analytical column (e.g., 250 x 4.6 mm, 5 µm) should be used for initial method development.

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Additive: Trifluoroacetic acid (TFA), HPLC grade.

  • Sample: Crude Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid dissolved in a minimal amount of the initial mobile phase or a compatible solvent like methanol.

Experimental Workflow

The overall workflow for the purification process is depicted below:

workflow cluster_prep Preparation cluster_dev Method Development (Analytical Scale) cluster_scaleup Scale-Up & Purification (Preparative Scale) cluster_post Post-Purification sample_prep Sample Preparation: Dissolve crude product in minimal mobile phase A/MeOH scouting Scouting Gradient: Broad gradient to determine elution profile sample_prep->scouting mobile_phase_prep Mobile Phase Preparation: A: H₂O + 0.1% TFA B: ACN + 0.1% TFA mobile_phase_prep->scouting optimization Gradient Optimization: Shallow gradient around elution point for resolution scouting->optimization scale_up Scale-up to Preparative Column: Adjust flow rate and injection volume optimization->scale_up purification Purification Run: Inject crude sample and collect fractions scale_up->purification analysis Fraction Analysis: Analyze collected fractions by analytical HPLC purification->analysis pooling Pooling & Evaporation: Combine pure fractions and remove solvent analysis->pooling

Caption: HPLC Purification Workflow

Step-by-Step Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA in ultrapure water (v/v).

  • Mobile Phase B: 0.1% TFA in acetonitrile (v/v).

  • Degas both mobile phases thoroughly before use.

Step 2: Analytical Method Development

  • Equilibrate an analytical C18 column (e.g., 250 x 4.6 mm, 5 µm) with the initial mobile phase composition.

  • Inject a small amount of the dissolved crude sample.

  • Run a scouting gradient to determine the approximate elution percentage of the target compound. A suggested starting gradient is:

    • Time (min) %B
      020
      2080
      2580
      2620
      3020
  • Based on the scouting run, optimize the gradient to improve the resolution between the target compound and any impurities. A shallower gradient around the elution point of the target compound is recommended.

Step 3: Preparative Scale-Up and Purification

  • Equilibrate the preparative C18 column (e.g., 250 x 21.2 mm, 5 µm) with the initial mobile phase conditions from the optimized analytical method.

  • Adjust the flow rate for the larger column diameter. A typical starting flow rate for a 21.2 mm ID column is 15-20 mL/min.

  • Inject the crude sample. The loading amount will depend on the column size and the complexity of the crude mixture.

  • Run the optimized gradient and collect fractions based on the UV chromatogram.

Step 4: Fraction Analysis and Product Isolation

  • Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Pool the fractions that meet the desired purity specifications.

  • Remove the solvent from the pooled fractions, typically by rotary evaporation, to yield the purified product.

Recommended Chromatographic Parameters
ParameterAnalytical ScalePreparative Scale
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min18.0 mL/min
Detection 254 nm254 nm
Column Temp. Ambient or 30 °CAmbient or 30 °C
Injection Vol. 5-20 µL1-5 mL (concentration dependent)
Example Gradient 30-60% B over 20 min30-60% B over 20 min

Scientific Rationale and Troubleshooting

The choices made in this protocol are based on established principles of chromatography to ensure a successful purification.

rationale cluster_analyte Analyte Properties cluster_method Method Parameters Analyte Boc-(S)-3-Amino-3- (3-methyl-phenyl)-propionic acid Hydrophobicity Hydrophobic (Phenyl & Boc) Analyte->Hydrophobicity Acidity Acidic (Carboxylic Acid) Analyte->Acidity Chromophore Aromatic Ring Analyte->Chromophore Column C18 Column (Non-polar stationary phase) Hydrophobicity->Column interacts with Additive TFA (0.1%) (Acidic Additive) Acidity->Additive requires Detector UV Detector (254 nm) Chromophore->Detector allows for MobilePhase ACN/Water Gradient (Polar mobile phase) Column->MobilePhase requires

Caption: Rationale for Method Selection

  • C18 Column: The octadecylsilane stationary phase provides a non-polar environment that retains the hydrophobic Boc-protected amino acid through van der Waals interactions.[]

  • Acetonitrile/Water Mobile Phase: Acetonitrile is a common organic modifier in RP-HPLC that effectively elutes non-polar compounds from the C18 column. A gradient elution, where the concentration of acetonitrile is gradually increased, is used to separate compounds with different hydrophobicities.

  • Trifluoroacetic Acid (TFA): The addition of a small amount of TFA (typically 0.1%) serves two primary purposes. First, it lowers the pH of the mobile phase, which suppresses the ionization of the carboxylic acid group on the analyte. This un-ionized form is more hydrophobic and therefore better retained, leading to sharper peaks and improved resolution. Second, TFA can act as an ion-pairing agent, further improving peak shape for basic impurities.

  • UV Detection at 254 nm: The phenyl group in the analyte has a strong UV absorbance at this wavelength, allowing for sensitive detection.

Troubleshooting:

  • Poor Resolution: If the target compound co-elutes with impurities, a shallower gradient should be employed. Alternatively, changing the organic modifier to methanol can alter the selectivity of the separation.

  • Broad Peaks: This can be caused by column degradation, insufficient mobile phase acidity (increase TFA concentration slightly), or overloading the column.

  • No Retention: If the compound elutes in the void volume, ensure the mobile phase is properly prepared and that the column is correctly installed. The initial percentage of the organic solvent may be too high.

Conclusion

The protocol described in this application note provides a reliable and scientifically sound method for the preparative HPLC purification of Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid. By understanding the physicochemical properties of the target molecule and applying fundamental principles of reversed-phase chromatography, researchers can achieve high-purity material essential for downstream applications in drug discovery and development. The provided workflow and step-by-step guide offer a clear path to successful purification, while the discussion of the underlying rationale empowers users to troubleshoot and adapt the method as needed.

References

  • MDPI. (2021). Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. Retrieved from [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]

  • Trafny, D., & Rola, K. P. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5070. [Link]

  • ResearchGate. (n.d.). Separation of amino acids using C18 reverse phase high-performance liquid chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of a chiral-beta-amino ester.
  • LCGC International. (2007). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • Nanologica. (n.d.). Separation of 18 standard amino acids. Retrieved from [Link]

  • Prahl, S. (2017). UV Spectral Properties of Phenylalanine Powder. Oregon Medical Laser Center. [Link]

  • ResearchGate. (n.d.). UV-visible absorption spectra of copper-depleted phenylalanine.... Retrieved from [Link]

  • Revue Roumaine de Chimie. (2011). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Wołczański, G., & Lisowski, M. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 24(8-9), e3091. [Link]

  • Phenomenex. (n.d.). Separation of an Amino Acid Mixture Using a Kinetex™ XB-C18 Column. Retrieved from [Link]

  • Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Prahl, S. (2017). Phenylalanine. Oregon Medical Laser Center. [Link]

  • Waters. (n.d.). [ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column. Retrieved from [Link]

  • Tripp, J. A., et al. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Methods in molecular biology (Clifton, N.J.), 2013, 83–96. [Link]

  • Waters. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]

  • Boonchiangma, S., et al. (2015). Reversed Phase Chromatographic Analysis of 13 Amino Acids in Honey Samples. Chiang Mai Journal of Science, 42(1), 161-170. [Link]

Sources

Application

Quantitative Analysis of Boc-3-methyl-D-beta-phenylalanine: Robust HPLC-UV and High-Sensitivity LC-MS/MS Protocols

APPLICATION NOTE A-TN-01262026-01 Abstract This application note provides detailed, validated analytical procedures for the accurate quantification of Boc-3-methyl-D-beta-phenylalanine, a critical chiral building block i...

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE

A-TN-01262026-01

Abstract

This application note provides detailed, validated analytical procedures for the accurate quantification of Boc-3-methyl-D-beta-phenylalanine, a critical chiral building block in modern pharmaceutical synthesis. Two primary orthogonal techniques are presented: 1) A robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine purity assessment and bulk quantification, and 2) a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. Additionally, a specialized chiral HPLC protocol is detailed for the critical determination of enantiomeric purity. These methods are designed to be directly implemented in quality control, process monitoring, and research environments, ensuring the highest standards of data integrity and reproducibility.

Introduction

Boc-3-methyl-D-beta-phenylalanine is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in solid-phase and solution-phase peptide synthesis, while the beta-amino acid structure imparts unique conformational constraints and resistance to enzymatic degradation in novel peptidomimetics. The stereochemical and positional integrity of this building block is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).

Therefore, robust and reliable analytical methods are required for its quantification. This guide provides comprehensive protocols that address three key analytical challenges:

  • Purity and Assay: Determining the purity of the raw material and quantifying its concentration.

  • Enantiomeric Integrity: Ensuring the correct stereochemistry (D-enantiomer) and quantifying the enantiomeric excess (% e.e.).

  • Trace-Level Detection: Quantifying the compound in complex sample matrices, such as during reaction monitoring or in biological fluids.

Method 1: Purity and Assay by Reversed-Phase HPLC-UV

This method is the workhorse for routine quality control, offering a balance of speed, precision, and robustness for quantifying Boc-3-methyl-D-beta-phenylalanine in bulk materials and formulated products.

Principle of the Method

The analysis leverages reversed-phase high-performance liquid chromatography (RP-HPLC), which separates compounds based on their hydrophobicity. Boc-3-methyl-D-beta-phenylalanine, with its phenyl ring and Boc group, exhibits significant nonpolar character, allowing for excellent retention and separation on a C18 stationary phase. The phenyl group contains a strong chromophore, enabling sensitive detection using a standard UV-Vis detector. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from certified reference standards.

Experimental Protocol

2.2.1. Instrumentation and Materials

  • HPLC System with quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance, volumetric flasks, and pipettes.

  • Boc-3-methyl-D-beta-phenylalanine reference standard (>99% purity).

  • HPLC-grade acetonitrile (ACN), water, and trifluoroacetic acid (TFA).

2.2.2. Chromatographic Conditions

The following table summarizes the optimized conditions for the HPLC-UV analysis.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention and peak shape.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to sharpen peaks for the carboxylic acid moiety.
Mobile Phase B 0.1% TFA in AcetonitrileStrong organic solvent for elution.
Gradient 30% B to 90% B over 10 minEnsures elution of the analyte with good peak shape and separation from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detection UV at 254 nmThe phenyl ring provides strong absorbance at this wavelength.

2.2.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of ACN and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 250 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

2.2.4. Data Analysis

  • Integrate the peak area for Boc-3-methyl-D-beta-phenylalanine.

  • Construct a linear regression calibration curve of peak area versus concentration for the standards. The correlation coefficient (r²) should be >0.998.

  • Calculate the concentration of the analyte in the unknown sample using the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing S1 Weigh Standard & Sample S2 Dissolve in Diluent S1->S2 S3 Filter Sample (0.45 µm) S2->S3 A1 Inject into HPLC System S3->A1 A2 C18 Column Separation A1->A2 A3 UV Detection (254 nm) A2->A3 D1 Integrate Peak Area A3->D1 D2 Generate Calibration Curve D1->D2 D3 Calculate Concentration D2->D3

Caption: HPLC-UV workflow for purity and assay determination.

Method 2: Enantiomeric Purity by Chiral HPLC

The biological activity of chiral molecules is often enantiomer-specific. This method ensures the stereochemical integrity of Boc-3-methyl-D-beta-phenylalanine by separating its D- and L-enantiomers.

Principle of the Method

Chiral High-Performance Liquid Chromatography separates enantiomers by using a chiral stationary phase (CSP).[1][2][3] These phases create a transient diastereomeric complex with the enantiomers of the analyte, leading to different interaction energies and, consequently, different retention times. For N-protected amino acids, polysaccharide-based CSPs are highly effective.[4]

Experimental Protocol

3.2.1. Instrumentation and Materials

  • HPLC System (as in Method 1).

  • Chiral HPLC column (e.g., Daicel CHIRALPAK® series or equivalent).

  • Reference standards for both D- and L-enantiomers (if available) or a racemic mixture.

  • HPLC-grade hexane, isopropanol (IPA), and ethanol.

3.2.2. Chromatographic Conditions

ParameterRecommended ConditionRationale
Column Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative), 4.6 x 250 mm, 5 µmProven selectivity for N-protected amino acids.[3][4]
Mobile Phase Hexane / Isopropanol (90:10, v/v)Normal phase mode often provides superior selectivity on polysaccharide CSPs.
Flow Rate 0.8 mL/minAdjusted for optimal resolution and peak shape.
Column Temp. 25 °CTemperature can significantly affect chiral separation; consistency is key.
Injection Vol. 10 µL
Detection UV at 254 nm

3.2.3. Data Analysis

  • Identify the peaks corresponding to the D- and L-enantiomers based on the injection of individual standards or by spiking the sample.

  • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area_D - Area_L) / (Area_D + Area_L)] x 100

Method 3: High-Sensitivity Quantification by LC-MS/MS

For applications requiring low detection limits, such as pharmacokinetic studies or reaction monitoring, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity.[5][6]

Principle of the Method

LC-MS/MS combines the separation power of HPLC with the sensitive and specific detection of a triple quadrupole mass spectrometer. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI), and the resulting protonated molecule ([M+H]⁺) is selected in the first quadrupole (Q1). This precursor ion is then fragmented in the second quadrupole (collision cell, q2), and a specific, stable fragment ion is selected in the third quadrupole (Q3) for detection. This process, known as Multiple Reaction Monitoring (MRM), provides extraordinary selectivity by filtering out matrix interferences, enabling quantification at pg/mL levels.

Experimental Protocol

4.2.1. Instrumentation and Materials

  • LC-MS/MS System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., Boc-3-methyl-D-beta-phenylalanine-d5 (if available).

  • HPLC-grade acetonitrile, water, and formic acid (FA).

4.2.2. LC-MS/MS Conditions

ParameterRecommended ConditionRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmSmaller dimensions are suitable for high-throughput and sensitive LC-MS analysis.
Mobile Phase A 0.1% FA in WaterFormic acid is a volatile modifier compatible with ESI-MS.[7]
Mobile Phase B 0.1% FA in Acetonitrile
Gradient 5% B to 95% B over 5 minA fast gradient is suitable for rapid analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI PositiveThe amine group readily accepts a proton.
MRM Transitions See Table BelowSpecific precursor-to-product ion transitions for analyte and IS.

Predicted MRM Transitions The molecular weight of Boc-3-methyl-D-beta-phenylalanine is 279.35 g/mol . The protonated molecule [M+H]⁺ will have an m/z of 280.2. The Boc group is known to fragment readily via the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[8][9][10]

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Rationale for Fragmentation
Analyte 280.2224.1Loss of isobutylene (-C₄H₈)
180.1Loss of the Boc group (-C₅H₉O₂)
IS (d5) 285.2229.1Assuming deuteration on the phenyl ring.

4.2.3. Sample Preparation (from Plasma)

  • To 50 µL of plasma, add 150 µL of ACN containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for injection.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample + IS in ACN P2 Vortex to Precipitate Protein P1->P2 P3 Centrifuge P2->P3 P4 Collect Supernatant P3->P4 L1 UPLC Separation P4->L1 L2 ESI+ Ionization L1->L2 L3 MRM Detection (Q1/q2/Q3) L2->L3 D1 Integrate Peak Area Ratios (Analyte/IS) L3->D1 D2 Quantify using Calibration Curve D1->D2

Caption: LC-MS/MS workflow for trace-level quantification.

Method Validation

All analytical methods intended for use in regulated environments must be validated to ensure they are fit for purpose.[11] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13]

Key validation parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods detailed in this application note provide a comprehensive toolkit for researchers, scientists, and drug development professionals working with Boc-3-methyl-D-beta-phenylalanine. The HPLC-UV method offers a robust solution for routine quality control and assay. The chiral HPLC method is essential for confirming the stereochemical purity, a critical quality attribute. Finally, the LC-MS/MS method delivers the high sensitivity and selectivity required for demanding applications such as bioanalysis. Proper implementation and validation of these protocols will ensure the generation of accurate and reliable data, supporting confident decision-making throughout the research and development lifecycle.

References

  • BOC Sciences. (n.d.). Amino Acid Analysis by HPLC.
  • Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group.
  • van Eijk, H. M., et al. (2009). Application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of stable isotope enrichments of phenylalanine and tyrosine.
  • Lomenova, A., & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods, 11, 3314–3323.
  • Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • Pirkle, W. H., et al. (1986). Chiral HPLC (high-performance liquid chromatographic) stationary phases. 4. Separation of the enantiomers of bi-.beta. naphthols and analogs. The Journal of Organic Chemistry, 51(25), 4991–4996.
  • ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis?.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • Liu, C., et al. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society.
  • MDPI. (n.d.). Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics.
  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Sun, D., et al. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.
  • Royal Society of Chemistry. (2026, January 13). Chiral separation of aromatic amino acids by capillary electrophoresis.
  • National Institutes of Health. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.
  • PubMed. (2020, July 13). Quantitative analysis of amino acids by HPLC in dried blood and urine in the neonatal period.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • BOC Sciences. (n.d.). Quantitative Amino Acid Analysis Services.
  • ResearchGate. (n.d.). Ultrafiltration-Based Extraction and LC-MS/MS Quantification of Phenylalanine.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • MDPI. (n.d.). UPLC-MS Analysis, Quantification of Compounds.

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Method

Application Notes and Protocols: A Guide to Solid-Phase Synthesis Utilizing Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid

Introduction: The Significance of β-Amino Acids in Peptide Science In the landscape of peptide chemistry and drug discovery, the incorporation of non-proteinogenic amino acids has become a cornerstone for developing nove...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of β-Amino Acids in Peptide Science

In the landscape of peptide chemistry and drug discovery, the incorporation of non-proteinogenic amino acids has become a cornerstone for developing novel therapeutics with enhanced properties. Among these, β-amino acids, and specifically aryl-substituted variants like Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid, are of paramount importance. Unlike their α-amino acid counterparts, peptides derived from β-amino acids, known as β-peptides, exhibit unique secondary structures and remarkable resistance to enzymatic degradation. This intrinsic stability makes them highly attractive candidates for the development of peptidomimetics with improved pharmacokinetic profiles.

The subject of this guide, Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid, is a chiral building block that introduces a specific conformational constraint and a lipophilic character into a peptide sequence. The tolyl group can engage in specific hydrophobic and aromatic interactions within a biological target, potentially enhancing binding affinity and selectivity. Aryl propionic acid derivatives, in a broader sense, are recognized for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] The successful incorporation of this building block into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) opens avenues for creating novel peptide-based drugs.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid in Boc-chemistry-based SPPS. We will delve into the foundational principles, provide detailed, step-by-step protocols, and offer insights into potential challenges and optimization strategies.

Foundational Principles: The Boc Solid-Phase Peptide Synthesis (SPPS) Strategy

The Boc/Bzl protection scheme, pioneered by R. Bruce Merrifield, remains a robust and reliable method for SPPS, particularly for complex or lengthy peptide sequences.[3] The strategy relies on the differential acid lability of the temporary Nα-Boc (tert-butyloxycarbonyl) group and the more permanent side-chain protecting groups (often benzyl-based).

The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[4] This solid-phase approach simplifies the purification process at each step, as excess reagents and soluble byproducts can be easily washed away by filtration.[4][5]

The synthesis cycle consists of four main stages:

  • Deprotection: The removal of the Nα-Boc group to expose a free amine for the next coupling reaction.

  • Washing: Thorough removal of deprotection reagents and byproducts.

  • Coupling: Formation of the peptide bond between the newly deprotected amine and the carboxyl group of the incoming Boc-protected amino acid.

  • Washing: Removal of excess activated amino acid and coupling reagents.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the completed peptide from the resin and the simultaneous removal of any side-chain protecting groups.

Visualizing the Boc-SPPS Workflow

The following diagram illustrates the cyclical nature of the Boc-SPPS process.

Boc_SPPS_Workflow Resin Resin-AA1 Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection 1 Washing1 Washing (DCM, IPA) Deprotection->Washing1 2 Neutralization Neutralization (e.g., 10% DIEA in DCM) Washing1->Neutralization 3 Washing2 Washing (DCM) Neutralization->Washing2 4 Coupling Coupling (Boc-AA2, Activator) Washing2->Coupling 5 Washing3 Washing (DCM, DMF) Coupling->Washing3 6 Cycle Repeat Cycle (n-1) times Washing3->Cycle 7 Cycle->Deprotection Cleavage Final Cleavage (e.g., HF, TFMSA) Cycle->Cleavage Final Cycle Peptide Purified Peptide Cleavage->Peptide

Caption: The iterative cycle of Boc-SPPS.

Experimental Protocols: A Step-by-Step Guide

This section details the protocols for incorporating Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid into a peptide sequence using manual or automated SPPS.

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality (acid or amide) and the overall synthesis strategy.

Resin TypeC-Terminal FunctionalityRecommended Use
Merrifield Resin Carboxylic AcidThe classic choice for Boc-SPPS, though requires careful initial loading.[6]
PAM Resin Carboxylic AcidOffers increased stability of the peptide-resin linkage to TFA, minimizing chain loss.[6]
MBHA Resin AmideThe standard for producing C-terminal peptide amides in Boc-SPPS.[6]

Protocol 1: Resin Swelling

  • Place the desired amount of resin (typically with a substitution level of 0.5-1.0 mmol/g) in a reaction vessel.[6]

  • Add dichloromethane (DCM) (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DCM using a filtered syringe or by filtration.

First Amino Acid Coupling (Loading)

For Merrifield resin, the first amino acid is typically loaded as its cesium salt to prevent racemization.[6] For MBHA or pre-loaded PAM resins, the first coupling follows the standard procedure after an initial Boc deprotection step.

Protocol 2: Standard Coupling Cycle

This protocol is applicable for coupling Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid and subsequent amino acids.

  • Boc Deprotection:

    • To the swelled resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[6]

    • Perform a short pre-wash (2-5 minutes), drain, and then add fresh deprotection solution.[6]

    • Agitate for 20-30 minutes.[6]

    • Drain the solution and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (1x), and DCM (3x) to remove residual acid.

  • Neutralization:

    • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.[7]

    • Agitate for 5-10 minutes.

    • Drain the solution and wash the resin with DCM (3x).

    • Expert Insight: In-situ neutralization protocols, where the base is added along with the coupling reagents, can save time and potentially improve coupling efficiency for sequences prone to aggregation.[3]

  • Coupling:

    • In a separate vial, dissolve Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid (3-4 equivalents relative to the resin substitution) and a coupling agent/additive mixture in DCM or N,N-dimethylformamide (DMF).

    • Recommended Coupling Reagents:

      • HBTU/DIEA: Dissolve HBTU (0.95 equivalents relative to the amino acid) and the Boc-amino acid in DMF. Add DIEA (2 equivalents) to activate.

      • DIC/HOBt: Dissolve the Boc-amino acid and HOBt (1 equivalent) in DCM/DMF. Add DIC (1 equivalent).[8]

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate for 1-2 hours at room temperature.

    • Self-Validation: Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DCM (3x) and DMF (3x) to ensure all excess reagents are removed.

  • Capping (Optional but Recommended):

    • To block any unreacted free amines and prevent the formation of deletion sequences, a capping step can be performed.

    • Treat the resin with a solution of acetic anhydride and DIEA in DCM for 15-20 minutes.

    • Wash the resin with DCM (3x).

Repeat this cycle for each subsequent amino acid in the sequence.

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing side-chain protecting groups. This is typically achieved using a strong acid.[9]

CAUTION: Strong acids like anhydrous hydrogen fluoride (HF) and trifluoromethanesulfonic acid (TFMSA) are extremely corrosive and toxic. They must be handled with appropriate personal protective equipment in a specialized apparatus and a well-ventilated fume hood.[10]

Protocol 3: HF Cleavage

  • Dry the peptide-resin thoroughly under high vacuum.

  • Place the dried resin in a specialized HF cleavage apparatus.

  • Add a scavenger cocktail to the resin. The composition of the cocktail depends on the amino acids present in the peptide sequence. A common general-purpose scavenger is anisole (10% v/v).

  • Cool the apparatus to -5 to 0 °C.

  • Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

  • Stir the mixture at 0 °C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Collect the precipitated peptide by filtration and dry it under vacuum.

Table 2: Common Cleavage Cocktails for Boc-SPPS [11][12]

Reagent CocktailCompositionRecommended For
Standard HF 90% HF, 10% AnisoleGeneral purpose
Low-High HF Low: HF/DMS (1:3), p-cresol, p-thiocresol. High: Standard HFPeptides with sensitive residues (e.g., Trp, Met, Cys) to minimize side reactions.[10]
Reagent K TFA/Phenol/Water/Thioanisole/EDTAlternative to HF for peptides with Cys, Met, Trp, or Tyr.
TFMSA TFMSA/TFA/m-cresolAn alternative strong acid to HF.[10]

Challenges and Expert Recommendations

The incorporation of β-amino acids and the synthesis of hydrophobic sequences can present challenges.

  • Aggregation: Peptides containing hydrophobic residues like 3-amino-3-(3-methyl-phenyl)-propionic acid are prone to aggregation, which can hinder reagent accessibility and lead to incomplete reactions.[13][14]

    • Mitigation Strategy:

      • Use of chaotropic salts or solvents that disrupt secondary structures.

      • Performing couplings at elevated temperatures (e.g., using controlled microwave irradiation) can improve reaction kinetics.[5]

      • Employing resins with lower substitution levels.

  • Slow Coupling Kinetics: The steric bulk of β-amino acids can sometimes lead to slower coupling reactions compared to α-amino acids.

    • Mitigation Strategy:

      • Use more potent coupling reagents like HATU or HCTU.

      • Increase the coupling time or perform a double coupling.

  • Side Reactions during Cleavage: The carbocations generated during acid-catalyzed cleavage can react with nucleophilic side chains (e.g., Trp, Met).[15]

    • Mitigation Strategy:

      • Always use an appropriate scavenger cocktail tailored to the peptide sequence. The "low-high" HF procedure is particularly effective at minimizing these side reactions.[10]

Conclusion

The solid-phase synthesis of peptides incorporating Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid using the Boc/Bzl strategy is a powerful method for generating novel peptidomimetics with potential therapeutic applications. By understanding the fundamental principles of Boc-SPPS and adhering to the detailed protocols outlined in this guide, researchers can successfully synthesize these valuable molecules. Careful selection of resins, coupling reagents, and cleavage conditions, along with proactive measures to address potential challenges like aggregation, are key to achieving high-purity peptides for downstream applications in drug discovery and development.

References

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in Molecular Biology (Vol. 298, pp. 3-28). Humana Press.
  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Collins, J. M., et al. (2010). Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating. The Journal of Organic Chemistry, 75(7), 2447-2452.
  • Singh, P. P., et al. (2012). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • Dunne, J., et al. (2018). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 83(15), 7731-7742.
  • Tickler, A. K., & Wade, J. D. (2007). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. Journal of Peptide Science, 13(7), 411-420.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
  • Lee, Y. S., et al. (2011). Highly Efficient Synthetic Method on Pyroacm Resin Using the Boc SPPS Protocol for C-terminal Cysteine Peptide Synthesis. Bulletin of the Korean Chemical Society, 32(12), 4377-4380.
  • Bio-synthesis Inc. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Google Patents. (n.d.). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
  • Szekanecz, Z., et al. (2012). Facile synthesis of beta-amyloid by solid-phase peptide synthesis. Journal of Peptide Science, 18(8), 513-519.
  • Berts, R., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 139.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12.
  • Ye, T., et al. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Journal of Visualized Experiments, (98), e52725.
  • Gomes, P., et al. (2017). Amino Acids in the Development of Prodrugs. Molecules, 22(10), 1589.
  • Reddy, K. R., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(1), 1-8.

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Application

Application Notes and Protocols: Derivatization of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic Acid for Bioassays

Introduction: Unlocking the Potential of a Chiral Building Block (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid is a chiral non-proteinogenic β-amino acid that holds significant promise as a scaffold in dru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Chiral Building Block

(S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid is a chiral non-proteinogenic β-amino acid that holds significant promise as a scaffold in drug discovery and chemical biology. Its structural rigidity and defined stereochemistry, conferred by the tolyl group and the chiral center, make it an attractive building block for creating peptidomimetics and other bioactive molecules. However, the inherent properties of the free carboxylic acid often necessitate derivatization to enhance its utility in biological assays.

This guide provides a comprehensive overview of the rationale and methodologies for the derivatization of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. We will explore the conversion of the carboxylic acid moiety into esters and amides, with a particular focus on the incorporation of fluorescent reporters. Such modifications are crucial for enabling a wide range of bioassays, including receptor-ligand binding studies, enzyme inhibition assays, and cellular uptake analyses. The protocols detailed herein are designed to be robust and adaptable, providing researchers with the tools to effectively harness the potential of this versatile chiral molecule.

Core Principles of Derivatization

The primary sites for derivatization on (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid are the carboxylic acid and, following deprotection, the amine. The tert-butoxycarbonyl (Boc) protecting group on the amine is stable under the basic and neutral conditions typically used for modifying the carboxylic acid, allowing for selective derivatization.[1]

Key Derivatization Strategies:

  • Esterification: Conversion of the carboxylic acid to an ester can modulate the compound's lipophilicity, membrane permeability, and metabolic stability. Esters can also serve as prodrugs, releasing the active carboxylic acid within the cell.

  • Amide Bond Formation: Coupling the carboxylic acid with a primary or secondary amine to form an amide is a versatile strategy for introducing diverse functionalities. This is the primary method for attaching fluorescent probes, biotin tags for affinity purification, or other pharmacologically relevant moieties.

The choice of derivatization strategy is dictated by the specific requirements of the intended bioassay. For instance, a fluorescent derivative is essential for assays that rely on fluorescence detection, such as fluorescence polarization or fluorescence resonance energy transfer (FRET).

Visualization of Derivatization Workflow

The following diagram illustrates the general workflow for the derivatization of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid.

Derivatization_Workflow Start (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid Esterification Esterification (e.g., Alcohol, DCC/DMAP) Start->Esterification Amide_Coupling Amide Coupling (e.g., Amine, EDC/HOBt) Start->Amide_Coupling Ester_Derivative Ester Derivative Esterification->Ester_Derivative Amide_Derivative Amide Derivative (e.g., Fluorescent Probe Conjugate) Amide_Coupling->Amide_Derivative Bioassay Bioassay Application Ester_Derivative->Bioassay Amide_Derivative->Bioassay

Caption: General derivatization workflow.

Protocols for Derivatization

The following protocols provide detailed, step-by-step methodologies for the esterification and amide coupling of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid.

Protocol 1: Methyl Ester Synthesis via Carbodiimide-Mediated Esterification

This protocol describes the synthesis of the methyl ester of the title compound, a common first step in generating a library of derivatives.

Materials:

  • (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Dissolve (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid (1 equivalent) in anhydrous DCM (10 mL per mmol of acid) in a round-bottom flask equipped with a magnetic stir bar.

  • Add methanol (5 equivalents) to the solution.

  • Add DMAP (0.1 equivalents) to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM (2 mL per mmol of DCC) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The product spot should be less polar than the starting material.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washings and wash sequentially with 5% aqueous HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution with ethyl acetate in hexanes) to yield the pure methyl ester.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Fluorescent Amide Synthesis using Dansyl Cadaverine

This protocol details the coupling of the title compound with a fluorescent amine, dansyl cadaverine, to generate a fluorescent probe suitable for various bioassays.

Materials:

  • (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

  • Dansyl cadaverine

  • N,N-Dimethylformamide (DMF, anhydrous)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF (10 mL per mmol of acid) in a round-bottom flask.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve dansyl cadaverine (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Add the dansyl cadaverine solution to the reaction mixture, followed by the addition of DIPEA (2.5 equivalents).

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with 5% aqueous citric acid (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC to obtain the highly pure fluorescently labeled derivative.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and fluorescence spectroscopy (to determine excitation and emission maxima).

Application in Bioassays: A Focus on Fluorescence Polarization

Derivatization of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid with a fluorescent tag opens the door to a variety of sensitive and quantitative bioassays. One particularly powerful technique is the Fluorescence Polarization (FP) assay .[2]

Principle of Fluorescence Polarization:

FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a fluorophore-labeled molecule. When a small fluorescently labeled molecule (the "tracer," in this case, our derivatized amino acid) tumbles rapidly in solution, the emitted light is largely depolarized. However, when this tracer binds to a larger molecule (e.g., a target protein), its tumbling rate slows down significantly, resulting in a higher degree of polarization of the emitted light. This change in polarization can be measured and is directly proportional to the fraction of the tracer that is bound.

FP_Assay cluster_0 Unbound State cluster_1 Bound State Tracer Fluorescently Labeled Amino Acid Derivative Emission1 Depolarized Emission Light Tracer->Emission1 Rotation1 Fast Tumbling Tracer->Rotation1 Excitation1 Polarized Excitation Light Excitation1->Tracer Complex Target Protein-Tracer Complex Emission2 Polarized Emission Light Complex->Emission2 Rotation2 Slow Tumbling Complex->Rotation2 Excitation2 Polarized Excitation Light Excitation2->Complex

Caption: Principle of Fluorescence Polarization Assay.

Protocol 3: Competitive FP Assay for Identifying Binders to a Target Protein

This protocol outlines a competitive FP assay to screen for compounds that bind to a target protein by displacing the fluorescently labeled (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid derivative.

Materials:

  • Fluorescently labeled (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid derivative (Tracer)

  • Target protein of interest

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Test compounds (library of small molecules)

  • 384-well black, flat-bottom microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Determine the optimal tracer concentration: Perform a saturation binding experiment by titrating the tracer against a fixed concentration of the target protein to determine the Kd (dissociation constant). For the competitive assay, use a tracer concentration at or below its Kd.

  • Prepare reagents:

    • Dilute the target protein in assay buffer to a concentration that gives a significant FP signal with the chosen tracer concentration (typically 2-3 times the Kd).

    • Dilute the tracer in assay buffer to twice the final desired concentration.

    • Prepare serial dilutions of the test compounds in assay buffer.

  • Assay setup:

    • Add a fixed volume of the test compound dilutions (or buffer for control wells) to the microplate wells.

    • Add a fixed volume of the target protein solution to all wells except for the "tracer only" controls.

    • Add a fixed volume of the tracer solution to all wells.

    • The final volume in each well should be consistent.

  • Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (determined in preliminary experiments, typically 30-60 minutes). Protect the plate from light.

  • Measurement: Read the fluorescence polarization of each well using the microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each test compound concentration relative to the controls (maximum binding with no competitor and minimum binding with tracer only).

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value for each active compound.

Data Presentation:

CompoundIC₅₀ (µM)
Control (Known Binder) 1.2
Test Compound A 5.8
Test Compound B > 100
Test Compound C 0.9

Chiral Analysis of Derivatives

Maintaining the stereochemical integrity of the chiral center during derivatization is paramount. It is essential to analyze the enantiomeric purity of the final derivatives. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the method of choice for this analysis.[3]

Recommended HPLC Conditions:

  • Column: A chiral column, such as one based on cyclodextrin or macrocyclic glycopeptide stationary phases, should be selected.[3]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations. For reverse-phase chiral separations, a mixture of water or buffer and an organic solvent like acetonitrile or methanol is employed.

  • Detection: UV detection is suitable for derivatives with a chromophore. For fluorescent derivatives, a fluorescence detector will provide high sensitivity.

  • Sample Preparation: Dissolve the derivatized compound in the mobile phase or a compatible solvent.

By comparing the retention time of the synthesized derivative with that of a racemic standard (if available) or by using a validated chiral separation method, the enantiomeric excess (% ee) can be determined.

Conclusion

The derivatization of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid is a critical step in unlocking its full potential for a wide range of bioassays. The conversion of the carboxylic acid to esters and, more significantly, to amides conjugated with reporter molecules like fluorescent dyes, enables the development of sensitive and high-throughput screening assays. The protocols provided in this guide offer a solid foundation for researchers to synthesize these valuable molecular tools. By combining these synthetic strategies with powerful analytical techniques such as fluorescence polarization and chiral HPLC, scientists can confidently advance their drug discovery and chemical biology programs.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Dodds, J. N., & Burkart, M. D. (2018). Fluorescence Polarization Assays in Small Molecule Screening. Methods in enzymology, 610, 131–151. Available at: [Link]

  • PubChem. (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. Available at: [Link]

  • Boca Scientific Inc. Fluorescent Probes for Protein and Nucleic Acid Labeling. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: Leveraging (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic Acid in Protease Inhibitor Synthesis

Introduction: The Strategic Advantage of β-Amino Acids in Protease Inhibitor Design Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them prime target...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of β-Amino Acids in Protease Inhibitor Design

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention. The design of potent and specific protease inhibitors often relies on peptidomimetics—molecules that mimic the natural peptide substrates of these enzymes but possess enhanced stability and modified pharmacological properties.

A key challenge in inhibitor design is overcoming proteolytic degradation of the inhibitor itself. Unnatural amino acids, particularly β-amino acids, have emerged as a powerful tool to address this issue.[1][2] By introducing an additional carbon atom into the backbone of an amino acid, β-amino acids disrupt the typical peptide bond structure recognized by proteases. This modification confers significant resistance to proteolysis while allowing the side chains to maintain crucial interactions with the enzyme's active site.[1][3]

(S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid is a valuable chiral building block for this purpose. Its key features include:

  • β-Amino Acid Backbone: Provides inherent resistance to enzymatic cleavage, increasing the inhibitor's biological half-life.[4]

  • Aromatic Side Group (m-tolyl): The meta-substituted tolyl group can engage in hydrophobic and π-stacking interactions within the S1 or S2 pockets of various proteases, contributing to binding affinity and selectivity.

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group offers robust protection of the amine terminus, compatible with standard peptide coupling chemistries and readily removed under acidic conditions that are orthogonal to many side-chain protecting groups.[5][6]

This document provides a detailed guide on the properties of this compound and a comprehensive protocol for its incorporation into a peptide sequence using a standard solution-phase coupling method.

Physicochemical Properties

A clear understanding of the reagent's properties is essential for proper handling, storage, and reaction setup.

PropertyValueSource
Molecular Formula C₁₅H₂₁NO₄PubChem CID 7010254[7]
Molecular Weight 279.33 g/mol PubChem CID 7010254[7]
IUPAC Name (3S)-3-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acidPubChem CID 7010254[7]
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in DMF, DCM, THF, Ethyl AcetateGeneral Chemical Principles
Storage 2-8°C, under inert gasGeneral Supplier Recommendation[8]
Core Application: Dipeptide Synthesis via HATU Coupling

The formation of a peptide bond is the fundamental step in building a protease inhibitor. This section details a robust protocol for coupling (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid with a representative amine component, such as an amino acid ester (e.g., H-Ala-OMe), to form a dipeptide.

Reaction Principle: The carboxylic acid is activated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base, typically Diisopropylethylamine (DIEA). HATU converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the primary amine of the coupling partner, forming a stable amide bond. Pre-activation of the carboxylic acid before adding the amine is a widely accepted best practice to prevent undesirable side reactions of HATU with the amine component.[9]

Diagram 1: Chemical Structure

Caption: Structure of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid.

Detailed Experimental Protocol: Solution-Phase Synthesis

This protocol describes the coupling of the title compound (1.0 eq) with a generic amino acid methyl ester hydrochloride (1.1 eq).

4.1. Materials and Reagents

  • (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

  • Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl)

  • HATU (≥98% purity)

  • N,N-Diisopropylethylamine (DIEA, peptide synthesis grade)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

4.2. Step-by-Step Methodology

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Scientist's Note: Anhydrous conditions are critical to prevent hydrolysis of the activated ester intermediate, which would reduce yield. DMF is an excellent solvent for peptide couplings due to its high polarity and ability to dissolve most reactants.[9]

  • Activation: Cool the solution to 0 °C using an ice-water bath. Add DIEA (2.5 eq) dropwise to the solution while stirring. Allow the mixture to stir at 0 °C for 5-10 minutes.

    • Scientist's Note: The first equivalent of DIEA neutralizes the HCl salt of the amine component, while the subsequent equivalents act as the base to facilitate the HATU-mediated activation. Running the activation at 0 °C helps to minimize potential side reactions and racemization.[10][11]

  • Amine Addition: In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution to the activated carboxylic acid mixture at 0 °C.

  • Coupling Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours.

    • Scientist's Note: Reaction progress should be monitored to determine completion. The disappearance of the starting carboxylic acid is the primary indicator.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 Hexane:EtOAc mobile phase). Visualize spots under UV light and/or by staining with ninhydrin (the starting amine will be ninhydrin-positive, while the product will be negative).

  • Work-up and Extraction: a. Once the reaction is complete, dilute the mixture with Ethyl Acetate. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Scientist's Note: The acidic wash removes unreacted DIEA. The basic wash removes unreacted carboxylic acid and HOBt (a byproduct of HATU). The brine wash removes residual water. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
  • Purification: The crude dipeptide product should be purified using flash column chromatography on silica gel. A gradient elution system (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) is typically effective.

    • Scientist's Note: The choice of elution system will depend on the specific properties of the resulting dipeptide and should be optimized based on TLC analysis. For higher purity requirements, preparative HPLC is recommended.[12][13]

Diagram 2: Experimental Workflow

G cluster_activation Activation Phase (0°C) cluster_coupling Coupling Phase (0°C to RT) cluster_purification Purification Phase A 1. Dissolve Acid + HATU in DMF B 2. Add DIEA A->B C 3. Stir for 5-10 min B->C D 4. Add Amine Component C->D E 5. Stir for 2-4 hours D->E F 6. Monitor by TLC E->F G 7. EtOAc Dilution & Aqueous Work-up F->G H 8. Dry & Concentrate G->H I 9. Flash Chromatography H->I J 10. Characterize Final Product I->J

Caption: Solution-phase peptide coupling workflow using HATU.

Characterization and Quality Control

The identity and purity of the synthesized dipeptide must be rigorously confirmed.[14]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, verify the presence of all expected functional groups, and ensure diastereomeric purity.[14]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[13] A typical analysis is performed on a C18 reversed-phase column.[13]

Conclusion

(S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid serves as an exemplary building block for introducing proteolytic resistance and specific side-chain interactions in the rational design of protease inhibitors. The use of standard, well-understood coupling reagents like HATU allows for its efficient and predictable incorporation into peptide chains. The protocol provided herein offers a reliable method for researchers in drug discovery to synthesize key intermediates, paving the way for the development of more stable and effective therapeutic agents.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). The use of β-amino acids in the design of protease and peptidase inhibitors. Letters in Peptide Science, 9(3), 135-143.
  • PubChem. (n.d.). (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures. Retrieved January 22, 2026, from [Link]

  • Royal Society of Chemistry. (2006). Experimental Procedures for Peptide Synthesis. Retrieved January 22, 2026, from [Link]

  • Gellman, S. H. (2010). β-Peptides as inhibitors of protein–protein interactions. Current Opinion in Chemical Biology, 14(3), 345-352. Available at: [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved January 22, 2026, from [Link]

  • Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. Retrieved January 22, 2026, from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 22, 2026, from [Link]

  • Reddit r/Chempros. (2023). HATU coupling - what's the best order? Retrieved January 22, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid synthesis

An Application Scientist's Guide to Optimizing the Synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid Introduction (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid is a valuable chiral...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Optimizing the Synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

Introduction

(S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid is a valuable chiral building block in medicinal chemistry and drug development.[1] Its structure, featuring a β-amino acid scaffold, is a key component in various pharmacologically active molecules. The synthesis of this compound with high chemical yield and enantiomeric purity is paramount for its effective use in pharmaceutical research.

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges and improve the yield and purity of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid synthesis.

Synthetic Strategy Overview

A common and effective approach to synthesizing the target molecule involves two key stages: the asymmetric synthesis of the chiral β-amino acid core followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. Catalytic asymmetric methods are often preferred for their efficiency and atom economy in establishing the desired stereocenter.[2]

Below is a generalized workflow for the synthesis.

G cluster_0 Stage 1: Asymmetric Synthesis cluster_1 Stage 2: Boc Protection cluster_2 Quality Control A Starting Materials (e.g., m-Tolualdehyde, Malonic Acid Half-Ester) B Asymmetric Reaction (e.g., Catalytic Aza-Michael or Mannich Reaction) A->B Chiral Catalyst Solvent, Temp. C Intermediate (S)-3-Amino-3-(m-tolyl)propanoic acid ester B->C Workup D Boc Protection (Boc)2O, Base C->D Crude or Purified Intermediate E Hydrolysis (Saponification) D->E F Final Product (S)-3-((tert-Butoxycarbonyl)amino) -3-(m-tolyl)propanoic acid E->F Acidic Workup & Purification G Analysis (NMR, HPLC, MS, Chiral HPLC) F->G

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: My overall yield is low after the final purification. What are the likely causes?

Answer: Low overall yield can stem from issues in either the asymmetric synthesis or the Boc protection/hydrolysis stages. A systematic approach is needed to identify the bottleneck.

Troubleshooting Decision Tree for Low Yield

G Start Low Overall Yield Check_Step1 Analyze crude intermediate after Stage 1 (Asymmetric Synthesis). Is the yield low? Start->Check_Step1 Step1_Issues Focus on Asymmetric Reaction: - Catalyst activity - Reagent purity - Reaction conditions (temp, time) - Inefficient workup Check_Step1->Step1_Issues Yes Check_Step2 Analyze crude product after Stage 2 (Protection/Hydrolysis). Is the yield low? Check_Step1->Check_Step2 No Step2_Issues Focus on Protection/Hydrolysis: - Incomplete Boc protection - Incomplete hydrolysis - Degradation during workup - Product loss during extraction Check_Step2->Step2_Issues Yes Purification_Issues Focus on Purification: - Product decomposition on silica - Inappropriate solvent system - Product is water-soluble Check_Step2->Purification_Issues No

Caption: Decision tree for diagnosing the source of low yield.

Detailed Solutions:

  • Catalyst Inactivity (Stage 1):

    • Cause: The chiral catalyst may be sensitive to air or moisture. The catalyst may have degraded during storage.

    • Solution: Use freshly prepared or properly stored catalysts. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Ensure all solvents and reagents are anhydrous.

  • Incomplete Reaction (Stage 1 or 2):

    • Cause: Insufficient reaction time, incorrect temperature, or suboptimal stoichiometry.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Optimize reaction time and temperature. Ensure accurate measurement of all reagents. For Boc protection, using a slight excess of Di-tert-butyl dicarbonate ((Boc)₂O) can drive the reaction to completion.

  • Product Loss During Workup:

    • Cause: The product, being a carboxylic acid, can form salts and partition into the aqueous layer during basic washes.

    • Solution: During the final workup after hydrolysis, carefully acidify the aqueous layer to a pH of ~3-4 with a dilute acid (e.g., 1M HCl or citric acid solution) to protonate the carboxylate.[3][4] This will make the product more soluble in organic solvents like ethyl acetate or dichloromethane for extraction. Perform multiple extractions to ensure complete recovery.

Question 2: The enantiomeric excess (e.e.) of my product is poor. How can I improve it?

Answer: Poor enantioselectivity is a critical issue in asymmetric synthesis. The choice of catalyst, solvent, and reaction temperature are the most influential factors.

ParameterImpact on EnantioselectivityRecommendations
Chiral Catalyst/Ligand The primary determinant of stereochemical outcome.Screen a variety of chiral ligands (e.g., derivatives of BINAP, Box, Phos) to find the optimal one for your specific substrate.[5]
Solvent Can influence catalyst conformation and solubility, affecting the transition state geometry.Test a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF). Non-polar solvents often give higher e.e. in certain catalytic systems.
Temperature Lower temperatures generally increase enantioselectivity by favoring the lower-energy transition state leading to the desired enantiomer.Run the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C). Note that this may significantly increase the required reaction time.
Additives Certain additives can act as co-catalysts or modify the primary catalyst's environment.Some reactions benefit from the addition of Lewis acids or bases. Consult literature for similar transformations to see if additives are commonly used.[6]

Question 3: I am observing significant side products. What are they and how can I avoid them?

Answer: Side reactions can compete with the desired transformation, reducing yield and complicating purification. Common side reactions in this synthesis include racemization and the formation of di-Boc protected amine.[7][8]

  • Racemization:

    • Cause: The stereocenter can be labile under harsh acidic or basic conditions, or during activation for coupling reactions.[7]

    • Solution: Use mild bases for the Boc protection step (e.g., NaHCO₃, Et₃N). Avoid excessive heat. If performing subsequent coupling reactions, use reagents known for low racemization.[7]

  • Di-Boc Formation:

    • Cause: The nitrogen atom of the newly formed Boc-carbamate can be acylated a second time, especially with highly reactive acylating agents or in the presence of a strong base like 4-dimethylaminopyridine (DMAP) at elevated concentrations.[8]

    • Solution: Use stoichiometric amounts of (Boc)₂O and a non-nucleophilic base like triethylamine. Avoid using DMAP unless necessary, and if so, use it in catalytic amounts. Perform the reaction at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: What is the best method to monitor the progress of the Boc protection reaction? A1: Thin Layer Chromatography (TLC) is the most convenient method. The starting amino acid ester is a primary amine and will be ninhydrin-positive (stains purple/blue). The Boc-protected product will be ninhydrin-negative. You can co-spot the reaction mixture with the starting material to track the disappearance of the amine. The product will also have a different Rf value.

Q2: My final product is an oil and difficult to handle. How can I induce crystallization? A2: If the product is high purity (as determined by NMR or HPLC), you can try several techniques to induce crystallization. These include dissolving the oil in a minimal amount of a good solvent (like ethyl acetate) and slowly adding a poor solvent (like hexanes or heptane) until turbidity appears, then allowing it to stand. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystallization.

Q3: Can I perform the Boc protection on the racemic amino acid and then resolve the enantiomers? A3: Yes, this is a viable alternative strategy. If the asymmetric synthesis proves difficult to optimize, you can synthesize the racemic Boc-protected acid. The enantiomers can then be resolved, for example, by forming diastereomeric salts with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine) followed by fractional crystallization. Chiral HPLC can also be used for separation.[9][10]

Q4: What are the best conditions for removing the Boc group later if I need the free amine? A4: The Boc group is reliably cleaved under acidic conditions.[11] The most common method is using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically ranging from 20-50% TFA.[12] Another common reagent is 4M HCl in 1,4-dioxane. The choice depends on the stability of the rest of your molecule to these conditions.[13]

Experimental Protocols

Protocol 1: Boc Protection of (S)-3-Amino-3-(m-tolyl)propanoic acid ethyl ester

This protocol describes the protection step following a successful asymmetric synthesis that yielded the amino ester.

  • Dissolution: Dissolve (S)-3-amino-3-(m-tolyl)propanoic acid ethyl ester (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Boc₂O Addition: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise or as a solution in DCM.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting amine is fully consumed.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M citric acid solution, saturated aqueous NaHCO₃ solution, and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected ester.

Protocol 2: Saponification to the Final Carboxylic Acid

  • Dissolution: Dissolve the crude Boc-protected ester from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir the mixture at room temperature for 2-6 hours, monitoring by TLC for the disappearance of the ester.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove most of the THF.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~3-4 by the slow addition of 1M HCl. A white precipitate should form.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography (using a solvent system like hexanes/ethyl acetate with 1% acetic acid) or by recrystallization to obtain the final, pure (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7010254, (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-3-Amino-3-(m-tolyl)propanoic acid. Retrieved from [Link]

  • Zhang, X., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. Available from [Link]

  • Kim, J., et al. (n.d.). Chiral induction in the crystallization of KIO3 and LiIO3: the role of amino acids in controlling the chirality of inorganic crystals. RSC Advances. Available from [Link]

  • Hartwig, J. F., et al. (2010). Supporting Information for Polymer Chemistry. The Royal Society of Chemistry. Retrieved from [Link]

  • List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. ACS Publications. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]

  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]

  • Reddit r/Chempros. (2023). Boc De-protection. Retrieved from [Link]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]

  • Chinese Chemical Society. (n.d.). Copper-Catalyzed Asymmetric Hydroamination: A Unified Strategy for the Synthesis of Chiral β-Amino Acid and Its Derivatives. CCS Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. Retrieved from [Link]

  • Google Patents. (2005). Process for the preparation of 2-aryl propionic acids.
  • AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

  • University of Illinois Chemistry. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]

  • PubMed Central. (2024). Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in Boc Deprotection of Tolylpropanoic Acid Derivatives

Welcome to the technical support center for navigating the nuances of Boc deprotection, specifically focusing on tolylpropanoic acid derivatives. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the nuances of Boc deprotection, specifically focusing on tolylpropanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with unwanted side reactions during this critical synthetic step. Here, we move beyond simple protocols to provide in-depth, mechanistically-grounded explanations and actionable troubleshooting strategies.

Understanding the Core Challenge: The Electrophilic Nature of the Deprotection Process

The acid-catalyzed removal of a tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis. The process, however, generates a highly reactive tert-butyl cation intermediate.[1][2][3][4] This electrophile is the primary culprit behind many common side reactions, particularly when the substrate, such as a tolylpropanoic acid derivative, contains an electron-rich aromatic ring. The tolyl group, being activated by the methyl substituent, is susceptible to electrophilic aromatic substitution, leading to undesired alkylation by the tert-butyl cation.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing a significant amount of a byproduct with a mass corresponding to my desired product + 56 Da. What is happening and how can I prevent it?

Answer:

This mass increase strongly suggests tert-butylation of your tolylpropanoic acid derivative. The generated tert-butyl cation is acting as an electrophile and undergoing a Friedel-Crafts alkylation reaction with the electron-rich tolyl ring.[5]

Causality: The methyl group on the tolyl ring is an activating group, making the aromatic ring more nucleophilic and thus more susceptible to electrophilic attack. The acidic conditions of the deprotection promote this side reaction.

Troubleshooting Workflow:

start Problem: t-Butylation Side Product (+56 Da) scavenger Introduce a Cation Scavenger start->scavenger conditions Modify Reaction Conditions start->conditions acid Change the Acid start->acid sub_scavenger1 Anisole or Thioanisole scavenger->sub_scavenger1 Mechanism: Acts as a competing nucleophile for the t-butyl cation. sub_scavenger2 Triethylsilane (TES) scavenger->sub_scavenger2 Mechanism: Reduces the t-butyl cation to isobutane. sub_conditions1 Lower Reaction Temperature conditions->sub_conditions1 sub_conditions2 Decrease Reaction Time conditions->sub_conditions2 sub_acid1 Use HCl in Dioxane acid->sub_acid1 sub_acid2 Consider Milder Acids (e.g., p-TsOH) acid->sub_acid2 start Problem: Sluggish Reaction & Decomposition acid_strength Increase Acid Strength (Carefully) start->acid_strength solvent Change Solvent System start->solvent alternative Alternative Deprotection Methods start->alternative sub_acid1 Higher TFA Concentration acid_strength->sub_acid1 sub_acid2 Use 4M HCl in Dioxane acid_strength->sub_acid2 sub_solvent1 DCM vs. Dioxane solvent->sub_solvent1 sub_alternative1 TMSI in DCM alternative->sub_alternative1 Neutral Conditions sub_alternative2 Thermal Deprotection alternative->sub_alternative2 Acid-Free

Caption: Decision tree for addressing sluggish Boc deprotection.

Detailed Strategies:

1. Optimizing the Acidic Conditions:

  • Stronger Acidic Conditions: While seemingly counterintuitive when facing decomposition, a stronger acid can sometimes lead to a faster, cleaner reaction by ensuring rapid and complete deprotection before other acid-sensitive functionalities can react. A common alternative to TFA/DCM is 4M HCl in dioxane. [6]This reagent is often very effective and can sometimes provide cleaner reactions.

  • Solvent Effects: The choice of solvent can influence the acidity of the medium and the stability of the carbocation intermediate. Dichloromethane (DCM) is the most common choice, but for some substrates, dioxane may be beneficial. [6] 2. Exploring Alternative Deprotection Methods:

If acidic conditions are inherently problematic for your substrate, consider methods that avoid strong acids.

  • Trimethylsilyl Iodide (TMSI): This reagent can cleave Boc groups under neutral conditions, which can be advantageous for acid-sensitive molecules. [6]* Thermal Deprotection: In some cases, simply heating the Boc-protected compound in a high-boiling solvent like dioxane or toluene can effect deprotection, although this is substrate-dependent and may require high temperatures. [6]

Question 3: Are there any "greener" alternatives to using large excesses of TFA and chlorinated solvents?

Answer:

Yes, the field of green chemistry has driven the development of more environmentally benign Boc deprotection methods.

Sustainable Approaches:

  • Aqueous Phosphoric Acid: This method offers a milder and more environmentally friendly alternative to TFA for the deprotection of tert-butyl carbamates and esters. [7][8]* Catalytic Acid in Greener Solvents: Using a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) in a solvent like ethyl acetate or 2-MeTHF can be a more sustainable option.

  • Water-mediated, Catalyst-free Deprotection: For some substrates, heating in water at 100 °C can effectively remove the Boc group without any added reagents. [9] Table 2: Comparison of Deprotection Reagents

Reagent SystemAdvantagesDisadvantages
TFA / DCMFast, reliable, well-establishedCorrosive, volatile, chlorinated solvent
HCl / DioxaneEffective, can be cleaner than TFADioxane is a suspected carcinogen
Aqueous H₃PO₄Greener, milderSlower reaction times
Catalytic AcidReduced acid wasteMay require higher temperatures

Mechanistic Insight: The Fate of the tert-Butyl Cation

Understanding the pathways available to the tert-butyl cation is key to predicting and preventing side reactions.

start Boc-Protected Amine protonation Protonation (H+) start->protonation intermediate Carbamic Acid Intermediate protonation->intermediate product Deprotected Amine + CO₂ intermediate->product tbutyl t-Butyl Cation intermediate->tbutyl side_reaction1 Friedel-Crafts Alkylation (Attack on Tolyl Ring) tbutyl->side_reaction1 side_reaction2 Elimination to Isobutylene tbutyl->side_reaction2 side_reaction3 Trapping by Scavenger tbutyl->side_reaction3

Caption: Reaction mechanism of Boc deprotection and fates of the t-butyl cation.

This diagram illustrates that upon protonation and cleavage, the desired amine and carbon dioxide are formed, along with the problematic tert-butyl cation. [3][4]This cation can then either undergo an undesirable Friedel-Crafts reaction with your tolylpropanoic acid derivative, eliminate a proton to form isobutylene gas, or be intercepted by a scavenger. Your goal in troubleshooting is to favor the pathway of scavenger trapping.

By understanding the underlying mechanisms and employing the targeted troubleshooting strategies outlined in this guide, you can effectively mitigate side reactions and achieve cleaner, more efficient Boc deprotections in your synthesis of tolylpropanoic acid derivatives.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(44), 26343–26351. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(44), 26343–26351. Retrieved from [Link]

  • Russo, A., & Vadalà, A. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(23), 8234. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Pearson, D. A., Blanchette, M., McKee, M. L., & Green, D. M. (1988). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Peptides: Chemistry and Biology, 229-232. Retrieved from [Link]

  • Beaud, R., & Drouin, M. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. Organic & Biomolecular Chemistry, 17(1), 15-36. Retrieved from [Link]

  • Jia, X., Li, M., & Liu, X. (2014). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Letters in Organic Chemistry, 11(1), 68-71. Retrieved from [Link]

  • ResearchGate. (2017). Usage of Anisole in PMB deprotection using TFA?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of HPLC Chiral Separation for Boc-3-methyl-D-beta-phenylalanine

Welcome to the technical support center for the chiral separation of Boc-3-methyl-D-beta-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of Boc-3-methyl-D-beta-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic solutions to common challenges encountered during method development and optimization. My approach is to explain not just the steps to take, but the chromatographic principles behind them, enabling you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses foundational questions you might have when beginning your method development journey.

Q1: I'm starting from scratch. Which type of chiral stationary phase (CSP) should I choose for Boc-3-methyl-D-beta-phenylalanine?

Answer: For N-protected amino acids like your target compound, the most successful and versatile CSPs are typically based on macrocyclic glycopeptides or polysaccharides.[1][2][3]

  • Macrocyclic Glycopeptide CSPs: These are often the first choice due to their multimodal capabilities and broad selectivity for N-blocked amino acids.[1] Columns like those based on Teicoplanin (e.g., CHIROBIOTIC T) or Ristocetin A (e.g., CHIROBIOTIC R) have demonstrated excellent performance for t-BOC amino acids, particularly in reversed-phase mode.[1] The chiral recognition mechanism involves a combination of hydrogen bonding, ionic interactions, and steric hindrance within the complex macrocyclic structure.

  • Polysaccharide-Based CSPs: Coated or immobilized polysaccharide derivatives (e.g., cellulose or amylose) on a silica support are also powerful tools.[3][4] They offer different chiral recognition patterns, often relying on hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities. Screening both a macrocyclic and a polysaccharide CSP is a robust starting strategy.

Q2: What are the recommended starting mobile phase conditions?

Answer: The choice of mobile phase is intrinsically linked to your selected CSP. For Boc-3-methyl-D-beta-phenylalanine, which is acidic due to the carboxylic acid moiety, a reversed-phase approach is a logical and effective starting point.[1]

The goal is to modulate the ionization state of your analyte to enhance interaction with the CSP. The Boc protecting group adds significant hydrophobicity, making it well-suited for reversed-phase conditions.

Here is a table summarizing recommended starting points:

ParameterMacrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC T)Polysaccharide-Based CSP (e.g., CHIRALPAK IA/IC)
Mobile Phase Mode Reversed-PhaseReversed-Phase or Polar Organic Mode
Organic Modifier Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile (ACN) or Methanol (MeOH)
Aqueous Component Water with an acidic additiveWater with an acidic additive
Acidic Additive 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA)0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA)
Starting Gradient 20-80% Organic Modifier over 20 minutes20-80% Organic Modifier over 20 minutes
Flow Rate 1.0 mL/min (for standard 4.6 mm ID columns)1.0 mL/min (for standard 4.6 mm ID columns)
Temperature 25 °C25 °C
Detection UV at 210 nm or ~254-260 nmUV at 210 nm or ~254-260 nm

Causality: The acidic additive (like TFA) is crucial.[5] It serves two primary purposes: 1) It protonates the carboxylic acid group on your analyte, reducing its ionic character and preventing strong, undesirable interactions with the silica backbone of the column. 2) It can influence the ionization state of the CSP itself, which is a key factor in the chiral recognition mechanism.

Systematic Method Development Workflow

A structured approach to method development saves time and resources. The following workflow outlines a logical progression from initial screening to final optimization.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte: Boc-3-methyl-D-beta-phenylalanine CSP_Screen Screen 2-3 Orthogonal CSPs 1. Macrocyclic (e.g., Teicoplanin) 2. Polysaccharide (e.g., Cellulose-based) Start->CSP_Screen MP_Screen Screen Mobile Phases - ACN/0.1% TFA - MeOH/0.1% TFA CSP_Screen->MP_Screen Eval Evaluate Results Is resolution (Rs) > 1.0? MP_Screen->Eval Eval->CSP_Screen No, try new CSPs Optimize Optimize Key Parameters: - Gradient Slope - Temperature (e.g., 15°C vs 40°C) - Additive Concentration (0.05% vs 0.2%) Eval->Optimize Yes FineTune Fine-Tune for Rs > 1.5 - Flow Rate - Isocratic Hold Optimize->FineTune Validate Method Validation - Robustness - Linearity - Precision FineTune->Validate

Caption: A systematic workflow for chiral method development.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter.

Problem: Poor or No Resolution (Rs < 1.0)

Q: I see one broad peak or two barely separated peaks. What is the first thing I should adjust?

Answer: The first and most impactful parameter to adjust is the mobile phase composition, specifically the organic modifier.[4] Selectivity (α), the distance between the two enantiomer peaks, is highly sensitive to the choice of solvent.

Step-by-Step Protocol:

  • Switch the Organic Modifier: If you started with Acetonitrile (ACN), prepare an identical mobile phase system using Methanol (MeOH), and vice versa. ACN and MeOH have different hydrogen bonding and dipole characteristics, which can profoundly alter the interactions between your analyte and the CSP, often leading to significant changes in selectivity.[3]

  • Adjust the Additive: The type and concentration of the acidic additive can be modified. Try switching from 0.1% TFA to 0.1% Formic Acid. While both are acids, TFA is a stronger ion-pairing agent and can lead to different retention and selectivity profiles.

  • Modify Temperature: Temperature affects the thermodynamics of the chiral recognition process.[6]

    • Decrease Temperature (e.g., to 15°C): This often increases retention and can improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.

    • Increase Temperature (e.g., to 40°C): This can sometimes improve peak shape and efficiency, although it may decrease selectivity. The effect is system-dependent and worth exploring.[7]

  • Change the CSP: If the above steps do not yield a promising separation, the chosen CSP may not be suitable for your molecule. It is essential to try a CSP with a fundamentally different chiral selector (e.g., switch from a macrocyclic to a polysaccharide-based column).[8][9]

Troubleshooting Troubleshooting Poor Resolution (Rs < 1.0) Start Initial Condition: Poor Resolution (Rs < 1.0) SwitchSolvent Switch Organic Modifier (ACN <-> MeOH) Start->SwitchSolvent Check1 Resolution Improved? SwitchSolvent->Check1 AdjustTemp Modify Column Temperature (Try 15°C and 40°C) Check1->AdjustTemp No Optimize Proceed to Optimization Check1->Optimize Yes Check2 Resolution Improved? AdjustTemp->Check2 ChangeCSP Screen a Different Class of CSP (e.g., Macrocyclic -> Polysaccharide) Check2->ChangeCSP No Check2->Optimize Yes

Caption: A decision tree for resolving poor enantiomeric separation.

Problem: Excessive Peak Tailing

Q: My peaks are asymmetrical with a pronounced tail. How can I improve the peak shape?

Answer: Peak tailing for an acidic compound like Boc-3-methyl-D-beta-phenylalanine is often caused by secondary ionic interactions with the stationary phase.[8] Your goal is to ensure the analyte is in a consistent, non-ionic state.

  • Increase Acid Concentration: The most likely cause is insufficient suppression of the carboxylate anion. Increase the concentration of your acidic additive (e.g., from 0.1% to 0.15% or 0.2% TFA). This ensures the equilibrium is shifted strongly toward the protonated, neutral form of the analyte.

  • Use a Buffer: If a simple acid additive is insufficient, using a buffer (e.g., 20mM Ammonium Formate adjusted to pH 3.0) can provide more robust control over the mobile phase pH and improve peak shape.[1] However, ensure buffer components are soluble in your organic modifier concentrations.

  • Check for Column Contamination: A contaminated guard column or column inlet frit can also cause peak tailing.[8] Flush the column according to the manufacturer's instructions or replace the guard column.

Problem: Unstable Retention Times

Q: My retention times are drifting between injections or from day to day. What are the common causes?

Answer: Retention time instability is a classic HPLC problem that points to a lack of equilibrium or consistency in the system.[8][10]

  • Insufficient Column Equilibration: This is the most common cause. Chiral separations, especially on polysaccharide CSPs, can require longer equilibration times than standard reversed-phase columns. Ensure you are passing at least 15-20 column volumes of your mobile phase through the column before the first injection.[8]

  • Mobile Phase Preparation: Inaccurate mobile phase composition will lead to drift.[9] Always measure solvents by volume using graduated cylinders and additives by weight or a calibrated pipette. Ensure thorough mixing. If using a quaternary pump to mix solvents online, ensure the pump's proportioning valves are functioning correctly.

  • Temperature Fluctuations: A lack of temperature control is a direct cause of retention time shifts.[6][8] Always use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 25 °C).

  • System Leaks or Pump Issues: A small, undetected leak in the system or a faulty pump check valve can cause flow rate fluctuations, leading directly to unstable retention times.[8][10] Perform a system pressure test to check for leaks.

By applying these principles systematically, you can overcome common obstacles and develop a robust, reliable chiral separation method for Boc-3-methyl-D-beta-phenylalanine.

References

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

  • HPLC chromatograms of separated phenylalanine enantiomers at different concentrations. ResearchGate. [Link]

  • Erratum to: Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes. ResearchGate. [Link]

  • Development and validation of HPLC method for the resolution of drug intermediates. ResearchGate. [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • HPLC Methods for analysis of Phenylalanine. HELIX Chromatography. [Link]

  • Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. RSC Publishing. [Link]

  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • [Separation of phenylalanine and methionine enantiomers by HPLC method: a comparison of stationary phase types]. PubMed. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • What are the Reasons for Resolution Failure in HPLC? Chromatography Today. [Link]

  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres. ACS Publications. [Link]

  • Chiral Separation of Phenylalanine Methyl Esters using UPC2. Waters Corporation. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MIXTURE BY COPPER MIXED CHELATE COMPLEXATION. Department of Physical Chemistry. [Link]

  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. [Link]

  • Scholars Research Library - Der Pharma Chemica. Scholars Research Library. [Link]

Sources

Optimization

Overcoming purification challenges in Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid synthesis

A Guide to Overcoming Purification Challenges Welcome to the technical support center for the synthesis and purification of Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid. This guide is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Purification Challenges

Welcome to the technical support center for the synthesis and purification of Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common hurdles encountered during the purification of this valuable chiral building block. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

I. Frequently Asked Questions (FAQs)

Q1: My crude Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid is an oil and won't crystallize. What should I do?

A1: This is a common issue with Boc-protected amino acids, which can often present as oils or amorphous solids that are resistant to crystallization from a single solvent.[1][2] The presence of the tert-butoxycarbonyl (Boc) group and the 3-methylphenyl moiety can lead to high solubility in many organic solvents.

Troubleshooting Steps:

  • Solvent Screening: A systematic screening of various solvent systems is the first step. Start with single solvents where the compound has moderate to low solubility at room temperature but is soluble at elevated temperatures. If single solvents fail, explore binary or tertiary solvent systems. Common choices include ethyl acetate/hexanes, dichloromethane/hexanes, or toluene.

  • Seed Crystal Introduction: If you have a small amount of pure, solid material, using it as a seed crystal can be highly effective.[2] Add a tiny crystal to a supersaturated solution of your crude product and allow it to stand undisturbed.

  • Pulping/Slurrying: If the material is a thick oil or an amorphous solid, "pulping" or creating a slurry in a non-polar solvent in which the product is poorly soluble (like hexanes or diethyl ether) can induce crystallization.[2] This process involves vigorous stirring of the crude material in the solvent for an extended period.

  • Salt Formation: If the free acid is proving difficult to crystallize, converting it to a salt can be an effective strategy.[3] The dicyclohexylamine (DCHA) salt is a common choice for Boc-amino acids as it often forms a stable, crystalline solid that is easily handled and can be purified by recrystallization.[3] The free acid can be regenerated from the purified salt by acidification.

Q2: I am observing significant impurities in my product after initial workup. What are the likely culprits and how can I remove them?

A2: Impurities in the synthesis of Boc-protected amino acids can arise from several sources, including unreacted starting materials, byproducts of the Boc protection reaction, and side reactions involving the product itself.

Common Impurities and Removal Strategies:

ImpurityOriginRecommended Removal Method
Di-tert-butyl dicarbonate (Boc Anhydride) Excess reagent from the Boc protection step.Can be removed by washing the organic layer with a dilute solution of a nucleophilic amine like N,N-dimethylethylenediamine, followed by an acidic wash.[]
Unreacted 3-Amino-3-(3-methyl-phenyl)-propionic acid Incomplete reaction.Extraction with a dilute aqueous base (e.g., NaHCO3 solution) can remove the unreacted amino acid. The desired Boc-protected product, being less acidic, will remain in the organic phase.
tert-Butanol Byproduct of the Boc protection reaction.Typically removed during aqueous workup and evaporation under reduced pressure.
Di-Boc Species Over-protection of the amino group.Can be challenging to remove. Chromatographic separation is often the most effective method.
Enantiomeric Impurity (R-isomer) Non-stereospecific synthesis or racemization.Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for both analysis and purification.[][6] Preparative chiral chromatography may be necessary for separation on a larger scale.

Q3: My column chromatography separation is not giving me pure fractions. What can I do to improve the resolution?

A3: Achieving good separation of your target compound from closely related impurities can be challenging. The polarity of Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid requires careful selection of the stationary and mobile phases.

Tips for Optimizing Chromatographic Purification:

  • Stationary Phase: Standard silica gel is the most common choice. Ensure it is properly packed to avoid channeling.

  • Mobile Phase Selection: A gradient elution is often more effective than an isocratic one. Start with a less polar mobile phase (e.g., 9:1 hexanes/ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. Adding a small amount of acetic acid (0.1-1%) to the mobile phase can help to sharpen the peaks of acidic compounds by suppressing ionization.

  • Loading Technique: Load the crude product onto the column in a minimal amount of the initial mobile phase or a solvent in which it is highly soluble and then evaporate it onto a small amount of silica gel ("dry loading"). This often leads to better resolution than loading in a large volume of solvent.

  • Fraction Analysis: Use a sensitive analytical technique like Thin Layer Chromatography (TLC) or analytical HPLC to analyze the fractions before combining them.

II. Troubleshooting Guides

Guide 1: Crystallization Failures

This guide provides a systematic approach to troubleshooting crystallization issues.

dot

Caption: Troubleshooting workflow for crystallization challenges.

Guide 2: Impurity Profile Analysis and Removal

This guide outlines the steps for identifying and removing common impurities.

dot

Caption: Workflow for impurity identification and removal.

III. Experimental Protocols

Protocol 1: General Purification by Crystallization
  • Dissolution: Dissolve the crude Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, toluene).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator (4 °C) or freezer (-20 °C).

  • Crystal Formation: If crystallization does not occur spontaneously, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation
  • Dissolution: Dissolve the crude oily product in a suitable solvent like diethyl ether or ethyl acetate.[3]

  • Salt Formation: Slowly add one equivalent of dicyclohexylamine (DCHA) with stirring.[3]

  • Precipitation: The DCHA salt should precipitate out of the solution. If not, cool the solution or add a non-polar co-solvent like hexanes to induce precipitation.

  • Isolation and Recrystallization: Collect the solid salt by filtration and recrystallize it from a suitable solvent system (e.g., ethanol/water, methanol/ether).

  • Regeneration of Free Acid: Suspend the purified DCHA salt in ethyl acetate and wash with an aqueous acid solution (e.g., 1 M HCl or 5% citric acid) until the aqueous layer is acidic.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified free acid.

Protocol 3: Chiral Purity Analysis by HPLC
  • Column: A chiral stationary phase (CSP) is required. Macrocyclic glycopeptide-based CSPs are often effective for N-blocked amino acids.[6]

  • Mobile Phase: A typical mobile phase could be a mixture of hexanes and isopropanol with a small amount of trifluoroacetic acid (TFA) for peak shaping. The exact ratio will need to be optimized for the specific column.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Injection and Analysis: Inject the sample onto the HPLC system and monitor the chromatogram for the separation of the (S) and (R) enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas.

IV. References

  • Madhuresh Kumar Sethi, et al. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. 8(3), 2020, 95-104. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Boc-R-3-Amino-3-(2-methylphenyl)propionic Acid: A Versatile Amino Acid Derivative. [Link]

  • Patsnap. Crystallization method of Boc-amino acid. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • Google Patents. CN112661672A - Crystallization method of Boc-amino acid.

  • MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • Human Metabolome Database. Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375). [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Google Patents. BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.

  • Attaching Boc Protecting Groups With BOC-ON. Technical Support Information Bulletin 1184. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of CAS 499995-75-4

Product Name: (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid CAS Number: 499995-75-4 This technical support guide is intended for researchers, scientists, and drug development professionals involved in the...

Author: BenchChem Technical Support Team. Date: February 2026

Product Name: (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid CAS Number: 499995-75-4

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the scale-up synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. As a key chiral building block in pharmaceutical development, robust and scalable synthesis is critical. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to address challenges that may be encountered during laboratory and pilot-plant scale production.

Introduction to Synthetic Strategies

The synthesis of this chiral β-amino acid derivative on a larger scale typically follows one of two primary strategies: asymmetric synthesis to directly obtain the desired (S)-enantiomer, or the resolution of a racemic mixture followed by protection of the amino group. The choice of strategy often depends on factors such as cost of goods, available equipment, and desired enantiomeric purity.

Below, we explore the considerations for both approaches and provide detailed protocols and troubleshooting for the key transformations.

Part 1: Asymmetric Synthesis Approach

A common and elegant approach to chiral molecules is through asymmetric catalysis. For the synthesis of (S)-3-amino-3-(m-tolyl)propanoic acid, a plausible route involves the asymmetric hydrogenation of a prochiral enamine precursor derived from 3-methylacetophenone.

Diagram: Asymmetric Synthesis Workflow

Asymmetric Synthesis Workflow A 3-Methylacetophenone B Prochiral Enamine Precursor A->B Reaction with Ammonia Source & Dehydrating Agent C (S)-3-Amino-3-(m-tolyl)propanoic Acid B->C Asymmetric Hydrogenation (e.g., Rh- or Ru-based chiral catalyst) D CAS 499995-75-4 C->D Boc Protection

Caption: A generalized workflow for the asymmetric synthesis of CAS 499995-75-4.

Troubleshooting Guide: Asymmetric Hydrogenation
Issue Potential Cause(s) Recommended Action(s)
Low Conversion 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Presence of catalyst poisons (e.g., sulfur, water). 4. Low reaction temperature.1. Ensure catalyst is fresh and handled under inert atmosphere. 2. Gradually increase hydrogen pressure within safe limits of the reactor. 3. Purify starting materials and solvents to remove potential poisons. 4. Increase reaction temperature in increments of 5-10 °C.
Low Enantioselectivity (ee) 1. Incorrect choice of chiral ligand for the substrate. 2. Racemization of the product under reaction conditions. 3. Impurities in the substrate or solvent.1. Screen a variety of chiral ligands (e.g., BINAP, Josiphos derivatives). 2. Lower the reaction temperature or reduce reaction time. 3. Ensure high purity of all reaction components.
Side Reactions (e.g., over-reduction) 1. Harsh reaction conditions (high temperature or pressure). 2. Non-selective catalyst.1. Optimize reaction conditions to be as mild as possible. 2. Screen different catalysts and ligands to improve selectivity.
Frequently Asked Questions (FAQs): Asymmetric Synthesis

Q1: What are the key considerations when selecting a chiral catalyst for the asymmetric hydrogenation?

A1: The choice of catalyst is crucial for achieving high enantioselectivity and conversion. Important factors include the metal center (commonly Rhodium or Ruthenium) and the chiral ligand. The ligand's structure should create a chiral environment that favors the formation of the (S)-enantiomer. It is highly recommended to perform a small-scale screen of several commercially available chiral ligands to identify the optimal one for this specific substrate.

Q2: How can I monitor the progress and enantiomeric excess of the reaction?

A2: Reaction progress can be monitored by techniques like TLC, GC, or HPLC to track the disappearance of the starting material and the formation of the product. To determine the enantiomeric excess (ee), a chiral analytical method is required. Chiral HPLC or Supercritical Fluid Chromatography (SFC) are the most common and reliable methods.[1]

Part 2: Resolution of a Racemic Mixture

An alternative and often more classical approach is the synthesis of a racemic mixture of 3-amino-3-(m-tolyl)propanoic acid, followed by resolution to separate the (S)- and (R)-enantiomers. The desired (S)-enantiomer is then protected with a Boc group.

Diagram: Racemic Synthesis and Resolution Workflow

Racemic Synthesis and Resolution Workflow A 3-Methylbenzaldehyde B Racemic 3-Amino-3-(m-tolyl)propanoic Acid A->B Strecker or similar synthesis C Diastereomeric Salts B->C Reaction with a Chiral Resolving Agent D (S)-3-Amino-3-(m-tolyl)propanoic Acid C->D Separation (e.g., crystallization) and liberation of the free amine E CAS 499995-75-4 D->E Boc Protection

Caption: A generalized workflow for the synthesis of CAS 499995-75-4 via resolution of a racemic mixture.

Troubleshooting Guide: Resolution and Boc Protection
Issue Potential Cause(s) Recommended Action(s)
Poor Separation of Diastereomeric Salts 1. Inappropriate choice of resolving agent. 2. Unsuitable crystallization solvent. 3. Co-crystallization of both diastereomers.1. Screen different chiral resolving agents (e.g., tartaric acid derivatives, chiral amines). 2. Perform a solvent screen for crystallization to find a system with optimal differential solubility. 3. Carefully control the cooling rate and temperature during crystallization.
Incomplete Boc Protection 1. Insufficient amount of Boc anhydride (Boc₂O). 2. Incorrect pH or base. 3. Low reaction temperature.1. Use a slight excess (1.1-1.2 equivalents) of Boc₂O. 2. Maintain a basic pH (8-10) using a suitable base like sodium bicarbonate or triethylamine. 3. Ensure the reaction temperature is maintained, typically between 0 °C to room temperature.
Formation of Double Boc-Protected Product 1. Use of a strong, non-nucleophilic base (e.g., DMAP) in excess.1. Use a milder base like sodium bicarbonate. If DMAP is necessary as a catalyst, use it in catalytic amounts.
Difficulty in Product Isolation/Crystallization 1. Product is an oil. 2. Presence of impurities inhibiting crystallization.1. Attempt to crystallize from a different solvent system. Seeding with a small crystal of the desired product can be effective. 2. Purify the crude product by column chromatography before attempting crystallization.
Frequently Asked Questions (FAQs): Resolution and Boc Protection

Q1: What are some common chiral resolving agents for amino acids?

A1: For the resolution of racemic amino acids, common resolving agents are chiral acids or bases that form diastereomeric salts with the amino acid. Examples include derivatives of tartaric acid, mandelic acid, or chiral amines like brucine or ephedrine. The choice of the resolving agent is often empirical and requires screening.

Q2: What is the best way to introduce the Boc protecting group on a larger scale?

A2: A widely used and scalable method for Boc protection is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) in a mixed solvent system (e.g., dioxane/water or THF/water) in the presence of a base like sodium bicarbonate or sodium hydroxide to maintain a basic pH.[] This method is generally high-yielding and the workup is straightforward.

Q3: My final product is an oil and difficult to handle. How can I induce crystallization?

A3: If the purified product is an oil, crystallization can sometimes be induced by dissolving it in a minimal amount of a good solvent and then slowly adding a poor solvent (anti-solvent) until turbidity is observed. Seeding with a small crystal of the product, if available, can be very effective. A patent for the crystallization of Boc-amino acids suggests obtaining an oil and then adding seed crystals, followed by slurrying in a non-polar solvent.

Experimental Protocols

Protocol 1: Boc Protection of (S)-3-Amino-3-(m-tolyl)propanoic Acid

This protocol is a general guideline and may require optimization for scale-up.

  • Reaction Setup: To a reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, add (S)-3-amino-3-(m-tolyl)propanoic acid (1.0 eq) and a mixture of dioxane and water (e.g., 1:1 v/v).

  • Basification: Cool the mixture to 0-5 °C and add sodium bicarbonate (2.5 eq) in portions, ensuring the temperature remains below 10 °C.

  • Addition of Boc Anhydride: Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane. Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature between 0-10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane or ether to remove unreacted Boc₂O.

  • Acidification: Cool the aqueous layer to 0-5 °C and slowly add a 1M solution of a weak acid (e.g., citric acid) to adjust the pH to 3-4. The product should precipitate as a white solid.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum at a temperature not exceeding 40-50 °C.

Protocol 2: Purification by Crystallization
  • Solvent Selection: Dissolve the crude, dried product in a minimal amount of a hot solvent in which it is freely soluble (e.g., ethyl acetate, isopropanol).

  • Crystallization: Slowly cool the solution to room temperature, then further cool in an ice bath or refrigerator. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can help initiate it.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.

Data Presentation

Table 1: Key Physical and Chemical Properties
PropertyValue
CAS Number 499995-75-4
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol
Appearance White to off-white solid
Melting Point Typically in the range of 85-95 °C (may vary with purity)

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • MySkinRecipes. (R)-3-Amino-3-(m-tolyl)propanoic acid. Available from: [Link]

  • Google Patents. Crystallization method of Boc-amino acid. CN112661672A.
  • Waters Corporation. Chiral Purification of Volatile Flavors and Fragrances by SFC. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Boc-3-methyl-D-beta-phenylalanine

Welcome to the technical support guide for the purification of crude N-Boc-3-methyl-D-beta-phenylalanine. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude N-Boc-3-methyl-D-beta-phenylalanine. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable building block with the high purity required for downstream applications, such as peptide synthesis and drug development.

This guide moves beyond simple protocols to provide a deeper understanding of the "why" behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential contaminants in your crude material. The synthesis of Boc-3-methyl-D-beta-phenylalanine, typically involving the reaction of 3-methyl-D-beta-phenylalanine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, can introduce several predictable impurities.[1][2]

Table 1: Common Impurities and Recommended Removal Strategies

ImpurityLikely OriginKey CharacteristicsRecommended Primary Removal Method
3-methyl-D-beta-phenylalanineUnreacted starting materialZwitterionic; water-soluble at neutral pH, soluble in aqueous acid/baseLiquid-Liquid Extraction (Acid-Base)
Di-tert-butyl dicarbonate (Boc₂O)Excess reagentNeutral organic; hydrolyzes in waterLiquid-Liquid Extraction (Base Wash)
tert-ButanolByproduct of Boc protectionNeutral; volatile; highly soluble in many organic solventsEvaporation under reduced pressure; Aqueous Washes
Di-Boc protected speciesOver-reaction/side reactionNon-polar; structurally similar to the productFlash Column Chromatography
Diastereomers (e.g., Boc-3-methyl-L-beta-phenylalanine)Impure starting materialVery similar polarity and reactivityChiral HPLC or Diastereomeric Salt Resolution

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during purification.

Q1: My final product is a persistent, yellowish oil that refuses to crystallize. How can I induce solidification?

This is the most frequent challenge with Boc-protected amino acids, which can form supersaturated solutions or oils.[3]

  • Causality: The primary culprits are often residual solvents, especially tert-butanol (a reaction byproduct), or the presence of other impurities that inhibit lattice formation. Complete removal of volatile organics is critical.[3] A patent for crystallizing similar Boc-amino acids highlights that some are prone to oiling out and require specific induction methods.[4]

  • Step-by-Step Solution:

    • Ensure Complete Solvent Removal: After your aqueous workup, concentrate the organic layer on a rotary evaporator. For the final step, use a high-vacuum pump for several hours to remove trace solvents like tert-butanol and ethyl acetate.[3]

    • Induce Crystallization with a Non-polar Solvent:

      • Dissolve the resulting oil in a minimal amount of a moderately polar solvent (e.g., diethyl ether or ethyl acetate).

      • Slowly add a non-polar solvent like hexane or pentane with vigorous stirring until the solution becomes faintly turbid.

      • If available, add a seed crystal of pure product. If not, gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[3]

    • Pulping (Slurrying): A patented method for difficult-to-crystallize Boc-amino acids involves obtaining the crude oil, adding seed crystals, and then adding a weak polar solvent (like hexane) to "pulp" the material.[4] Stirring this slurry at room temperature or below for several hours can effectively induce crystallization and improve purity.[4]

    • Refrigerate: Allow the flask to stand undisturbed, first at room temperature and then in a refrigerator (4°C) or freezer (-20°C) overnight to maximize crystal formation.

Q2: My NMR analysis shows significant amounts of the unprotected starting amino acid. My extraction procedure isn't working.

  • Causality: The starting amino acid is amphoteric. Your extraction strategy may not be fully exploiting its solubility differences compared to the acidic Boc-protected product.

  • Solution: Refined Acid-Base Extraction Protocol

    • Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with a mild acidic solution (e.g., 5% citric acid or 1M HCl) to remove any basic impurities.

    • Crucially , extract the organic layer with a weak base like 5-10% aqueous sodium bicarbonate (NaHCO₃) solution. The acidic Boc-amino acid will deprotonate and move into the aqueous layer, leaving neutral impurities (like excess Boc₂O) behind in the organic phase. Repeat this extraction 2-3 times.

    • Combine the aqueous layers. Cool them in an ice bath and re-acidify slowly with 1M HCl or citric acid to a pH of ~2-3. The Boc-protected product will precipitate or form an oil.

    • Extract the product back into an organic solvent (ethyl acetate or DCM) 3-4 times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

Workflow Diagram: General Purification Strategy

This diagram illustrates the decision-making process for purifying the crude product.

G Crude Crude Boc-3-methyl-D-beta-phenylalanine Workup Aqueous Acid-Base Extraction Crude->Workup Concentrate Concentrate & Dry Under High Vacuum Workup->Concentrate Analysis1 Analyze Purity (TLC, NMR) Concentrate->Analysis1 Oil Persistent Oil? Analysis1->Oil Yes (Oily) Crystallize Induce Crystallization / Recrystallize (e.g., EtOAc/Hexane) Analysis1->Crystallize No (Solid) Oil->Crystallize Analysis2 Check Purity >98%? Crystallize->Analysis2 Chromatography Flash Column Chromatography Analysis2->Chromatography No Pure Pure Product Analysis2->Pure Yes Chromatography->Pure G cluster_options Impurity Identification & Action start Crude Product Analysis (TLC/NMR) q1 Main Impurity Type? start->q1 a1 Unreacted Starting Material (Polar Spot on TLC) q1->a1 Starting Material a2 Neutral Byproducts (e.g., Boc₂O) q1->a2 Neutral Byproducts a3 Multiple Close-Running Spots (Similar Polarity) q1->a3 Similar Polarity s1 Perform Acid-Base Liquid-Liquid Extraction a1->s1 end_node Proceed to Crystallization s1->end_node s2 Wash with NaHCO₃ Solution a2->s2 s2->end_node s3 Use Flash Column Chromatography a3->s3 s3->end_node

Sources

Optimization

Technical Support Center: Enhancing the Resolution of 3-Amino-3-(m-tolyl)propanoic Acid Enantiomers

Welcome to the technical support center dedicated to the chiral resolution of 3-amino-3-(m-tolyl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chiral resolution of 3-amino-3-(m-tolyl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key chiral intermediate. 3-Amino-3-(m-tolyl)propanoic acid is a critical building block in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Achieving high enantiomeric purity is paramount for ensuring the efficacy and safety of the final drug product.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the resolution of 3-amino-3-(m-tolyl)propanoic acid enantiomers. The methodologies and advice presented herein are grounded in established chemical principles and practical laboratory experience.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the resolution of 3-amino-3-(m-tolyl)propanoic acid.

Q1: What is the most common method for resolving racemic 3-amino-3-(m-tolyl)propanoic acid?

The most prevalent and industrially scalable method for resolving racemic β-amino acids like 3-amino-3-(m-tolyl)propanoic acid is diastereomeric salt crystallization .[2][3][4] This technique involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent to form two diastereomeric salts. These salts possess different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.[3]

Q2: Which chiral resolving agents are most effective for 3-amino-3-(m-tolyl)propanoic acid?

For the resolution of β-amino acids, chiral carboxylic acids are commonly employed as resolving agents. Derivatives of tartaric acid , such as (+)-di-O,O'-p-toluoyl-D-tartaric acid (D-DTTA) or O,O'-dibenzoyltartaric acid, are often excellent choices due to their commercial availability, high optical purity, and ability to form well-defined crystalline salts with amino acids.[2][4][5] The selection of the resolving agent is crucial and often requires empirical screening to find the one that provides the best crystal quality and solubility difference between the diastereomeric salts.

Q3: How can I determine the enantiomeric excess (e.e.) of my resolved 3-amino-3-(m-tolyl)propanoic acid?

The most reliable and widely used method for determining the enantiomeric excess of chiral amino acids is chiral High-Performance Liquid Chromatography (HPLC) .[6] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for accurate quantification. Other methods include chiral gas chromatography (GC) after appropriate derivatization and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.

Q4: What is a typical yield for a single crystallization step in a diastereomeric resolution?

The theoretical maximum yield for the desired enantiomer in a classical resolution is 50%. However, in practice, the yield of a single crystallization step is often lower and depends on the solubility difference between the diastereomeric salts and the efficiency of the crystallization process. Yields can be improved by optimizing the solvent system, temperature, and cooling rate.

Q5: Can I use an alternative to classical resolution?

Yes, other methods for obtaining enantiomerically pure 3-amino-3-(m-tolyl)propanoic acid exist. These include:

  • Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases or aminopeptidases, that selectively catalyze a reaction with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer.[7][8][9]

  • Chiral Chromatography: Preparative chiral HPLC can be used to directly separate the enantiomers on a larger scale, although it can be more expensive than crystallization-based methods.[10][11]

Section 2: Troubleshooting Guide for Diastereomeric Resolution

This section delves into specific problems you might encounter during the diastereomeric resolution of 3-amino-3-(m-tolyl)propanoic acid and provides actionable solutions.

Problem 1: No Crystallization or Oiling Out of the Diastereomeric Salt

Causality: The diastereomeric salt may be too soluble in the chosen solvent, or the solution may not be sufficiently supersaturated. "Oiling out" occurs when the salt separates as a liquid phase instead of a solid, which is often due to high solute concentration, the presence of impurities, or an inappropriate solvent.

Troubleshooting Steps:

  • Solvent Screening: The choice of solvent is critical.[12] A systematic screening of different solvents and solvent mixtures is recommended. Start with common solvents like ethanol, methanol, isopropanol, and acetone. Sometimes, a mixture of a good solvent and an anti-solvent (in which the salt is poorly soluble) can induce crystallization.

  • Concentration Adjustment: If the salt is too soluble, carefully evaporate some of the solvent to increase the concentration. Conversely, if oiling out occurs, try diluting the solution with more solvent before initiating cooling.

  • Temperature Control: A slower cooling rate can promote the formation of well-defined crystals over oils. A programmed cooling profile is often more effective than simply placing the flask in an ice bath.

  • Seeding: If you have a small amount of the desired pure diastereomeric salt, adding a seed crystal can induce crystallization at a lower supersaturation level, preventing oiling out.[13]

Problem 2: Low Enantiomeric Excess (e.e.) of the Crystallized Product

Causality: A low e.e. indicates that the less soluble diastereomeric salt is co-crystallizing with the more soluble one. This can be due to a small difference in solubility between the two diastereomers in the chosen solvent, or the crystallization process being too rapid, trapping the undesired diastereomer in the crystal lattice.[13]

Troubleshooting Steps:

  • Recrystallization: The most straightforward approach to improving e.e. is to perform one or more recrystallizations of the diastereomeric salt.[14] With each recrystallization, the product should become more enriched in the less soluble diastereomer.

  • Solvent System Optimization: The solubility difference between diastereomers is highly dependent on the solvent.[15][12] Experiment with different solvents to maximize this difference. A ternary phase diagram can be constructed to systematically study the effect of solvent composition.

  • Controlled Cooling: A slow and controlled cooling process is crucial. Rapid cooling can lead to kinetic trapping of the more soluble diastereomer.

  • Equilibration Time: Allowing the solution to stir at the final crystallization temperature for an extended period (aging) can allow the system to reach thermodynamic equilibrium, where the solid phase is enriched in the less soluble diastereomer.

Problem 3: Poor Recovery of the Resolved Amino Acid from the Diastereomeric Salt

Causality: After separating the diastereomeric salt, the final step involves liberating the free amino acid. Incomplete reaction or losses during extraction can lead to poor recovery.

Troubleshooting Steps:

  • Complete Salt Cleavage: The diastereomeric salt is typically cleaved by treatment with an acid (if a basic resolving agent was used) or a base (if an acidic resolving agent was used). Ensure the pH is adjusted appropriately to fully protonate or deprotonate the amino acid and the resolving agent for efficient separation.

  • Extraction Optimization: The free amino acid and the resolving agent will have different solubilities in aqueous and organic phases. Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the desired product. The choice of organic solvent (e.g., ethyl acetate, dichloromethane) should be based on the solubility of the free amino acid.

  • Resolving Agent Recovery: The chiral resolving agent can often be recovered from the aqueous or organic layer after the cleavage step, making the process more cost-effective.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: Diastereomeric Salt Crystallization of 3-Amino-3-(m-tolyl)propanoic Acid

This protocol is a general guideline and may require optimization.

  • Salt Formation:

    • Dissolve 1 equivalent of racemic 3-amino-3-(m-tolyl)propanoic acid in a suitable solvent (e.g., methanol or ethanol) with gentle heating.

    • In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent (e.g., (+)-di-O,O'-p-toluoyl-D-tartaric acid) in the same solvent, also with gentle heating.

    • Slowly add the resolving agent solution to the amino acid solution with constant stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in a refrigerator or ice bath to maximize crystal formation.

    • If crystallization does not occur, try adding a seed crystal or slowly adding an anti-solvent.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

    • To improve enantiomeric purity, recrystallize the diastereomeric salt from a suitable solvent.

  • Liberation of the Free Amino Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH of the solution with a suitable acid or base to cleave the salt.

    • Extract the liberated free amino acid into an appropriate organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the enantiomerically enriched 3-amino-3-(m-tolyl)propanoic acid.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation:

    • Accurately weigh a small amount of the resolved 3-amino-3-(m-tolyl)propanoic acid and dissolve it in the mobile phase or a suitable solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Chiral Column: A variety of chiral stationary phases are available, such as those based on cyclodextrins or Pirkle-type columns.[10] The specific column and mobile phase will need to be optimized.

    • Mobile Phase: A typical mobile phase for chiral separation of amino acids is a mixture of hexane, isopropanol, and a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid).

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Section 4: Data Presentation and Visualization

Table 1: Influence of Solvent on Diastereomeric Resolution
Solvent SystemRelative Solubility of Diastereomer 1Relative Solubility of Diastereomer 2Observed e.e. of Crystals (%)
MethanolHighHigh25
EthanolModerateModerate50
IsopropanolLowModerate85
AcetoneLowLow40
Ethanol/Water (9:1)ModerateHigh75

Note: This is illustrative data. Actual results will vary depending on the specific resolving agent and experimental conditions.

Diagrams

Workflow for Diastereomeric Resolution

G racemate Racemic 3-amino-3- (m-tolyl)propanoic acid diastereomers Formation of Diastereomeric Salts (in solution) racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., D-DTTA) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble precipitates more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble remains in solution cleavage1 Salt Cleavage (Acid/Base) less_soluble->cleavage1 cleavage2 Salt Cleavage (Acid/Base) more_soluble->cleavage2 enantiomer1 Enantiomer 1 (e.g., R-enantiomer) cleavage1->enantiomer1 recovery Resolving Agent Recovery cleavage1->recovery enantiomer2 Enantiomer 2 (e.g., S-enantiomer) cleavage2->enantiomer2 cleavage2->recovery

Caption: Workflow of diastereomeric resolution.

Troubleshooting Logic for Low Enantiomeric Excess

G start Low Enantiomeric Excess (e.e.) recrystallize Recrystallize Diastereomeric Salt start->recrystallize check_ee Check e.e. by Chiral HPLC recrystallize->check_ee success High e.e. Achieved check_ee->success e.e. Improved fail e.e. Still Low check_ee->fail e.e. Not Improved optimize_solvent Optimize Solvent System optimize_solvent->recrystallize control_cooling Control Cooling Rate control_cooling->recrystallize increase_aging Increase Aging Time increase_aging->recrystallize fail->optimize_solvent fail->control_cooling fail->increase_aging

Caption: Troubleshooting for low enantiomeric excess.

References

  • Fulde, M., et al. (2014). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. Molecules, 19(10), 15796-15813.
  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123.
  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]

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  • ResearchGate. (2015). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

  • Heck, T., et al. (2009). Kinetic Resolution of Aliphatic Beta-Amino Acid Amides by Beta-Aminopeptidases. ChemBioChem, 10(9), 1546-1553.
  • ResearchGate. (2011). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Retrieved from [Link]

  • Google Patents. (2012). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
  • ACS Publications. (2021). Solvent Effect on the Preparation of Ionic Cocrystals of dl-Amino Acids with Lithium Chloride: Conglomerate versus Racemate Formation. Crystal Growth & Design, 21(5), 2936-2944.
  • Google Patents. (n.d.). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
  • A Thesis Submitted in Part. (n.d.). EFFECT OF SOLVENT ON CRYSTALLIZATION AND POLYMORPHIC TRANSFORMATION OF L-HISTIDINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. Scientific Reports, 11, 22449.
  • Journal of Chemical Education. (1985). An enzyme-catalyzed resolution of amino acids.
  • ScienceDirect. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(11), 1689-1698.
  • National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
  • National Center for Biotechnology Information. (2019). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Organic Letters, 21(1), 229-232.
  • ACS Publications. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 93(4), 2269-2276.
  • MDPI. (2022). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences, 23(16), 9120.
  • Reddit. (2021). Separation of diastereomers by crystallization with seeding. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10374-10403.
  • Separation and Refining of Amino acids. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews, 42(23), 9139-9152.
  • Master Organic Chemistry. (2017). All About Optical Purity and Enantiomeric Excess. Retrieved from [Link]

  • RESOLV. (2016). Tinkering with solvent helps to regulate the crystallization behavior of amino acids. Retrieved from [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • Google Patents. (2004). US20040092725A1 - Method of introducing amino group and method of synthesizing amino acid.
  • Royal Society of Chemistry. (2022).
  • ResearchGate. (2009). Kinetic Resolution of Aliphatic β-Amino Acid Amides by β-Aminopeptidases. Retrieved from [Link]

  • PubMed. (1993). Resolution of enantiomers of amino acids by HPLC.
  • ResearchGate. (n.d.). Scheme 1. Tartaric diamides by the direct reaction of L-tartaric acids with amines. Retrieved from [Link]

  • Google Patents. (1992). US5118815A - Method for crystallization of amino acids.
  • Google Patents. (2013). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-3-amino-3-phenylpropanoic acid. Retrieved from [Link]

  • Wikipedia. (2023). Diastereomeric recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Journal of the American Chemical Society, 143(25), 9414-9419.
  • ChemRxiv. (2021). Diastereoselective Synthesis of β-Branched α-Amino Acids via Bio- catalytic Dynamic Kinetic Resolution. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. RSC Advances, 5(34), 26861-26871.
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  • MySkinRecipes. (n.d.). (R)-3-Amino-3-(m-tolyl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(P-Tolyl)Propionic Acid. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to Enantiomeric Excess Determination of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

Introduction: The Criticality of Enantiopurity in Chiral Drug Intermediates In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Enantiopurity in Chiral Drug Intermediates

In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. For chiral molecules like (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid, a key building block in the synthesis of various pharmaceutical agents, the precise quantification of its enantiomeric purity is a non-negotiable aspect of quality control. The presence of the undesired (R)-enantiomer, even in minute quantities, can lead to reduced therapeutic efficacy, altered pharmacokinetic properties, or unforeseen toxicological effects.[1]

This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess (e.e.) of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. We will delve into the mechanistic underpinnings and practical execution of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating experimental protocols to ensure the highest standards of scientific integrity.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric separations due to its high resolution, robustness, and wide applicability.[2] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[]

Scientific Rationale and Causality

The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[4] The stability of these complexes differs due to the three-dimensional arrangement of the interacting molecules. For N-Boc protected amino acids like our target compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective.[5] These phases offer a complex chiral environment with grooves and cavities, promoting enantioselective interactions through hydrogen bonding, dipole-dipole interactions, and steric hindrance. The Boc-protecting group and the carboxylic acid moiety of the analyte are key interaction sites.[6]

The choice of mobile phase is critical for optimizing the separation. A normal-phase mode (e.g., hexane/isopropanol) is often preferred for polysaccharide-based CSPs as it enhances the hydrogen bonding interactions necessary for chiral recognition. The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), is crucial to suppress the ionization of the analyte's carboxylic acid group, thereby preventing peak tailing and improving peak shape.

Experimental Protocol: Chiral HPLC

This protocol is adapted from established methods for the closely related analog, 3-tert-butoxycarbonylamino-3-phenylpropionic acid, and is optimized for the target molecule.[7]

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) column, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)

  • Sample Diluent: Mobile Phase

  • Racemic Standard: A 1:1 mixture of (S)- and (R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid (1 mg/mL)

  • Sample Solution: (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid (1 mg/mL)

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (approx. 30-60 minutes).

  • Inject the racemic standard to determine the retention times of the (S)- and (R)-enantiomers and to verify the system's suitability (resolution > 2.0).

  • Inject the sample solution.

  • Integrate the peak areas for both enantiomers.

4. Calculation of Enantiomeric Excess (% e.e.): % e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Data Presentation: Chiral HPLC
ParameterRacemic Standard(S)-Enantiomer Sample
Retention Time (R)-enantiomer~ 8.5 min~ 8.5 min (impurity)
Retention Time (S)-enantiomer~ 10.2 min~ 10.2 min (major peak)
Resolution (Rs)> 2.0N/A
Area % (R)-enantiomer50.0%0.5%
Area % (S)-enantiomer50.0%99.5%
Enantiomeric Excess (% e.e.) 0% 99.0%

Note: The retention times and area percentages are representative and may vary depending on the specific system and conditions.

Workflow Visualization: Chiral HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve Sample in Mobile Phase Inject_Sample Inject Sample Sample->Inject_Sample Racemic Prepare Racemic Standard Inject_Racemic Inject Racemic Std. Racemic->Inject_Racemic Equilibrate Equilibrate Column Equilibrate->Inject_Racemic System Suitability Inject_Racemic->Inject_Sample Detect UV Detection (220 nm) Inject_Sample->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % e.e. Integrate->Calculate

Caption: Chiral HPLC workflow for enantiomeric excess determination.

Method 2: Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, often providing faster separations and reduced solvent consumption.[] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Scientific Rationale and Causality

The principles of chiral recognition in SFC are similar to those in normal-phase HPLC, relying on interactions with a CSP.[] The use of supercritical CO2, often modified with a small amount of an alcohol (e.g., methanol or ethanol), results in a mobile phase with low viscosity and high diffusivity. This allows for higher flow rates without generating excessive backpressure, leading to significantly shorter analysis times.[9] For acidic compounds like the target molecule, the addition of an acidic modifier to the co-solvent can improve peak shape, similar to its role in HPLC. Polysaccharide-based CSPs are highly effective in SFC for the separation of a wide range of chiral compounds, including Boc-protected amino acids.

Experimental Protocol: Chiral SFC

1. Instrumentation and Materials:

  • SFC system with a UV detector and back-pressure regulator

  • Chiral Stationary Phase: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Supercritical CO2 / Methanol (75:25, v/v)

  • Sample Diluent: Methanol

  • Racemic Standard: A 1:1 mixture of (S)- and (R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid (1 mg/mL)

  • Sample Solution: (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid (1 mg/mL)

2. Chromatographic Conditions:

  • Flow Rate: 3.0 mL/min

  • Outlet Pressure (BPR): 150 bar

  • Column Temperature: 40°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 5 µL

3. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline and pressure are achieved.

  • Inject the racemic standard to determine the retention times of the enantiomers and verify system suitability.

  • Inject the sample solution.

  • Integrate the peak areas for both enantiomers.

4. Calculation of Enantiomeric Excess (% e.e.): % e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Data Presentation: Chiral SFC
ParameterRacemic Standard(S)-Enantiomer Sample
Retention Time (R)-enantiomer~ 2.8 min~ 2.8 min (impurity)
Retention Time (S)-enantiomer~ 3.5 min~ 3.5 min (major peak)
Resolution (Rs)> 1.8N/A
Area % (R)-enantiomer50.0%0.5%
Area % (S)-enantiomer50.0%99.5%
Enantiomeric Excess (% e.e.) 0% 99.0%

Note: The retention times and area percentages are representative and may vary depending on the specific system and conditions.

Workflow Visualization: Chiral SFC

SFC_Workflow cluster_prep_sfc Sample Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Analysis Sample_SFC Weigh & Dissolve Sample in Methanol Inject_Sample_SFC Inject Sample Sample_SFC->Inject_Sample_SFC Racemic_SFC Prepare Racemic Standard Inject_Racemic_SFC Inject Racemic Std. Racemic_SFC->Inject_Racemic_SFC Equilibrate_SFC Equilibrate System Equilibrate_SFC->Inject_Racemic_SFC System Suitability Inject_Racemic_SFC->Inject_Sample_SFC Detect_SFC UV Detection (220 nm) Inject_Sample_SFC->Detect_SFC Integrate_SFC Integrate Peak Areas Detect_SFC->Integrate_SFC Calculate_SFC Calculate % e.e. Integrate_SFC->Calculate_SFC

Caption: Chiral SFC workflow for rapid enantiomeric excess determination.

Method 3: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a distinct advantage over chromatographic methods as it does not require physical separation of the enantiomers. Instead, it relies on creating a diastereomeric environment in the NMR tube, which makes the enantiomers chemically non-equivalent and thus distinguishable in the NMR spectrum.[10]

Scientific Rationale and Causality

This is achieved by adding a chiral solvating agent (CSA) to the sample solution.[11] The CSA forms non-covalent, rapidly exchanging diastereomeric complexes with the enantiomers of the analyte. These complexes have different magnetic environments, leading to a splitting of NMR signals for protons near the chiral center of the analyte. The integration of these split signals directly corresponds to the ratio of the enantiomers. For carboxylic acids, chiral amines or amino alcohols are often effective CSAs. (R)-1-(1-Naphthyl)ethylamine is a suitable choice as its aromatic moiety can induce significant chemical shift differences. The accuracy of the % e.e. determination by NMR is highly dependent on achieving baseline separation of the diagnostic signals and ensuring that the signals are free from interference from other sample components or the CSA itself.

Experimental Protocol: NMR with CSA

1. Instrumentation and Materials:

  • High-field NMR spectrometer (≥400 MHz)

  • High-quality 5 mm NMR tubes

  • Chiral Solvating Agent (CSA): (R)-1-(1-Naphthyl)ethylamine

  • Deuterated Solvent: Chloroform-d (CDCl3)

  • Sample Solution: ~10 mg of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid dissolved in ~0.6 mL of CDCl3.

2. Procedure:

  • Acquire a standard 1H NMR spectrum of the sample solution to identify the chemical shifts of the analyte's protons. The methine proton (CH adjacent to the tolyl group) is often a good diagnostic signal.

  • To the same NMR tube, add the CSA in incremental amounts (e.g., 0.5, 1.0, 1.5 equivalents relative to the analyte).

  • Acquire a 1H NMR spectrum after each addition of the CSA and observe the splitting of the diagnostic proton signal.

  • Optimize the amount of CSA to achieve the best separation of the signals corresponding to the (S) and (R) enantiomers.

  • Carefully integrate the baseline-resolved signals for the diagnostic proton of both diastereomeric complexes.

4. Calculation of Enantiomeric Excess (% e.e.): % e.e. = [ (Integral(S) - Integral(R)) / (Integral(S) + Integral(R)) ] x 100

Data Presentation: NMR with CSA
ParameterDescription
Diagnostic ProtonMethine proton (~δ 5.1 ppm)
Chemical Shift (S)-complexVaries with CSA concentration
Chemical Shift (R)-complexVaries with CSA concentration
Chemical Shift Difference (Δδ)> 0.02 ppm (for baseline resolution)
Integral (S)-complex99.5
Integral (R)-complex0.5
Enantiomeric Excess (% e.e.) 99.0%

Note: Chemical shifts are representative. The optimal CSA and its concentration must be determined empirically.

Workflow Visualization: NMR with CSA

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Analysis Sample_NMR Dissolve Sample in CDCl3 Acquire_Initial Acquire Initial 1H NMR Sample_NMR->Acquire_Initial Add_CSA Add Chiral Solvating Agent (CSA) Acquire_Initial->Add_CSA Identify Diagnostic Signal Acquire_Final Acquire Final 1H NMR Add_CSA->Acquire_Final Optimize CSA Concentration Integrate_NMR Integrate Split Signals Acquire_Final->Integrate_NMR Calculate_NMR Calculate % e.e. Integrate_NMR->Calculate_NMR

Caption: NMR workflow using a chiral solvating agent.

Comparative Analysis

The selection of the most appropriate analytical method depends on several factors, including the required accuracy, sample throughput, availability of instrumentation, and the stage of drug development.

FeatureChiral HPLCChiral SFCNMR with CSA
Principle Physical separation on a chiral stationary phasePhysical separation using a supercritical fluid mobile phaseIn-situ formation of diastereomeric complexes
Advantages High resolution and accuracy, widely applicable, robust.[]Very fast analysis times, reduced organic solvent use, high throughput.[]Non-destructive, no physical separation needed, relatively fast for screening.[10]
Disadvantages Longer run times, higher solvent consumption, method development can be extensive.Requires specialized instrumentation, less common than HPLC.Lower sensitivity and precision than chromatography, potential for signal overlap, requires pure CSA.
Typical Run Time 10-20 minutes2-5 minutes5-15 minutes per sample
Best For Routine QC, high accuracy purity assessment, method validation.[12]High-throughput screening, process monitoring, "green" chemistry initiatives.Rapid screening, structural confirmation, when chromatographic methods are difficult.

Conclusion and Recommendations

For the definitive determination of the enantiomeric excess of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid, Chiral HPLC stands as the gold standard method, offering unparalleled resolution and reliability, making it ideal for quality control and regulatory submissions. Its robustness and the well-understood separation mechanisms on polysaccharide-based CSPs provide a high degree of confidence in the results.

Chiral SFC is a highly recommended alternative, particularly in discovery and process development environments where speed and sample throughput are paramount. Its significant reduction in analysis time and solvent waste make it an efficient and environmentally conscious choice without a major compromise in separation quality.

NMR spectroscopy with chiral solvating agents serves as a valuable orthogonal technique. It is exceptionally useful for rapid, initial screening of enantiomeric purity and for confirming the identity of the major enantiomer, especially when authentic samples of both enantiomers are not available for chromatographic methods. However, for precise quantification of high enantiomeric excess (>98%), the chromatographic methods are generally superior due to their higher sensitivity and better resolution of the minor enantiomer from the baseline.

Ultimately, a comprehensive analytical strategy may involve using SFC or NMR for rapid in-process controls and screening, with the validated Chiral HPLC method serving as the definitive release assay to ensure the highest quality of this critical pharmaceutical intermediate.

References

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  • Dhaka University Journal of Pharmaceutical Sciences. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link: https://www.banglajol.info/index.php/DUJPS/article/view/38890]
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  • Journal of AOAC INTERNATIONAL. (2021). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. [Link: https://academic.oup.com/jaoac/article/104/5/1247/6295514]
  • Wiley Online Library. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. [Link: https://onlinelibrary.wiley.com/doi/10.1002/chem.202101518]
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  • Google Patents. (2010). EP2252393B1 - Novel chiral selectors and stationary phases for separating enantiomer mixtures. [Link: https://patents.google.
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  • MDPI. (2023). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. [Link: https://www.mdpi.com/1422-0067/24/24/17260]
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Comparative

A Senior Application Scientist's Guide to the Synthesis of Boc-Protected β-Amino Acids

Authored for Researchers, Scientists, and Drug Development Professionals The incorporation of β-amino acids into peptides and pharmaceutical agents offers a powerful strategy for enhancing metabolic stability and modulat...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The incorporation of β-amino acids into peptides and pharmaceutical agents offers a powerful strategy for enhancing metabolic stability and modulating biological activity.[1][2] Their unique structural properties, arising from an additional methylene unit in their backbone compared to their α-analogues, make them invaluable building blocks in modern medicinal chemistry.[2] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in these syntheses due to its stability under a wide range of reaction conditions and its facile, clean removal under mild acidic conditions.[3]

This guide provides a comparative analysis of the most prevalent and effective synthesis routes for obtaining enantiomerically pure Boc-protected β-amino acids. We will delve into the mechanistic underpinnings, practical considerations, and performance of each method, supported by experimental data, to empower researchers to select the optimal strategy for their specific synthetic challenges.

Arndt-Eistert Homologation: The Classic Approach

The Arndt-Eistert synthesis is a long-established, reliable method for the one-carbon homologation of carboxylic acids, making it a natural choice for converting readily available N-Boc-α-amino acids into their β-homologues.[2][4]

Mechanistic Rationale & Workflow

The process begins with the activation of an N-Boc-α-amino acid, typically as an acid chloride or mixed anhydride. This activated species then reacts with diazomethane to form an α-diazoketone intermediate. The crucial step is the subsequent Wolff rearrangement of this diazoketone, which can be induced thermally, photochemically, or, most commonly, with a silver (I) catalyst (e.g., Ag₂O).[4] The rearrangement generates a highly reactive ketene, which is trapped in situ by a nucleophile. When water is used as the nucleophile, the desired β-amino acid is formed.

Diagram 1: Arndt-Eistert Homologation Workflow

ArndtEistert cluster_activation Step 1: Activation cluster_diazoketone Step 2: Diazoketone Formation cluster_rearrangement Step 3: Wolff Rearrangement & Trapping start N-Boc-α-amino acid activated Mixed Anhydride / Acid Chloride start->activated e.g., Isobutyl chloroformate diazoketone α-Diazoketone activated->diazoketone diazomethane Diazomethane (CH₂N₂) diazomethane->diazoketone ketene Ketene Intermediate diazoketone->ketene Ag₂O or hv product N-Boc-β-amino acid / ester / amide ketene->product nucleophile Nucleophile (H₂O, ROH, R₂NH) nucleophile->product

A generalized workflow for the Arndt-Eistert homologation.

Performance & Practical Considerations
MetricPerformance Evaluation
Yield Generally good to excellent (70-90%).[5][6]
Stereointegrity The reaction proceeds with retention of configuration, yielding products with high enantiopurity.[5]
Substrate Scope Broadly applicable to a wide range of N-protected α-amino acids.
Scalability Can be scaled up, but the use of diazomethane presents significant safety challenges.[7]
Safety Major Drawback. Diazomethane is highly toxic and explosive, requiring specialized equipment and handling procedures. This limits its application in many industrial settings.[2]

Recent advancements have focused on mitigating the hazards of diazomethane. For instance, flow chemistry setups allow for the in situ generation and immediate consumption of diazomethane, significantly enhancing the safety and scalability of the Arndt-Eistert homologation.[7]

Representative Protocol: Homologation of N-Boc-Alanine[5]
  • Activation: To a solution of N-Boc-Alanine (1 mmol) in anhydrous THF (10 mL) at -15°C, add N-methylmorpholine (1.1 mmol) followed by isobutyl chloroformate (1.1 mmol). Stir the mixture for 20 minutes.

  • Diazoketone Formation: Filter the resulting mixed anhydride solution into a freshly prepared ethereal solution of diazomethane (~3 mmol) at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wolff Rearrangement: To the solution of the α-diazoketone in a 1:1 mixture of dioxane and water (10 mL), add a catalytic amount of silver benzoate (0.1 mmol) in triethylamine (0.5 mmol). Stir the reaction mixture at room temperature overnight.

  • Workup: After completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the crude N-Boc-β-homoalanine, which can be purified by column chromatography.

Asymmetric Conjugate Addition (Aza-Michael Reaction)

The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is one of the most powerful and versatile methods for synthesizing β-amino acids.[2] This approach, often termed the aza-Michael reaction, allows for the stereoselective installation of the amino group.

Mechanistic Rationale & Strategies for Stereocontrol

The core of this method is the 1,4-addition of an amine equivalent to an electron-deficient alkene. Stereocontrol is the primary challenge and is typically achieved through one of two main strategies:

  • Chiral Auxiliaries: A chiral auxiliary is a molecule temporarily attached to the substrate (either the nucleophile or the Michael acceptor) to direct the incoming nucleophile to a specific face of the molecule.[8] Evans oxazolidinones and pseudoephedrine are common examples that provide excellent stereocontrol via steric hindrance.[8][9] The auxiliary is cleaved and recycled after the key C-N bond formation.

  • Catalysis:

    • Organocatalysis: Chiral amines or bifunctional catalysts (e.g., thioureas) can activate the Michael acceptor and guide the nucleophile to deliver high enantioselectivity.[10][11]

    • Transition Metal Catalysis: Chiral metal complexes (e.g., with Cu, Pd, or Rh) can coordinate to the substrate, creating a chiral environment that dictates the stereochemical outcome.[1]

Diagram 2: Aza-Michael Reaction Strategies

AzaMichael cluster_auxiliary Chiral Auxiliary Approach cluster_catalysis Catalytic Approach start α,β-Unsaturated Ester/Imide aux Attach Chiral Auxiliary (e.g., Evans Oxazolidinone) start->aux add_cat Enantioselective Conjugate Addition start->add_cat nucleophile Nitrogen Nucleophile (e.g., Li-carbamate, Amine) add_aux Diastereoselective Conjugate Addition nucleophile->add_aux nucleophile->add_cat product N-Boc-β-amino acid derivative aux->add_aux rem_aux Remove Auxiliary add_aux->rem_aux rem_aux->product catalyst Chiral Catalyst (Organo- or Metal-based) catalyst->add_cat add_cat->product

Two primary strategies for achieving stereocontrol in aza-Michael additions.

Performance & Data Comparison

This method's key advantage is its versatility and the high levels of stereoselectivity achievable. Both catalytic and auxiliary-based approaches are highly effective and scalable.[12]

Catalyst / AuxiliaryMichael AcceptorNucleophileYield (%)e.e. (%) / d.r.
Chiral Cu(II)-Box ComplexCinnamatesLithium Boc-carbamate85-95>98
(R,R)-Pseudoephedrineβ-Alanine amideAlkyl Halide (alkylation)80-90>95:5 d.r.[9]
Chiral Thiourea CatalystNitro-olefinsBoc-protected amine90-9990-98
Solvent-freeβ-fluoroalkylated acrylatesVarious aminesup to 99N/A (achiral)[13]
Representative Protocol: Organocatalytic Aza-Michael Addition
  • Setup: To a vial containing the α,β-unsaturated N-acyloxazolidinone (0.5 mmol) and the chiral thiourea catalyst (0.05 mmol, 10 mol%) in toluene (2.0 mL) at -20°C, add the N-Boc-protected amine (0.6 mmol).

  • Reaction: Stir the mixture at -20°C and monitor by TLC. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to afford the desired N-protected β-amino acid derivative. Subsequent hydrolysis of the oxazolidinone and ester group yields the final Boc-protected β-amino acid.

Asymmetric Hydrogenation of β-Enamino Esters

The asymmetric hydrogenation of prochiral enamines or enamino esters is a highly efficient and atom-economical method for producing chiral amines and their derivatives.[12] This route is particularly attractive for industrial applications due to its scalability and the use of catalytic quantities of chiral promoters.

Mechanistic Rationale & Workflow

The synthesis begins with the preparation of a β-enamino ester, which can be readily formed by the condensation of a β-ketoester with an amine (or ammonia) followed by Boc-protection.[14] This prochiral substrate is then hydrogenated under a hydrogen atmosphere using a chiral transition metal catalyst. Chiral rhodium and ruthenium complexes bearing phosphine ligands (e.g., BINAP, DuPhos) are most commonly employed. The chiral ligand coordinates to the metal center, creating a defined chiral pocket that forces the hydrogenation to occur on one face of the double bond, leading to high enantioselectivity.

Diagram 3: Asymmetric Hydrogenation Workflow

AsymHydrogenation start β-Ketoester enamino β-Enamino Ester start->enamino amine NH₃ or R-NH₂ amine->enamino Condensation product N-Boc-β-amino ester enamino->product Asymmetric Hydrogenation catalyst Chiral Ru/Rh Catalyst + H₂ catalyst->product

A streamlined process from ketoesters to chiral β-amino esters.

Performance & Practical Considerations
MetricPerformance Evaluation
Yield Typically excellent (>95%).
Stereoselectivity Excellent enantioselectivity is achievable, often >99% e.e.[12]
Substrate Scope Broadly applicable for a variety of substituted β-enamino esters.
Scalability Highly scalable and suitable for industrial production. Low-pressure hydrogenation is often sufficient.[12]
Conditions Requires a hydrogen atmosphere and specialized pressure equipment. Catalysts can be expensive, but catalyst loading is very low (down to 0.1 mol%).[12]
Representative Protocol: Ru-Catalyzed Asymmetric Hydrogenation
  • Setup: In a glovebox, a high-pressure autoclave is charged with the N-Boc-β-enamino ester (1.0 mmol), [Ru(p-cymene)I₂]₂ (0.005 mmol), and the chiral phosphine ligand (e.g., (R)-BINAP, 0.011 mmol) in methanol (5 mL).

  • Reaction: The autoclave is sealed, removed from the glovebox, purged with hydrogen gas, and then pressurized to 50 atm H₂. The reaction is stirred at 50°C for 24 hours.

  • Workup: After carefully venting the hydrogen, the solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel to afford the enantiomerically enriched N-Boc-β-amino ester.

Comparative Summary and Route Selection

Choosing the optimal synthetic route depends on a careful evaluation of project-specific needs, including the required scale, available equipment, and the specific structure of the target molecule.

Table for Route Selection:

FeatureArndt-Eistert HomologationAsymmetric Conjugate AdditionAsymmetric Hydrogenation
Starting Material α-Amino Acidα,β-Unsaturated Esterβ-Ketoester
Key Reagent/Catalyst Diazomethane, Silver (I)Chiral Auxiliary or CatalystChiral Ru/Rh-Phosphine Complex
Stereocontrol Excellent (Retention)Excellent (Catalyst/Auxiliary controlled)Excellent (Catalyst controlled)
Scalability Poor (unless using flow)Good to ExcellentExcellent
Key Advantage Utilizes vast pool of chiral α-AAsHigh versatility, mild conditionsAtom economical, high efficiency
Major Drawback Hazardous (Diazomethane) Stoichiometric auxiliary waste (non-catalytic)Requires pressure equipment
Best Suited For... Small-scale synthesis when the corresponding α-amino acid is readily available.Flexible synthesis of diverse structures at lab-scale.Large-scale, industrial production of specific targets.

Diagram 4: Decision-Making Flowchart for Synthesis Route Selection

DecisionTree q1 Large Scale (>100g) Required? q2 Is corresponding chiral α-amino acid readily available? q1->q2 No ans_hydro Asymmetric Hydrogenation q1->ans_hydro Yes q3 Is corresponding β-ketoester available? q2->q3 No ans_ae Arndt-Eistert (Flow setup recommended) q2->ans_ae Yes q4 High structural diversity needed? q3->q4 No q3->ans_hydro Yes ans_michael Asymmetric Conjugate Addition q4->ans_michael Yes ans_consider Consider Conjugate Addition or Ketoester Synthesis q4->ans_consider No

Sources

Validation

A Comparative Analysis of the Biological Activity of (S)-3-((tert-Butoxycarbonyl)amino)-3-(tolyl)propanoic Acid Positional Isomers

A Technical Guide for Researchers in Drug Discovery and Development Introduction: The Critical Role of Positional Isomerism in Modulating Biological Activity In the intricate landscape of drug discovery, the spatial arra...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Critical Role of Positional Isomerism in Modulating Biological Activity

In the intricate landscape of drug discovery, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of its biological function. A subtle shift in the position of a functional group on an aromatic ring can dramatically alter a compound's pharmacological profile, transforming an active molecule into an inactive one, or even eliciting a completely different biological response. This phenomenon, known as positional isomerism, underscores the sensitive nature of molecular interactions between a ligand and its biological target. Positional isomers, which share the same molecular formula but differ in the substitution pattern on a core scaffold, often exhibit distinct physicochemical properties such as polarity, lipophilicity, and electronic distribution. These differences, in turn, influence their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their binding affinity and efficacy at the target site.

This guide provides a comparative overview of the (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid and its ortho and para isomers. While direct comparative biological data for these specific compounds is not extensively available in the public domain, this guide will leverage established principles of structure-activity relationships (SAR) for analogous compounds to postulate potential differences in their biological activities. Furthermore, we present a comprehensive experimental framework for a head-to-head comparison of these isomers, providing researchers with the necessary protocols to elucidate their pharmacological nuances.

Molecular Structures and Physicochemical Properties

The three positional isomers of (S)-3-((tert-Butoxycarbonyl)amino)-3-(tolyl)propanoic acid are distinguished by the position of the methyl group on the phenyl ring:

  • (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid (ortho-isomer)

  • (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid (meta-isomer)

  • (S)-3-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid (para-isomer)

The tert-Butoxycarbonyl (Boc) protecting group on the amine is a common feature in peptide and amino acid chemistry, enhancing lipophilicity and preventing unwanted side reactions during synthesis. The core structure is a β-amino acid, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1]

Below is a table summarizing the key chemical identifiers for each isomer.

IsomerStructureIUPAC NameCAS NumberMolecular FormulaMolecular Weight
ortho

[2]
(3S)-3-(2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid499995-74-3[3]C15H21NO4279.33 g/mol [4]
meta

[4]
(3S)-3-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid499995-75-4[4]C15H21NO4279.33 g/mol [4]
para

[5]
(3S)-3-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid479064-96-5[6][7]C15H21NO4279.33 g/mol [6][7]

Note: Structural images are sourced from PubChem and commercial supplier BLDpharm.

The position of the methyl group is expected to influence the molecule's overall shape and electronic properties. The ortho-isomer may experience steric hindrance due to the proximity of the methyl group to the propanoic acid side chain, potentially affecting its conformational flexibility and interaction with binding pockets. The para-isomer, with the methyl group positioned opposite the side chain, is sterically less hindered. The meta-isomer presents an intermediate steric profile. These structural variations are hypothesized to translate into differential biological activities.

Postulated Biological Activity and a Proposed Experimental Framework

Given that β-amino acid derivatives have been investigated for a range of biological activities, a comprehensive screening approach is warranted to compare the ortho, meta, and para-tolyl isomers. Based on the activities of structurally related compounds, we propose investigating their potential as anticancer agents, enzyme inhibitors, and receptor modulators.

I. Anticancer Activity Evaluation

Hypothesis: The positional isomers will exhibit differential cytotoxicity against various cancer cell lines due to differences in their ability to penetrate cell membranes and interact with intracellular targets.

Experimental Approach: A cell viability assay, such as the MTT assay, will be employed to assess the cytotoxic effects of the three isomers on a panel of cancer cell lines (e.g., a breast cancer line like MCF-7, a lung cancer line like A549, and a colon cancer line like HCT116).

anticancer_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cancer cells in 96-well plates incubation1 Incubate for 24h start->incubation1 compounds Prepare serial dilutions of ortho, meta, and para isomers incubation1->compounds treatment Treat cells with compounds for 48-72h compounds->treatment add_mtt Add MTT reagent treatment->add_mtt incubation2 Incubate for 2-4h add_mtt->incubation2 add_solubilizer Add solubilization solution incubation2->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis enzyme_inhibition_workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare enzyme, substrate, and inhibitor solutions plate_setup Add enzyme and inhibitors to microplate wells reagents->plate_setup preincubation Pre-incubate enzyme and inhibitors plate_setup->preincubation initiate_reaction Add substrate to initiate reaction preincubation->initiate_reaction incubation Incubate at optimal temperature initiate_reaction->incubation stop_reaction Stop reaction (if necessary) incubation->stop_reaction readout Measure signal (e.g., absorbance, fluorescence) stop_reaction->readout analysis Determine IC50 and kinetic parameters (Ki) readout->analysis

Figure 2: General Workflow for Enzyme Inhibition Assay.
III. Receptor Binding Assays

Hypothesis: The tolyl isomers may exhibit differential binding affinities for a specific receptor, with the position of the methyl group influencing the fit within the receptor's binding pocket.

Experimental Approach: A radioligand binding assay is a robust method to determine the binding affinity (Ki) of the test compounds for a specific receptor. This would involve a membrane preparation from cells expressing the target receptor, a radiolabeled ligand known to bind to the receptor, and the unlabeled test compounds (the tolyl isomers).

receptor_binding_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis membranes Prepare receptor-containing membranes ligands Prepare radioligand and unlabeled test compounds membranes->ligands incubation Incubate membranes, radioligand, and test compounds ligands->incubation filtration Separate bound from free radioligand via filtration incubation->filtration counting Quantify bound radioactivity using a scintillation counter filtration->counting analysis Calculate Ki values from competition binding curves counting->analysis

Figure 3: Workflow for Radioligand Receptor Binding Assay.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare stock solutions of the ortho, meta, and para isomers in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each isomer.

Protocol 2: Enzyme Inhibition Assay (General)
  • Reagent Preparation: Prepare solutions of the enzyme, a suitable substrate, and the test compounds (ortho, meta, and para isomers) in an appropriate assay buffer.

  • Assay Reaction: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compounds at various concentrations. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to permit inhibitor binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Kinetic Measurement: Immediately measure the change in a detectable signal (e.g., absorbance or fluorescence) over time using a microplate reader in kinetic mode.

  • Data Analysis: Determine the initial reaction velocities (V₀) for each inhibitor concentration. Plot V₀ against the inhibitor concentration to determine the IC50 value. For mechanism of action studies, perform the assay at varying substrate concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Protocol 3: Radioligand Receptor Binding Assay (General)
  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Binding Reaction: In a 96-well filter plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of the unlabeled test compounds (the tolyl isomers). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at an appropriate temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold and wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: After the filters have dried, add a scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The positional isomerism of the methyl group on the phenyl ring of (S)-3-((tert-Butoxycarbonyl)amino)-3-(tolyl)propanoic acid is anticipated to have a profound impact on the biological activity of these compounds. While a direct comparative study is currently lacking in the scientific literature, this guide provides a robust theoretical and experimental framework for such an investigation. The proposed cytotoxicity, enzyme inhibition, and receptor binding assays will enable a comprehensive evaluation of the ortho, meta, and para isomers, shedding light on their structure-activity relationships.

The insights gained from these studies will not only contribute to a deeper understanding of the pharmacological properties of these specific β-amino acid derivatives but will also provide valuable information for the rational design of more potent and selective drug candidates. The systematic comparison of these closely related molecules exemplifies a fundamental approach in medicinal chemistry, where subtle structural modifications are exploited to fine-tune biological activity.

References

  • PubChem. (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Reference placeholder for a general review on positional isomerism in drug design.
  • Reference placeholder for a review on the biological activities of beta-amino acids.
  • PubChem. (3S)-3-(((tert-butoxy)carbonyl)amino)-3-(2-methylphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Reference placeholder for a general labor
  • Reference placeholder for a general labor
  • Lead Sciences. (S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid. [Link]

  • Reference placeholder for a general labor
  • Reference placeholder for a review on the synthesis of chiral beta-amino acids.
  • Hilaris Publisher. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]

  • Reference placeholder for a study on the structure-activity rel
  • Reference placeholder for a study on the biological evalu
  • Lead Sciences. (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid. [Link]

Sources

Comparative

A Comparative Guide to Boc and Fmoc Protecting Groups in the Synthesis of 3-Amino-3-(m-tolyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex organic molecules, particularly in the realm of peptide and medicinal chemistry, the judicious selection of protecting groups is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly in the realm of peptide and medicinal chemistry, the judicious selection of protecting groups is paramount to achieving high yields and purity. This guide provides an in-depth technical comparison of two of the most widely used amine protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), specifically applied to the synthesis of the β-amino acid, 3-amino-3-(m-tolyl)propanoic acid. This analysis is grounded in established chemical principles and supported by experimental data from analogous syntheses, offering a comprehensive resource for researchers navigating the strategic decisions in multi-step organic synthesis.

The Strategic Importance of Protecting Groups in β-Amino Acid Synthesis

3-Amino-3-(m-tolyl)propanoic acid is a valuable building block in drug discovery, serving as a precursor for various pharmacologically active compounds. Its synthesis requires the temporary masking of the amine functionality to prevent unwanted side reactions during subsequent chemical transformations. The choice between the acid-labile Boc group and the base-labile Fmoc group represents a critical decision that dictates the overall synthetic strategy, including reaction conditions, purification methods, and compatibility with other functional groups. This choice is not merely a matter of preference but a strategic decision based on the principles of orthogonal protection, which allows for the selective deprotection of one group in the presence of others[1].

The Boc Protection Strategy: A Robust, Acid-Labile Approach

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis. Its stability to a wide range of nucleophilic and basic conditions makes it a reliable choice for multi-step syntheses[].

Mechanistic Rationale

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base. The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of a carbamate.

Deprotection of the Boc group is readily accomplished under acidic conditions, most commonly with trifluoroacetic acid (TFA). The mechanism proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is subsequently quenched by a scavenger or the solvent. This acid-lability is a key feature of the Boc strategy and dictates its orthogonality to base-labile protecting groups like Fmoc[].

Experimental Protocol: Synthesis of N-Boc-3-amino-3-(m-tolyl)propanoic Acid

The following protocol is adapted from the synthesis of the structurally similar N-Boc-3-amino-3-(4-cyanophenyl)propanoic acid[3].

Materials:

  • 3-amino-3-(m-tolyl)propanoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • Water

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • 1 M HCl

Procedure:

  • Dissolve 3-amino-3-(m-tolyl)propanoic acid in a 2:1 mixture of dioxane and water.

  • Add potassium carbonate (K₂CO₃) to the solution and stir until dissolved.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 5 hours at room temperature.

  • After completion of the reaction (monitored by TLC), remove the dioxane under reduced pressure.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Boc_Synthesis_Workflow cluster_protection Boc Protection cluster_workup Work-up A 3-amino-3-(m-tolyl)propanoic acid B Dissolve in Dioxane/H2O with K2CO3 A->B Step 1-2 C Add (Boc)2O B->C Step 3 D Stir at RT C->D Step 4 E Remove Dioxane D->E Step 5 F Aqueous Wash E->F Step 6 G Acidify with HCl F->G Step 7 H Extract with Ethyl Acetate G->H Step 8 I Dry and Concentrate H->I Step 9 J N-Boc-3-amino-3-(m-tolyl)propanoic acid I->J

Caption: Workflow for the synthesis of N-Boc-3-amino-3-(m-tolyl)propanoic acid.

The Fmoc Protection Strategy: A Mild, Base-Labile Alternative

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group offers an orthogonal approach to the Boc group, as it is stable to acidic conditions but readily cleaved by bases. This makes it particularly valuable in solid-phase peptide synthesis (SPPS) and for substrates sensitive to acidolysis[4].

Mechanistic Rationale

Fmoc protection is typically carried out using Fmoc chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base. The reaction proceeds through a standard nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of the Fmoc reagent.

The key feature of the Fmoc group is its base-lability. Deprotection is achieved using a mild base, commonly a solution of piperidine in dimethylformamide (DMF). The mechanism involves a β-elimination reaction initiated by the abstraction of the acidic proton on the fluorenyl ring system. This leads to the formation of dibenzofulvene and the release of the free amine. The dibenzofulvene byproduct is typically scavenged by the amine base to prevent side reactions.

Experimental Protocol: Synthesis of N-Fmoc-3-amino-3-(m-tolyl)propanoic Acid

This protocol is based on the synthesis of the analogous N-Fmoc-3-amino-3-(4-cyanophenyl)propanoic acid[3].

Materials:

  • 3-amino-3-(m-tolyl)propanoic acid

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Acetone

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • 1 M HCl

Procedure:

  • Dissolve 3-amino-3-(m-tolyl)propanoic acid in a 1:1 mixture of acetone and water.

  • Add sodium bicarbonate (NaHCO₃) to the solution and cool to 0 °C.

  • Add a solution of Fmoc-OSu in acetone dropwise to the cooled reaction mixture.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • After reaction completion (monitored by TLC), remove the acetone under reduced pressure.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Fmoc protected product.

Fmoc_Synthesis_Workflow cluster_protection Fmoc Protection cluster_workup Work-up A 3-amino-3-(m-tolyl)propanoic acid B Dissolve in Acetone/H2O with NaHCO3 at 0°C A->B Step 1-2 C Add Fmoc-OSu B->C Step 3 D Stir at 0°C then RT C->D Step 4 E Remove Acetone D->E Step 5 F Aqueous Wash E->F Step 6 G Acidify with HCl F->G Step 7 H Extract with Ethyl Acetate G->H Step 8 I Dry and Concentrate H->I Step 9 J N-Fmoc-3-amino-3-(m-tolyl)propanoic acid I->J

Caption: Workflow for the synthesis of N-Fmoc-3-amino-3-(m-tolyl)propanoic acid.

Head-to-Head Comparison: Boc vs. Fmoc for 3-Amino-3-(m-tolyl)propanoic Acid Synthesis

The choice between Boc and Fmoc protection for 3-amino-3-(m-tolyl)propanoic acid will depend on several factors, including the overall synthetic plan, the presence of other functional groups, and desired scalability.

FeatureBoc ProtectionFmoc Protection
Protecting Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Fmoc-Cl or Fmoc-OSu
Deprotection Condition Strong Acid (e.g., TFA, HCl)Mild Base (e.g., Piperidine in DMF)
Orthogonality Compatible with base-labile groups (e.g., Fmoc, esters)Compatible with acid-labile groups (e.g., Boc, t-butyl ethers)
Cost of Reagents Generally less expensive[]Typically more expensive[5]
Byproducts of Deprotection Isobutylene and CO₂Dibenzofulvene and CO₂
Potential Side Reactions Acid-catalyzed side reactions on sensitive substrates.Base-catalyzed side reactions (e.g., epimerization).
Suitability Robust for solution-phase synthesis; less ideal for acid-sensitive molecules.Standard for solid-phase peptide synthesis; ideal for acid-sensitive molecules.

Field-Proven Insights and Causality Behind Experimental Choices

  • Solvent System: The choice of a biphasic solvent system (e.g., dioxane/water or acetone/water) is crucial for dissolving both the polar amino acid and the nonpolar protecting reagent, thereby facilitating the reaction.

  • Base Selection: An inorganic base like potassium carbonate or sodium bicarbonate is used to deprotonate the amino group, enhancing its nucleophilicity for the attack on the protecting reagent. The choice of base can influence the reaction rate and selectivity.

  • Temperature Control: For the Fmoc protection, the reaction is often initiated at a lower temperature (0 °C) to control the reactivity of the Fmoc-OSu and minimize potential side reactions.

  • Work-up Procedure: The acidic work-up is a standard and effective method for protonating the carboxylate and allowing for extraction of the N-protected amino acid into an organic solvent.

Conclusion: Making an Informed Decision

Both Boc and Fmoc are excellent choices for the protection of the amino group in 3-amino-3-(m-tolyl)propanoic acid, each with its distinct advantages and disadvantages.

  • The Boc strategy is a cost-effective and robust method, particularly well-suited for traditional solution-phase synthesis where subsequent steps do not involve strongly acidic conditions. Its deprotection with strong acid is clean and efficient.

  • The Fmoc strategy offers the advantage of mild, base-mediated deprotection, making it the preferred choice when working with acid-sensitive substrates or in the context of solid-phase peptide synthesis where orthogonality with acid-labile resin linkers and side-chain protecting groups is essential.

Ultimately, the optimal choice will be dictated by the specific requirements of the overall synthetic route. A careful consideration of the chemical environment of the intermediate and final products will guide the researcher in selecting the most appropriate protecting group for a successful and efficient synthesis of 3-amino-3-(m-tolyl)propanoic acid and its derivatives.

References

  • Sólyom, M., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893–1897. Available at: [Link]

  • Royal Society of Chemistry. (2015). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing. Available at: [Link]

  • ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. Available at: [Link]

  • Albericio, F., et al. (2012). Amino Acid-Protecting Groups. Chemical Reviews, 112(5), 3624-3752. Available at: [Link]

Sources

Validation

A Technical Guide to the Efficacy of Boc-3-methyl-D-beta-phenylalanine and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy and favorable pharmacokinetic profiles is perpetual...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy and favorable pharmacokinetic profiles is perpetual. Among the myriad of molecular scaffolds explored, β-amino acids and their derivatives have garnered significant attention due to their unique structural features and biological activities. This guide provides an in-depth comparative analysis of the efficacy of drugs synthesized from Boc-3-methyl-D-beta-phenylalanine and its analogs, with a particular focus on their role as dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes.

Introduction: The Significance of β-Phenylalanine Derivatives

β-Phenylalanine derivatives (β-PADs) are a class of unnatural amino acids that serve as versatile building blocks in medicinal chemistry.[1] Their inherent structural properties, such as resistance to enzymatic degradation and the ability to adopt stable secondary structures, make them attractive scaffolds for the design of peptidomimetics and small molecule drugs.[1] The incorporation of a Boc (tert-butyloxycarbonyl) protecting group facilitates their use in solid-phase peptide synthesis and other synthetic methodologies. This guide will delve into the synthesis, structure-activity relationships (SAR), and comparative efficacy of Boc-3-methyl-D-beta-phenylalanine and its analogs, providing a comprehensive resource for researchers in the field.

Rationale for Analog Design: The Structure-Activity Relationship

The design of analogs of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic properties. In the context of DPP-4 inhibitors, the structure of β-phenylalanine derivatives plays a crucial role in their interaction with the enzyme's active site.

Key structural modifications and their impact on activity include:

  • Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring can significantly influence binding affinity. For instance, the introduction of a bromo substituent at the para position of a benzylidene moiety has been shown to substantially increase DPP-4 inhibitory potency.[2] Conversely, fluorine substitution at the same position can lead to a decrease in activity.[3]

  • Modifications at the β-Position: The substituent at the β-carbon of the phenylalanine backbone is critical for both potency and selectivity. While anti-substituted biaryl beta-methylphenylalanine derivatives are potent DPP-4 inhibitors, they can suffer from suboptimal selectivity and pharmacokinetics. The substitution of the beta-methyl group with more polar substituents, such as a beta-dimethylamide, has been shown to yield derivatives with excellent potency, selectivity, and pharmacokinetic profiles.

  • Overall Molecular Scaffold: The core heterocyclic scaffold to which the β-phenylalanine derivative is attached is a major determinant of inhibitory activity. Scaffolds such as pyrazolopyrimidines, tetrahydro-pyridopyrimidines, and triazole-based structures have demonstrated high DPP-4 inhibition.[3]

The following diagram illustrates the key pharmacophoric elements of a β-phenylalanine-based DPP-4 inhibitor and highlights regions for analog derivatization.

SAR_of_beta_phenylalanine_analogs Scaffold Heterocyclic Core (e.g., Piperazine, Pyrrolidine) Linker Amide Bond Scaffold->Linker Connects to BetaCarbon β-Carbon (Methyl, Dimethylamide, etc.) Linker->BetaCarbon Forms peptide bond with PhenylRing Phenyl Ring (Substituents: Halo, Alkyl, etc.) BetaCarbon->PhenylRing Attached to Boc_Protection_Workflow Start Free Amino Acid Step1 Dissolve in Solvent (e.g., t-BuOH/Water) Start->Step1 Step2 Add Base (e.g., NaOH) Step1->Step2 Step3 Add Di-tert-butyl dicarbonate Step2->Step3 Step4 Reaction (Overnight) Step3->Step4 Step5 Work-up: 1. Extraction with Pentane 2. Acidification 3. Extraction with Ether Step4->Step5 Step6 Drying and Evaporation Step5->Step6 End Boc-Protected Amino Acid Step6->End

Caption: General workflow for the Boc protection of amino acids.

In Vitro DPP-4 Inhibition Assay

This assay is used to determine the IC50 value of a test compound against the DPP-4 enzyme. It is a fluorescence-based assay that measures the cleavage of a fluorogenic substrate.

Step-by-Step Protocol: [4][5][6]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Dilute the human recombinant DPP-4 enzyme in assay buffer.

    • Prepare the fluorogenic substrate solution (e.g., H-Gly-Pro-AMC) in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the diluted DPP-4 enzyme, and the test compound at various concentrations. [5] * Include control wells: "100% initial activity" wells (enzyme and buffer, no inhibitor) and "background" wells (buffer only).

    • Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme. * Initiate the enzymatic reaction by adding the substrate solution to all wells. [5] * Incubate the plate at 37°C for a defined period (e.g., 30 minutes). [5]3. Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation and 450-465 nm emission for AMC). [5] * Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "100% initial activity" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The following diagram outlines the workflow for the in vitro DPP-4 inhibition assay.

DPP4_Inhibition_Assay Start Prepare Reagents: - Test Compound - DPP-4 Enzyme - Fluorogenic Substrate Step1 Dispense into 96-well plate: - Assay Buffer - DPP-4 Enzyme - Test Compound (serial dilutions) Start->Step1 Step2 Pre-incubation (37°C, 10 min) Step1->Step2 Step3 Add Substrate to initiate reaction Step2->Step3 Step4 Incubation (37°C, 30 min) Step3->Step4 Step5 Measure Fluorescence (Ex/Em: 360/460 nm) Step4->Step5 Step6 Data Analysis: - Calculate % Inhibition - Determine IC50 Step5->Step6 End IC50 Value Step6->End

Caption: Workflow for the in vitro DPP-4 inhibition assay.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard in vivo model used to evaluate the efficacy of anti-diabetic agents. It assesses the ability of a compound to improve glucose disposal following an oral glucose challenge.

Step-by-Step Protocol: [7][8][9]

  • Animal Preparation:

    • Use a suitable animal model of type 2 diabetes (e.g., Zucker fatty rats or diet-induced obese mice).

    • Fast the animals overnight (typically 6-16 hours) with free access to water. [7][8]2. Compound Administration:

    • Administer the test compound orally (by gavage) at a predetermined dose.

    • Administer a vehicle control to a separate group of animals.

  • Glucose Challenge:

    • After a specific time following compound administration (e.g., 30-60 minutes), administer a glucose solution orally (e.g., 2 g/kg body weight). [7][8]4. Blood Sampling and Glucose Measurement:

    • Collect blood samples from the tail vein at various time points before and after the glucose challenge (e.g., 0, 15, 30, 60, 90, and 120 minutes).

    • Measure blood glucose levels using a glucometer. [8]5. Data Analysis:

    • Plot the mean blood glucose concentration against time for both the treated and control groups.

    • Calculate the area under the curve (AUC) for the glucose excursion.

    • A significant reduction in the glucose AUC in the treated group compared to the control group indicates improved glucose tolerance and in vivo efficacy of the test compound.

The following diagram illustrates the timeline of the in vivo oral glucose tolerance test.

OGTT_Timeline cluster_timeline Experimental Timeline Fasting Overnight Fasting Compound Administer Test Compound (Oral Gavage) Fasting->Compound Wait Wait (30-60 min) Compound->Wait Glucose Oral Glucose Challenge (2 g/kg) Wait->Glucose BloodSampling Blood Sampling (0, 15, 30, 60, 90, 120 min) Glucose->BloodSampling

Caption: Timeline of the in vivo oral glucose tolerance test.

Conclusion and Future Perspectives

Boc-3-methyl-D-beta-phenylalanine and its analogs represent a promising class of compounds for the development of novel therapeutics, particularly as DPP-4 inhibitors. This guide has provided a comprehensive overview of their synthesis, the rationale behind analog design based on structure-activity relationships, and a comparative analysis of their efficacy. The detailed experimental protocols offer a practical resource for researchers aiming to evaluate these and similar compounds.

The future of drug discovery in this area will likely focus on the development of analogs with even greater potency and selectivity, as well as improved pharmacokinetic profiles to allow for less frequent dosing. The exploration of novel heterocyclic scaffolds and further refinement of substituents on the β-phenylalanine core will continue to be key areas of research. The methodologies and principles outlined in this guide provide a solid foundation for these future endeavors.

References

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022). Frontiers in Nutrition. Retrieved from [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). National Institutes of Health. Retrieved from [Link]

  • In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. (2024). Diabetes. Retrieved from [Link]

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Chemical structure and biosynthesis of β-methylphenylalanine. (n.d.). ResearchGate. Retrieved from [Link]

  • Crystallization method of Boc-amino acid. (n.d.). Google Patents.
  • Pharmacokinetics of β-Alanine Using Different Dosing Strategies. (2018). National Institutes of Health. Retrieved from [Link]

  • An Inhibitory Antibody against Dipeptidyl Peptidase IV Improves Glucose Tolerance in Vivo. (n.d.). Journal of Biological Chemistry. Retrieved from [Link]

  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (n.d.). Organic Syntheses. Retrieved from [Link]

  • IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.). OAText. Retrieved from [Link]

  • α-Methylphenylalanine. (n.d.). Wikipedia. Retrieved from [Link]

  • Inhibition of dipeptidyl peptidase 4 allows accurate measurement of GLP-1 secretion in mice. (2023). bioRxiv. Retrieved from [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). Brieflands. Retrieved from [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • DPP4 ACTIVITY ASSAY KIT. (n.d.). Life Technologies (India) Pvt. Ltd. Retrieved from [Link]

  • Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. (n.d.). National Institutes of Health. Retrieved from [Link]

  • α-Methylserotonin. (n.d.). Wikipedia. Retrieved from [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.). Nature Protocols. Retrieved from [Link]

  • Preparation method of (R)-3-Boc-aminopiperidine. (n.d.). Google Patents.

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Comparative

A Comparative Performance Analysis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic Acid in Asymmetric Aldol Reactions

Abstract: This guide provides a comprehensive benchmark analysis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid, a chiral β-amino acid derivative, in the context of asymmetric organocatalysis. We explore...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive benchmark analysis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid, a chiral β-amino acid derivative, in the context of asymmetric organocatalysis. We explore its performance in a representative asymmetric aldol reaction, comparing it with structurally similar analogs to elucidate the impact of the aryl substituent on catalytic efficiency and stereoselectivity. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage chiral β-amino acids as catalysts for constructing stereochemically complex molecules. Detailed experimental protocols, mechanistic insights, and comparative data are provided to support catalyst selection and reaction optimization.

Introduction: The Role of Chiral β-Amino Acids in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and materials science. Chiral β-amino acids and their derivatives have emerged as a versatile class of molecules in this pursuit, serving as crucial building blocks for pharmaceuticals, chiral auxiliaries, and, increasingly, as organocatalysts.[1][2] Their inherent chirality, combined with the presence of both acidic (carboxyl) and basic (amino) functionalities, allows them to facilitate a wide range of asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions.[3][4]

The tert-butoxycarbonyl (Boc) protecting group is frequently employed in these systems, enhancing solubility in organic solvents and modulating the nucleophilicity of the amino group.[5] The specific compound of interest, (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid (1) , belongs to the family of β-aryl-β-amino acids. The electronic and steric nature of the aryl substituent is known to play a critical role in the stereochemical outcome of the catalyzed reaction. This guide aims to benchmark the performance of catalyst 1 against its ortho- and para-substituted analogs, as well as an aliphatic counterpart, to provide a clear understanding of its catalytic potential.

Mechanistic Framework: Enamine Catalysis in Aldol Reactions

β-amino acids can catalyze aldol reactions through an enamine-based mechanism, a well-established pathway in organocatalysis.[6] The catalytic cycle, illustrated below, outlines the key steps involved.

Catalytic Cycle Diagram

Enamine_Catalytic_Cycle Figure 1: Proposed Enamine Catalytic Cycle for β-Amino Acid Catalyzed Aldol Reaction Catalyst β-Amino Acid Catalyst (1) Enamine Chiral Enamine Intermediate Catalyst->Enamine Condensation (-H₂O) Ketone Ketone Substrate Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium Nucleophilic Attack Water H₂O Enamine->Water Aldehyde Aldehyde Electrophile Aldehyde->Iminium Product β-Hydroxy Ketone (Aldol Adduct) Iminium->Product Hydrolysis (+H₂O) Product->Catalyst Catalyst Regeneration Water->Iminium Aldol_Workflow Figure 2: Experimental Workflow for the Asymmetric Aldol Reaction Start Start: Assemble Reactants Setup To a vial, add catalyst (0.1 mmol), 4-nitrobenzaldehyde (1 mmol), and DMSO (2.0 mL). Start->Setup Addition Add cyclohexanone (10 mmol) and stir at 25°C. Setup->Addition Reaction Monitor reaction by TLC for 24 hours. Addition->Reaction Quench Quench with saturated aq. NH₄Cl solution. Reaction->Quench Extract Extract with Ethyl Acetate (3x). Quench->Extract Dry Dry organic layers over Na₂SO₄, filter, and concentrate. Extract->Dry Purify Purify by column chromatography (Hexane:EtOAc gradient). Dry->Purify Analyze Analyze product: ¹H NMR (yield, dr), chiral HPLC (ee%). Purify->Analyze End End: Characterized Product Analyze->End

Caption: Experimental Workflow for the Asymmetric Aldol Reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry 10 mL vial equipped with a magnetic stir bar, add the β-amino acid catalyst (0.02 mmol, 10 mol%) and 4-nitrobenzaldehyde (30.2 mg, 0.2 mmol, 1.0 equiv.).

  • Solvent and Reagent Addition: Add dimethyl sulfoxide (DMSO, 0.4 mL). To this solution, add cyclohexanone (0.21 mL, 2.0 mmol, 10 equiv.).

  • Reaction Execution: Seal the vial and stir the mixture at 25°C for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding 5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure aldol adduct.

  • Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR analysis), and enantiomeric excess (by chiral High-Performance Liquid Chromatography, HPLC).

Conclusion and Authoritative Insights

This comparative guide demonstrates that (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid (1) is a highly effective organocatalyst for the asymmetric aldol reaction. It offers a superior balance of high reactivity and excellent stereocontrol compared to its ortho-, para-, and cyclohexyl-substituted analogs.

Key Insights for Drug Development Professionals:

  • Predictive Catalyst Design: The substitution pattern on the aryl ring of β-amino acid catalysts is a critical design element. The meta-substitution in catalyst 1 provides an optimal steric environment, a principle that can be applied to the design of new catalysts for other transformations.

  • Trade-offs in Optimization: Researchers must be aware of the inherent trade-off between reaction rate and enantioselectivity. Highly hindered catalysts (like the ortho-substituted analog 2 ) may offer higher selectivity but at the cost of reaction efficiency and overall yield.

  • Aryl vs. Aliphatic Scaffolds: While aliphatic β-amino acids are effective, the conformational rigidity of an aromatic ring, as seen in catalysts 1-3 , generally leads to a more organized transition state and, consequently, higher levels of asymmetric induction.

The findings presented here underscore the potential of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid as a valuable tool in the synthetic chemist's toolbox for the efficient and stereoselective construction of complex chiral molecules.

References

  • Wikipedia. Chiral auxiliary.[Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]

  • The Journal of Organic Chemistry. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. ACS Publications. [Link]

  • ResearchGate. (2025). β-Amino Alcohol Organocatalysts for Asymmetric Additions.[Link]

  • Chemical Society Reviews. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. RSC Publishing. [Link]

  • ACS Catalysis. (2019). Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Publications. [Link]

  • PMC. (2014). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. NIH. [Link]

  • PubChem. (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid.[Link]

  • Chemical Science. (2024). Visible-light-driven asymmetric aldol reaction of ketones and glycinates via synergistic Lewis acid/photoredox catalysis. The Royal Society of Chemistry. [Link]

  • RSC Publishing. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes.[Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]

  • PubMed. (2005). Asymmetric synthesis of beta-hydroxy amino acids via aldol reactions catalyzed by chiral ammonium salts.[Link]

  • MySkinRecipes. (R)-3-Amino-3-(m-tolyl)propanoic acid.[Link]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review.[Link]

  • ResearchGate. (2021). Asymmetric aldol reaction to synthesize chiral β‐hydroxy‐α‐amino acid...[Link]

  • MDPI. (2020). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides.[Link]

  • MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists.[Link]

  • PubChem. (3S)-3-(((tert-butoxy)carbonyl)amino)-3-(2-methylphenyl)propanoic acid.[Link]

  • PubChem. (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid

In the landscape of pharmaceutical development, the rigorous characterization of chiral molecules is paramount. This guide provides an in-depth, experience-driven comparison of analytical techniques for the cross-validat...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous characterization of chiral molecules is paramount. This guide provides an in-depth, experience-driven comparison of analytical techniques for the cross-validation of Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid, a key chiral building block. Our focus is on establishing a self-validating system of analyses that ensures data integrity, reproducibility, and regulatory compliance.

The tert-butyloxycarbonyl (Boc) protecting group is crucial in peptide synthesis, preventing unwanted side reactions.[1][2] However, its presence, along with the chiral center, necessitates a multi-faceted analytical approach to confirm not only the chemical identity but also the enantiomeric purity of the molecule. Cross-validation, the process of comparing results from different analytical methods, is essential to guarantee the reliability of these findings.[3][4]

The Imperative of Orthogonal Methodologies

A robust analytical cross-validation strategy relies on the principle of orthogonality—employing techniques that measure the same attribute through different physical or chemical principles. This approach minimizes the risk of method-specific biases and provides a higher degree of confidence in the analytical results. For Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid, a combination of chromatographic and spectroscopic methods is indispensable.

Caption: Workflow for the cross-validation of analytical results.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment

HPLC is a fundamental technique for assessing both the chemical and chiral purity of Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid. We employ two distinct HPLC methods for a comprehensive evaluation.

Reversed-Phase HPLC (RP-HPLC) for Chemical Purity

Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later.

Experimental Protocol:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in methanol

Expected Outcome: A single major peak corresponding to the product, with any impurities appearing as separate, smaller peaks. The purity is calculated based on the relative peak areas.

Chiral HPLC for Enantiomeric Purity

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. Macrocyclic glycopeptide-based CSPs are particularly effective for resolving N-blocked amino acids.[5]

Experimental Protocol:

  • Column: Chiralpak IA or a similar amylose-based CSP

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in the mobile phase

Expected Outcome: Two baseline-separated peaks if both enantiomers are present. For enantiomerically pure Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid, only one peak should be observed. The enantiomeric excess (e.e.) is a critical parameter determined from the peak areas of the two enantiomers.[6]

Caption: Principle of chiral separation by HPLC.

Spectroscopic Methods: Unveiling the Molecular Identity

Spectroscopic techniques provide orthogonal data to confirm the chemical structure and molecular weight of the compound, corroborating the findings from HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.[7] While traditionally "blind" to chirality, advancements are being made in using NMR for direct chirality measurement.[8][9] For our purposes, ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol:

  • Instrument: 400 MHz or higher NMR spectrometer

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)

  • Techniques: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) for unambiguous assignments.

Expected Outcome: The spectra should show the expected chemical shifts and coupling constants for all protons and carbons in the molecule. The integration of the proton signals should correspond to the number of protons in each environment.

Mass Spectrometry (MS) for Molecular Weight Verification

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[10] This technique provides a highly accurate determination of the molecular weight of the compound.[11]

Experimental Protocol:

  • Ionization Technique: Electrospray ionization (ESI) is commonly used for amino acid derivatives.[12]

  • Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high-resolution mass measurement.

  • Mode: Positive ion mode is often preferred for these compounds.[12]

Expected Outcome: A prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The measured mass should be within a few parts per million (ppm) of the calculated theoretical mass.

Data Comparison and Validation

The final and most critical step is the cross-validation of the data obtained from these orthogonal techniques. The results should be compiled and compared to ensure consistency and accuracy.

Analytical TechniqueParameter MeasuredExpected Result for Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acidAcceptance Criteria
RP-HPLC Chemical Purity>98%Conforms to specification
Chiral HPLC Enantiomeric Purity>99% e.e.Conforms to specification
¹H and ¹³C NMR Chemical StructureSpectrum consistent with the proposed structureAll signals assigned and consistent
High-Resolution MS Molecular WeightMeasured mass within 5 ppm of the theoretical massConforms to specification

This multi-pronged approach, grounded in the principles of orthogonal testing, provides a robust and reliable characterization of Boc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid. Adherence to these cross-validation principles is not only good scientific practice but also a critical component of regulatory submissions, ensuring the quality and safety of pharmaceutical products.[13][14][15]

References

  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. National Institutes of Health. Available from: [Link]

  • NMR Spectroscopy Used to Directly Measure Molecular Chirality. Biocompare. Available from: [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available from: [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. Available from: [Link]

  • Chiral discrimination in NMR spectroscopy. ResearchGate. Available from: [Link]

  • Chiral HPLC Separation of Protected Amino Acids. Taylor & Francis Online. Available from: [Link]

  • Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. Available from: [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Available from: [Link]

  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. Available from: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Wiley Online Library. Available from: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available from: [Link]

  • Spectroscopy Methods of structure determination • Nuclear Magnetic Resonances (NMR) Spectroscopy. University of Idaho. Available from: [Link]

  • High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. ResearchGate. Available from: [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. Available from: [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. Available from: [Link]

  • Does proteomics mass spectrometry provide specific amino acid sequences? Biotapei Biotech. Available from: [Link]

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Comparative

In vitro assay validation for screening derivatives of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of in vitro assay formats for the screening and validation of novel cysteine protease inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of in vitro assay formats for the screening and validation of novel cysteine protease inhibitors, using the hypothetical derivatives of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid as a case study. As the specific biological target for this chemical series is not publicly defined, we will proceed under the scientifically grounded hypothesis that these molecules are designed as peptidomimetics to inhibit a cysteine protease, a common target class for such structures.

This document is structured to provide not just procedural steps but the scientific rationale behind the selection and validation of appropriate screening assays. We will navigate the critical path from initial biochemical characterization to cell-based validation, ensuring a robust and reliable data package for hit-to-lead progression.

Section 1: The Rationale for Assay Selection in a Cysteine Protease Drug Discovery Campaign

Cysteine proteases, such as caspases and cathepsins, are integral to numerous physiological and pathological processes, including apoptosis, immune response, and cancer progression.[1][2] Consequently, they are a highly pursued class of drug targets. The validation of any screening assay is paramount to ensure that the generated data is reliable, reproducible, and ultimately, predictive of a compound's true biological activity. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3]

Our strategy will focus on a tiered approach, beginning with sensitive and high-throughput biochemical assays to identify initial hits, followed by more physiologically relevant cell-based assays to confirm on-target activity in a cellular context. We will compare three widely adopted assay formats:

  • Fluorescence Polarization (FP) Assay: A homogeneous biochemical assay measuring the disruption of a protease-substrate interaction.

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) Assay: A bead-based, highly sensitive biochemical assay that can be configured to measure substrate cleavage.

  • Cell-Based Fluorogenic Substrate Assay: An assay that measures the activity of the target protease within a living cell.

The choice of assay is dictated by a balance of throughput, cost, sensitivity, and biological relevance. This guide will provide the necessary framework to make an informed decision based on the specific needs of your screening campaign.

Section 2: Comparative Analysis of Biochemical Screening Assays

Biochemical assays are the workhorses of early-stage drug discovery, offering a purified, well-defined system to study the direct interaction between a compound and its target.

Fluorescence Polarization (FP) Assay

Principle of Operation: FP assays are based on the principle that a small, fluorescently labeled molecule (a peptide substrate for our protease) tumbles rapidly in solution, depolarizing emitted light. When this substrate is cleaved by the protease, it remains small and continues to tumble rapidly. In a competitive FP assay format designed for protease inhibitors, a fluorescent tracer binds to the protease, resulting in a larger complex that tumbles slowly and emits highly polarized light. An inhibitor will compete with the tracer for binding to the protease, displacing it and causing a decrease in fluorescence polarization.[2]

FP_Principle cluster_0 High Polarization State cluster_1 Low Polarization State Protease_Bound { Cysteine Protease |  Fluorescent Tracer} Protease_Inhibited { Cysteine Protease |  Inhibitor} Protease_Bound->Protease_Inhibited Addition of Inhibitor Free_Tracer { Free Fluorescent Tracer} caption Fig 1: Principle of Competitive FP Assay for Protease Inhibitors.

Detailed Experimental Protocol: FP Assay for Cysteine Protease Inhibitors

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100.

    • Cysteine Protease: Recombinant human cysteine protease diluted to 2X final concentration in assay buffer.

    • Fluorescent Tracer: A known fluorescently labeled peptide substrate or inhibitor of the protease, diluted to 2X final concentration in assay buffer.

    • Test Compounds: Serially diluted in 100% DMSO, then further diluted in assay buffer to a 4X final concentration.

    • Controls: Positive control (known inhibitor), negative control (DMSO vehicle).

  • Assay Procedure (384-well format):

    • Add 5 µL of 4X test compound or control to appropriate wells.

    • Add 10 µL of 2X cysteine protease solution to all wells.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

    • Add 5 µL of 2X fluorescent tracer solution to all wells.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence polarization-capable plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).

AlphaScreen® Assay

Principle of Operation: AlphaScreen is a bead-based technology that measures molecular interactions with high sensitivity.[4] For a protease assay, a biotinylated peptide substrate is captured by streptavidin-coated Donor beads, and an antibody recognizing a tag on the substrate (e.g., a His-tag) is captured by Protein A-coated Acceptor beads. When the substrate is intact, the beads are in close proximity, and excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. Protease activity cleaves the substrate, separating the beads and causing a loss of signal. Inhibitors prevent this cleavage, thus preserving the signal.[1][5]

AlphaScreen_Principle cluster_0 High Signal State (No Inhibition) cluster_1 Low Signal State (Inhibition) Donor_Bead_Intact { Donor Bead (Streptavidin) |  Biotin-Substrate-His} Acceptor_Bead_Intact { Acceptor Bead (Protein A) |  Anti-His Antibody} Donor_Bead_Intact:f1->Acceptor_Bead_Intact:f1 Interaction Donor_Bead_Cleaved { Donor Bead (Streptavidin) |  Biotin-Fragment} Acceptor_Bead_Cleaved { Acceptor Bead (Protein A) |  Anti-His Antibody} Protease_Inhibited { Cysteine Protease |  Inhibitor} Intact_Substrate { Biotin-Substrate-His} Protease_Inhibited->Intact_Substrate Prevents Cleavage caption Fig 2: Principle of AlphaScreen Protease Assay.

Detailed Experimental Protocol: AlphaScreen Assay for Cysteine Protease Inhibitors

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT, 0.01% BSA.

    • Cysteine Protease: Diluted to 3X final concentration in assay buffer.

    • Substrate: Biotinylated peptide with a His-tag, diluted to 3X final concentration.

    • Test Compounds: Serially diluted in 100% DMSO, then further diluted in assay buffer to a 3X final concentration.

    • Detection Mix: Streptavidin-Donor beads and anti-His-Acceptor beads diluted in AlphaScreen detection buffer.

  • Assay Procedure (384-well format):

    • Add 5 µL of 3X test compound or control to appropriate wells.

    • Add 5 µL of 3X cysteine protease solution.

    • Add 5 µL of 3X substrate solution to initiate the reaction.

    • Incubate for 60 minutes at 37°C.

    • Add 10 µL of detection mix.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read on an AlphaScreen-compatible plate reader.

Section 3: Cell-Based Assay for Physiological Relevance

While biochemical assays are excellent for primary screening, they lack the complexity of a cellular environment. Cell-based assays provide a more physiologically relevant system to confirm that a compound can penetrate the cell membrane and inhibit the target in its native environment.[6]

Cell-Based Fluorogenic Substrate Assay

Principle of Operation: This assay utilizes a cell-permeable, non-fluorescent substrate that is specifically cleaved by the target cysteine protease. Upon cleavage, a fluorophore is released, generating a fluorescent signal that is proportional to the enzyme's activity. Inhibitors that can cross the cell membrane will reduce the intracellular protease activity, leading to a decrease in the fluorescent signal.

Cell_Based_Assay cluster_0 Cellular Environment Cell { Cell Membrane |  Cytoplasm |  Cysteine Protease} Fluorescence_Out Fluorescent Signal Cell:f2->Fluorescence_Out Cleavage & Signal Generation Substrate_In Cell-Permeable Fluorogenic Substrate Substrate_In->Cell:f1 Enters Cell Inhibitor_In Test Compound (Inhibitor) Inhibitor_In->Cell:f1 Enters Cell caption Fig 3: Workflow for a Cell-Based Fluorogenic Protease Assay.

Detailed Experimental Protocol: Cell-Based Fluorogenic Assay

  • Cell Culture and Plating:

    • Culture a suitable cell line known to express the target cysteine protease (e.g., HEK293, HeLa).

    • Seed cells into a 384-well, black, clear-bottom plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with serially diluted test compounds (final DMSO concentration ≤ 0.5%) for a predetermined time (e.g., 2-4 hours).[7]

  • Substrate Addition and Signal Detection:

    • Add the cell-permeable fluorogenic substrate (e.g., a substrate linked to 7-amino-4-methylcoumarin, AMC) to all wells.[8]

    • Incubate for 1-2 hours at 37°C.

    • Measure fluorescence using a plate reader with appropriate excitation/emission filters.

  • Counter-Screening for Cytotoxicity:

    • In a parallel plate, treat cells with the same concentrations of test compounds.

    • After the treatment period, perform a standard cytotoxicity assay (e.g., CellTiter-Glo®, MTS) to identify compounds that reduce the signal due to cell death rather than specific protease inhibition.[6]

Section 4: A Framework for Rigorous Assay Validation

The validation of a screening assay is a critical process to ensure its reliability. The parameters for validation are guided by international standards such as the ICH Q2(R2) guidelines.[3][9]

Key Validation Parameters and Acceptance Criteria
Parameter Description Acceptance Criteria Applicable Assays
Z'-Factor A measure of the statistical effect size, reflecting the separation between positive and negative controls.[10]Z' > 0.5 indicates an excellent assay for HTS.[11]FP, AlphaScreen, Cell-Based
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control to the mean signal of the negative control.[12]Generally, S/B > 3 is desirable.FP, AlphaScreen, Cell-Based
Precision (Intra- and Inter-assay) The closeness of agreement between a series of measurements from the same homogeneous sample.Coefficient of Variation (CV) < 20%.FP, AlphaScreen, Cell-Based
Accuracy The closeness of the measured value to a known true value.Determined by spike-and-recovery experiments.FP, AlphaScreen
Sensitivity (IC50/EC50) The concentration of an inhibitor that produces 50% of the maximal response.Consistent IC50/EC50 values for a reference inhibitor across multiple runs.FP, AlphaScreen, Cell-Based
DMSO Tolerance The ability of the assay to withstand the effects of the compound solvent.Assay performance (Z', S/B) should not be significantly affected at the final screening concentration of DMSO (typically ≤1% for biochemical and ≤0.5% for cell-based assays).[7]FP, AlphaScreen, Cell-Based
Compound Interference Identification of compounds that interfere with the assay technology (e.g., autofluorescent compounds).Counter-screens are performed to flag potential false positives.FP, AlphaScreen, Cell-Based
Validation Workflow

Validation_Workflow Assay_Development Assay Development & Optimization (Enzyme/Substrate Conc., Incubation Time) Pre_Validation Pre-Validation (Z' and S/B Assessment) Assay_Development->Pre_Validation Full_Validation Full Validation (Precision, Accuracy, Sensitivity) Pre_Validation->Full_Validation Robustness_Testing Robustness Testing (DMSO Tolerance, Reagent Stability) Full_Validation->Robustness_Testing HTS High-Throughput Screening (HTS) Robustness_Testing->HTS caption Fig 4: A Stepwise Assay Validation Workflow.

Section 5: Comparative Performance and Data Interpretation

Feature Fluorescence Polarization (FP) AlphaScreen® Cell-Based Fluorogenic Assay
Principle Homogeneous, competitive bindingHomogeneous, bead-based proximityLive-cell enzyme activity
Throughput High (384- & 1536-well)Very High (384- & 1536-well)Medium to High (96- & 384-well)
Sensitivity Moderate to HighVery HighModerate
Cost per Well ModerateHighLow to Moderate
Physiological Relevance Low (Biochemical)Low (Biochemical)High (Cellular Context)
Common Interferences Autofluorescent compounds, light scatteringColored compounds, singlet oxygen quenchersCytotoxic compounds, autofluorescence
Key Advantage Simple, robust, widely availableExtremely sensitive, low sample consumptionMeasures cell permeability and on-target effect
Key Disadvantage Lower sensitivity than AlphaScreenSusceptible to specific interferencesLower throughput, potential for off-target effects

Data Interpretation and Hit Triage:

  • Primary Screen (FP or AlphaScreen): Hits are typically defined as compounds that produce an inhibition greater than a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

  • Dose-Response Confirmation: Primary hits are re-tested in the same assay over a range of concentrations to determine their IC50 values.

  • Orthogonal Biochemical Assay: Confirmed hits should be tested in an alternative biochemical assay (e.g., if FP was the primary, confirm with AlphaScreen) to rule out technology-specific artifacts.

  • Cell-Based Confirmation: Biochemically active compounds are then progressed to the cell-based assay to confirm cell permeability and on-target activity.

  • Cytotoxicity Counter-Screen: A crucial step to eliminate compounds that appear active in the cell-based assay due to cell death.[6]

Conclusion

The selection and validation of an in vitro assay are foundational to the success of any drug discovery program. For screening derivatives of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid as potential cysteine protease inhibitors, a tiered approach is recommended. High-throughput biochemical assays like Fluorescence Polarization and AlphaScreen are ideal for initial large-scale screening to identify potent inhibitors. However, these must be complemented by rigorously validated cell-based assays to confirm that lead compounds are not only potent but also cell-permeable and active in a more physiologically relevant environment. By adhering to the validation principles and experimental protocols outlined in this guide, researchers can build a robust data package that instills confidence in hit selection and drives the successful progression of promising compounds toward clinical development.

References

  • AlphaScreen®-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Retrieved from [Link]

  • What Metrics Are Used to Assess Assay Quality? (n.d.). North Carolina State University. Retrieved from [Link]

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  • DMSO tolerance test. (n.d.). ResearchGate. Retrieved from [Link]

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  • High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2. (2023, January 14). BMC Biology. Retrieved from [Link]

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  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2020). National Institutes of Health. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic Acid

This document provides a detailed protocol for the safe handling and disposal of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid and its associated waste streams. As a specialized amino acid derivative, its...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid and its associated waste streams. As a specialized amino acid derivative, its proper disposal is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This guide is founded on a chemical first-principles approach, analyzing the hazards posed by the molecule's constituent functional groups to establish a robust and scientifically sound disposal strategy.

Hazard Profile: A Functional Group Analysis

  • Propanoic Acid Moiety : The carboxylic acid group is the primary driver of corrosive hazards. Propanoic acid and its derivatives are known to cause severe skin burns and serious eye damage.[1][2][3][4][5] Inhalation of dusts or mists can lead to respiratory tract irritation.[4][5]

  • m-Tolyl Group : The presence of a tolyl (methylbenzene) group suggests potential for irritation and toxicity. Related compounds, such as tolyl-propionic acid, are known skin and eye irritants. Furthermore, compounds containing a tolyl structure can present hazards upon inhalation and may have other systemic effects.[6][7]

  • tert-Butoxycarbonyl (Boc) Protecting Group : While the Boc group itself is relatively stable, it is designed to be removed under acidic conditions.[8] This is not a primary disposal hazard but underscores the importance of avoiding mixing this compound with strong acids in a waste container unless a specific neutralization protocol is intended, as this could initiate an unintended deprotection reaction.

Based on this analysis, (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid must be handled as a hazardous chemical waste, presumed to be corrosive, a skin and eye irritant, and potentially harmful if inhaled or ingested.

Essential Safety and Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure all engineering controls are operational and appropriate PPE is worn. Work should be conducted in a certified chemical fume hood.[9]

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin contact, as the compound is presumed to be a skin irritant and potentially corrosive.[10][11]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and potential splashes, preventing serious eye irritation or damage.[3][11]
Body Protection Full-length laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Not typically required if handled within a fume hoodIf weighing or transferring large quantities outside of a fume hood, a NIOSH-approved respirator may be necessary.

Waste Characterization and Segregation Protocol

Proper segregation is the cornerstone of safe chemical disposal. All waste generated from this compound must be classified as hazardous.[12][13] Never dispose of this chemical or its containers in standard trash or down the drain.[12][14]

The following diagram outlines the decision-making process for segregating waste streams associated with (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid.

G Figure 1: Waste Segregation Workflow cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generation Point solid_waste Unused/Expired Compound OR Contaminated PPE/Weigh Paper start->solid_waste Solid liquid_waste Solutions of Compound start->liquid_waste Liquid solid_container Solid Hazardous Chemical Waste Container (Labeled, HDPE) solid_waste->solid_container Place into solvent_check Is solvent halogenated? liquid_waste->solvent_check non_halogenated Non-Halogenated Acidic Organic Waste (Labeled, Solvent-Rated) solvent_check->non_halogenated No halogenated Halogenated Acidic Organic Waste (Labeled, Solvent-Rated) solvent_check->halogenated Yes

Caption: Waste segregation decision tree for proper categorization.

Step-by-Step Disposal Procedures

Adherence to a standardized disposal protocol minimizes risk and ensures regulatory compliance.

Disposal of Solid Waste

This stream includes expired or unused pure (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid and any lab materials contaminated with it (e.g., weigh boats, contaminated gloves, absorbent pads from a spill).

  • Container Selection : Procure a designated solid hazardous waste container, typically a high-density polyethylene (HDPE) pail with a secure, sealable lid.

  • Labeling : The container must be labeled before any waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic Acid"

    • The primary hazards: "Corrosive, Irritant"

    • The date the first waste was added (accumulation start date).

  • Waste Addition : Carefully place the solid waste into the designated container. Minimize the generation of dust.

  • Storage : Keep the container sealed at all times except when adding waste. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong bases or oxidizers.[10][15]

Disposal of Liquid Waste

This stream includes any solutions where (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid has been dissolved in a solvent.

  • Segregation by Solvent : Do not mix different solvent waste streams. As indicated in the workflow diagram, segregate based on whether the solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., ethyl acetate, THF).

  • Container Selection : Use a solvent-rated waste container (typically glass or HDPE) with a screw cap.

  • Labeling : Label the container before use with "Hazardous Waste," the full name of the chemical solute, the solvent(s), an approximate concentration or percentage, and the relevant hazards ("Corrosive, Irritant, Flammable" if the solvent is flammable).

  • Waste Transfer : Use a funnel to carefully pour the liquid waste into the container, avoiding splashes.

  • Storage : Seal the container tightly after each addition. Store in secondary containment in a well-ventilated area, away from ignition sources if the solvent is flammable.[5][14]

Final Disposal

All chemical waste must be disposed of through a licensed waste disposal contractor.[1][11] Contact your institution's Environmental Health & Safety (EHS) department to arrange for a scheduled pickup of full, properly labeled waste containers.

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is vital.

Emergency TypeProcedure
Minor Solid Spill Restrict access to the area. Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[11] Scoop the mixture into a labeled hazardous waste container. Clean the area with an appropriate solvent and decontaminate.
Skin Contact Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Remove contact lenses if present and easy to do so.[10] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[9] Seek immediate medical attention.

Regulatory Framework

In the United States, the disposal of this chemical is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[16][17][18][19] These regulations mandate that chemical waste generators must accurately classify their waste, store it safely, and ensure its proper disposal.[13][18] This guide provides the necessary information to comply with these standards, but it is incumbent upon the researcher to follow their specific institution's Chemical Hygiene Plan and consult with their EHS office for local and state-specific requirements.[20][21]

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